Adenosine5\'-monophosphatesodiumsalt
Description
BenchChem offers high-quality Adenosine5\'-monophosphatesodiumsalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine5\'-monophosphatesodiumsalt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13N5NaO7P |
|---|---|
Molecular Weight |
369.20 g/mol |
IUPAC Name |
sodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1 |
InChI Key |
FYWLYWMEGHCZAX-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Adenosine 5'-Monophosphate Sodium Salt: A Technical Whitepaper on Physicochemical Properties, Signaling Mechanisms, and Assay Development
Executive Summary
Adenosine 5'-monophosphate sodium salt (AMP sodium salt) is a fundamental nucleotide derivative that serves as a critical node in cellular energy homeostasis and extracellular purinergic signaling. As the master allosteric activator of AMP-activated protein kinase (AMPK), it is an indispensable reagent in metabolic research, oncology, and drug discovery. This whitepaper provides an authoritative overview of its physicochemical properties, mechanistic biology, and field-proven methodologies for assay integration, designed specifically for application scientists and drug development professionals.
Physicochemical Profiling
Understanding the fundamental properties of AMP sodium salt is crucial for maintaining its stability in aqueous solutions and ensuring reproducibility in in vitro assays. The sodium salt form is strictly preferred over the free acid in pharmacological settings. The presence of the sodium cation enhances the formation of a hydration shell, drastically improving aqueous solubility. This is a non-negotiable requirement for achieving the millimolar stock concentrations needed in High-Throughput Screening (HTS) without relying on organic solvents like DMSO, which can denature sensitive recombinant kinases.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical/Laboratory Significance |
| Chemical Name | Adenosine 5'-monophosphate sodium salt | Standardized nomenclature for procurement. |
| CAS Number | 149022-20-8 (Hydrate) / 13474-03-8 (Anhydrous) | Ensures correct isomeric and salt form selection [1]. |
| Molecular Formula | C₁₀H₁₃N₅NaO▱P | Defines stoichiometric calculations for assays. |
| Molecular Weight | 369.20 g/mol | Critical for precise molarity formulations. |
| Topological Polar Surface Area | 186 Ų | Indicates high polarity; membrane impermeable without transporters. |
| Physical State | White crystalline powder | Facilitates easy weighing and visual quality control. |
| Aqueous Solubility | ≥ 50 mg/mL in H₂O | Allows solvent-free assay integration. |
| Storage Conditions | -20°C, Desiccated | Prevents spontaneous hydrolysis of the phosphoester bond. |
Mechanistic Pharmacology & Signaling Pathways
Intracellular Energy Sensing via AMPK
AMPK is a heterotrimeric complex comprising a catalytic α-subunit and regulatory β- and γ-subunits. AMP sodium salt acts as a direct allosteric modulator. By competitively binding to the cystathionine β-synthase (CBS) domains on the γ-subunit, AMP induces a critical conformational shift. This shift not only allosterically activates the kinase but exposes Thr172 on the α-subunit to upstream kinases (e.g., LKB1, CaMKKβ) while simultaneously shielding it from dephosphorylation by protein phosphatases [2].
Allosteric activation of AMPK by AMP sodium salt and subsequent metabolic regulation.
Extracellular Purinergic Signaling
Beyond intracellular energy sensing, AMP is a pivotal intermediate in the purinergic signaling cascade. During tissue damage or severe inflammation (such as in COVID-19 pathogenesis), extracellular ATP is hydrolyzed by CD39 to AMP. This AMP is subsequently dephosphorylated by ecto-5'-nucleotidase (CD73) to generate adenosine. Adenosine then acts as a potent agonist for P1 G-protein-coupled receptors (A1, A2A, A2B, A3), modulating immune responses, vasodilation, and platelet aggregation [3].
The purinergic signaling cascade converting extracellular AMP to adenosine.
Methodological Framework: In Vitro AMPK Activation Assay
To quantify the allosteric activation of AMPK by AMP sodium salt, researchers frequently employ luminescence-based ADP detection assays. This method isolates the kinase reaction from the detection step, preventing interference from fluorescent small-molecule libraries and offering superior sensitivity compared to traditional ³²P-radioactive assays [4].
Causality-Driven Assay Protocol
The following protocol is designed as a self-validating system to ensure robust data generation and high Z'-factors (>0.7).
Step 1: Kinase Buffer Formulation
-
Action: Prepare a buffer containing 25 mM Tris-HCl (pH 7.4), 12 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA, 1 mM Na₃VO₄, and 5 mM NaF.
-
Causality: Mg²⁺ is strictly required to coordinate ATP for the phosphoryl transfer. DTT maintains the catalytic cysteine residues in a reduced state, preventing oxidative inactivation. BSA prevents non-specific adsorption of the kinase to the microplate walls. Na₃VO₄ and NaF are critical phosphatase inhibitors that preserve the basal phosphorylation state of the AMPK heterotrimer during the assay.
Step 2: Reagent Assembly & Control Design
-
Action: In a 384-well low-volume plate, combine 10 nM purified AMPK (α1β1γ1), 50 µM SAMS peptide substrate, and titrated AMP sodium salt (ranging from 1 µM to 1 mM).
-
Self-Validation: Always include a "No-Enzyme Control" (NEC) to establish baseline ATP autohydrolysis, and a "Maximal Activation Control" using a synthetic activator (e.g., A-769662) to define the upper limit of the assay's dynamic range. The low-volume 384-well format is chosen specifically to reduce the path length for luminescence detection, concentrating the signal.
Step 3: Reaction Initiation
-
Action: Initiate the reaction by adding 10 µM ultra-pure ATP. Incubate at room temperature for 60 minutes.
-
Causality: Using ultra-pure ATP is vital; standard ATP preparations often contain trace ADP, which would artificially inflate the baseline luminescence and severely compress the assay's dynamic range.
Step 4: ATP Depletion and Signal Generation
-
Action: Add the ATP depletion reagent to halt the kinase reaction and degrade unreacted ATP. Incubate for 40 minutes. Subsequently, add the ADP-to-ATP conversion reagent and luciferase/luciferin detection solution.
-
Causality: By destroying background ATP first, the newly generated ATP (converted strictly from the kinase-produced ADP) produces a luminescent signal directly proportional to AMPK activity.
Step-by-step workflow of the luminescence-based AMPK kinase activity assay.
Formulation and Storage Considerations
For drug development professionals utilizing AMP sodium salt in preclinical models or HTS libraries, strict adherence to storage conditions dictates reagent viability:
-
Hygroscopicity: The sodium salt is highly hygroscopic. It must be stored desiccated at -20°C. Moisture absorption leads to spontaneous hydrolysis of the phosphoester bond, generating free adenosine and inorganic phosphate. Inorganic phosphate will competitively inhibit AMPK activation assays, leading to false negatives.
-
Aqueous Stability: When preparing stock solutions (e.g., 100 mM in ddH₂O), aliquot immediately and freeze at -80°C. Avoid repeated freeze-thaw cycles, which accelerate degradation and compromise stoichiometric accuracy.
References
-
Title: Adenosine 5'-monophosphate sodium salt | C10H14N5NaO7P | CID 67285554 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms Source: Springer Nature (Methods in Molecular Biology) URL: [Link]
-
Title: A Systematic Review of the Role of Purinergic Signalling Pathway in the Treatment of COVID-19 Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) Source: National Institutes of Health (PMC) URL: [Link]
Adenosine 5'-monophosphate sodium salt mechanism of action.
Adenosine 5'-Monophosphate (AMP) Sodium Salt: A Technical Guide to AMPK Activation Mechanisms and In Vitro Applications
Executive Summary
For researchers and drug development professionals investigating metabolic regulation, the precise modulation of AMP-activated protein kinase (AMPK) is a critical objective. AMPK acts as the master sensor of cellular energy homeostasis, dictating the balance between anabolic and catabolic pathways. This whitepaper provides an in-depth mechanistic analysis of Adenosine 5'-monophosphate (AMP) sodium salt—a highly soluble, direct allosteric activator of AMPK. By examining its tripartite mechanism of action and detailing a self-validating in vitro assay protocol, this guide establishes the causal logic required to leverage AMP sodium salt effectively in biochemical and pharmacological research.
The Tripartite Mechanism of AMPK Activation
Structurally, AMPK is a heterotrimeric complex consisting of a catalytic α-subunit and regulatory β- and γ-subunits (1)[1]. The energy-sensing capability of this complex is localized to the γ-subunit, which contains four tandem cystathionine-β-synthase (CBS) domains that serve as the primary binding sites for adenine nucleotides (1)[1].
When cellular energy is depleted (e.g., during hypoxia or nutrient starvation), the intracellular AMP/ATP ratio rises. AMP sodium salt, acting as a direct AMP mimetic in experimental models, binds to these CBS domains and triggers a highly coordinated tripartite mechanism of action (2)[2]:
-
Direct Allosteric Activation: The binding of AMP induces a conformational shift that directly increases the intrinsic kinase activity of the complex by up to 10-fold (2)[2].
-
Promotion of Upstream Phosphorylation: This conformational change exposes Thr-172 on the activation loop of the α-subunit, making it a highly favorable substrate for upstream kinases, primarily LKB1 and CaMKKβ (3)[3].
-
Inhibition of Dephosphorylation: Crucially, AMP binding sterically shields the phosphorylated Thr-172 residue, protecting it from dephosphorylation by upstream protein phosphatases (such as PP2C) (2)[2].
Through this synergistic triad, AMP yields a >100-fold overall increase in AMPK activity, effectively switching the cellular machinery from anabolic energy consumption (e.g., lipid and protein synthesis) to catabolic energy generation (e.g., glucose uptake and fatty acid oxidation) (4)[4].
Figure 1: Tripartite allosteric activation of AMPK by AMP sodium salt.
Comparative Pharmacology: Why Choose AMP Sodium Salt?
When designing biochemical assays, the choice of activator dictates the validity of the data. While Metformin and AICAR are popular in cell-based assays, they are indirect modulators. AICAR is a prodrug requiring intracellular conversion to ZMP, and Metformin acts by inhibiting mitochondrial Complex I to alter the endogenous AMP:ATP ratio (5)[5].
For in vitro (cell-free) biochemical characterization, AMP sodium salt is the gold standard because it directly binds the γ-subunit without requiring metabolic conversion.
Table 1: Quantitative Comparison of Common AMPK Activators
| Activator | Mechanism of Action | Potency (EC50 / Effective Conc.) | Key Experimental Context |
| AMP Sodium Salt | Direct Allosteric Activator: Binds the γ-subunit, causing conformational changes that promote activation. | ~2-3 µM (in vitro/cell-free assays) | Ideal for cell-free kinase assays and direct structural studies. |
| AICAR | Indirect Activator (Prodrug): Converted intracellularly to ZMP, an AMP analog. | 0.5 - 2 mM (in cell-based assays) | Ideal for live-cell assays; ineffective in cell-free systems without pre-conversion. |
| Metformin | Indirect Activator: Inhibits Complex I of the respiratory chain, increasing the cellular AMP:ATP ratio. | Millimolar range (varies by cell type) | Used for whole-cell or in vivo metabolic profiling. |
Experimental Methodology: Self-Validating In Vitro AMPK Kinase Assay
To ensure high-fidelity data, the following radiometric kinase assay protocol is designed as a self-validating system. We utilize the SAMS peptide (HMRSAMSGLHLVKRR) as a specific substrate.
Causality in Protocol Design:
-
Activator Choice: AMP sodium salt is strictly used instead of AICAR because cell-free systems lack the cellular kinases necessary to convert AICAR into its active ZMP form (5)[5].
-
Quenching Mechanism: The reaction is quenched by spotting onto P81 phosphocellulose paper. The causality here is charge-based: the highly basic SAMS peptide binds tightly to the negatively charged P81 paper, while the 1% phosphoric acid wash efficiently removes unreacted, negatively charged [γ-32P]ATP. This ensures the background signal approaches zero, validating that all measured radioactivity is directly proportional to AMPK activity (5)[5].
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase reaction mix containing 40 mM HEPES (pH 7.0), 0.1 mM EGTA, 200 µM SAMS peptide, and AMP sodium salt titrated from 1 µM to 100 µM (to capture the ~2-3 µM EC50) (5)[5].
-
Enzyme Addition: Add 10-20 ng of purified recombinant AMPK (e.g., α1β1γ1) to the reaction tubes.
-
Reaction Initiation: Start the reaction by adding a magnesium/ATP cocktail containing 200 µM ATP and 1 µCi of [γ-32P]ATP. Incubate at 30°C for exactly 15 minutes to remain within the linear range of enzyme kinetics.
-
Quenching and Washing: Aliquot 15 µL of the reaction mixture onto pre-cut P81 phosphocellulose paper squares. Immediately drop the squares into a beaker containing 1% (v/v) phosphoric acid. Wash 3 times for 10 minutes each on an orbital shaker.
-
Quantification: Transfer the dried P81 squares to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a liquid scintillation counter.
Figure 2: Self-validating workflow for in vitro AMPK kinase radiometric assay.
References
- AMP-activated protein kinase signaling in metabolic regulation - Journal of Clinical Investigation (JCI).
- AMPK activators: mechanisms of action and physiological activities - NIH / PMC.
- AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - Diabetes Journals.
- A Head-to-Head Comparison of AMPK Activators: AMP Disodium Salt, AICAR, and Metformin - BenchChem.
- Dissecting the Role of 5'-AMP for Allosteric Stimulation, Activation, and Deactivation of AMP-activated Protein Kinase - PublicationsList.
Sources
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 4. publicationslist.org [publicationslist.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Role of Adenosine 5'-monophosphate sodium salt in cellular metabolism.
Topic: Role of Adenosine 5'-monophosphate sodium salt in cellular metabolism. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.
Technical Guide & Application Note
Executive Summary
Adenosine 5'-monophosphate (AMP), specifically in its sodium salt form (AMP-Na), is not merely a metabolic intermediate but the central "fuel gauge" of the eukaryotic cell.[1] While often overshadowed by its high-energy counterpart ATP, AMP serves as the critical allosteric signal that dictates the switch between anabolic growth and catabolic survival modes.
This guide dissects the utility of AMP sodium salt as a research reagent, detailing its physicochemical handling, its pivotal role in activating the AMP-Activated Protein Kinase (AMPK) cascade, and its application in kinetic assays for metabolic enzymes like Phosphofructokinase-1 (PFK-1).
Part 1: Physicochemical Properties & Reagent Handling
For research applications, the sodium salt form (typically disodium or monosodium) is preferred over the free acid due to superior aqueous solubility and neutral pH upon reconstitution.
Key Properties Table
| Property | Specification | Relevance to Protocol |
| CAS Number | 4578-31-8 (Disodium) | Verification of reagent identity. |
| Molecular Weight | ~391.2 g/mol (Disodium) | Essential for calculating molarity (vs. 347.2 g/mol for free acid). |
| Solubility | Water: ≥50 mg/mL | High solubility allows for concentrated stocks (e.g., 100 mM). |
| Stability (Solid) | -20°C (Desiccated) | Hygroscopic; moisture degrades purity rapidly. |
| Stability (Solution) | -20°C (pH 7.0–7.5) | Stable for ~6 months. Avoid repeated freeze-thaw cycles. |
| UV Absorbance | Used for concentration verification (Extinction coeff: 15.4 mM⁻¹cm⁻¹). |
Preparation of "Self-Validating" Stock Solutions
Researchers often fail assays due to degraded AMP or pH shifts. Follow this protocol to ensure integrity:
-
Calculation: To prepare 10 mL of a 100 mM stock , weigh 391.2 mg of AMP-Disodium.
-
Dissolution: Dissolve in 8 mL of nuclease-free water.
-
pH Adjustment: Check pH. The sodium salt usually yields a pH near neutral, but if < 6.5, adjust carefully with dilute NaOH. Critical: Acidic AMP degrades rapidly and precipitates in high-salt buffers.
-
Sterilization: Pass through a 0.22
m PES filter (do not autoclave). -
Aliquot: Dispense into single-use volumes (e.g., 100
L) to prevent freeze-thaw degradation. Store at -20°C.
Part 2: The Central Hub – AMPK Signaling
The primary application of AMP-Na in drug discovery is the study of AMPK , the master regulator of energy homeostasis.
Mechanism of Action
AMP functions as a competitive agonist against ATP at the
-
Allosteric Activation: AMP binding induces a conformational change (up to 10-fold activity increase).
-
Phosphorylation Protection: The conformational change exposes Threonine-172 (Thr172) on the
-subunit to upstream kinases (LKB1) while shielding it from phosphatases (PP2C). -
The Ratio Rule: AMPK does not sense absolute AMP levels; it senses the AMP:ATP ratio . In assays, ATP concentration must be kept near its
(low micromolar) to allow AMP to compete effectively.
Visualization: The AMPK Activation Cascade
Figure 1: The AMP-driven activation logic of AMPK.[1][2][3] Red arrows indicate inhibition; Green arrows indicate activation.
Part 3: Experimental Protocol – In Vitro AMPK Activity Assay
This protocol uses the SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate derived from Acetyl-CoA Carboxylase, to quantify AMPK activity.[4]
Objective: Measure the allosteric activation of recombinant AMPK by AMP-Na.
Reagents Required[4]
-
Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.01% Brij-35, 5 mM MgCl
. -
Substrate: SAMS peptide (Working conc: 50
M). -
Nucleotides:
-
ATP (Cold): 50
M (Intentionally low to allow AMP competition). -
-
P-ATP (Hot): Trace amount (Specific activity ~200 cpm/pmol). -
AMP-Na (Test Reagent): Titration range 0 – 200
M.
-
Step-by-Step Workflow
-
Enzyme Priming: Incubate recombinant AMPK (10 ng/well) in Assay Buffer for 5 minutes on ice.
-
AMP Addition: Add AMP-Na stock to achieve final concentrations of 0, 10, 50, 100, and 200
M.-
Why? This establishes the dose-response curve for allosteric activation.
-
-
Reaction Initiation: Add the ATP/SAMS peptide master mix.
-
Incubation: Incubate at 30°C for 15 minutes .
-
Note: Do not exceed 20 mins; initial rate kinetics are required for accurate
determination.
-
-
Termination: Spot 20
L of reaction mixture onto P81 phosphocellulose paper . -
Wash: Immediately immerse paper in 75 mM Phosphoric Acid. Wash 3x (5 mins each) to remove unreacted ATP.
-
Quantification: Dry paper and measure via liquid scintillation counting.
Validation Criteria: A successful assay must show a >2.5-fold increase in kinase activity at 150
Part 4: Allosteric Regulation of Glycolysis (PFK-1)
Beyond signaling, AMP directly regulates metabolic flux via Phosphofructokinase-1 (PFK-1) .
The "Pasteur Effect" Mechanism
In hypoxic conditions, ATP drops and AMP rises. AMP binds to the allosteric site of PFK-1, stabilizing the R-state (Relaxed/Active) . This relieves the inhibition caused by ATP binding at the regulatory site.
Figure 2: Reciprocal regulation of PFK-1. AMP overrides ATP inhibition to force glycolytic flux.
Assay Note
When assaying PFK-1 activity, the standard AMP concentration to demonstrate maximum activation is 0.1 mM (100
Part 5: Therapeutic Implications & Drug Development
Direct use of AMP-Na as a drug is limited by poor membrane permeability and rapid hydrolysis by ecto-nucleotidases (CD73). However, it serves as the template for "AMP Mimetics."
AMP Mimetics in the Pipeline
Drug developers utilize the structural basis of the AMP-AMPK interaction to design activators:
-
AICAR (Acadesine): A cell-permeable precursor that is metabolized intracellularly to ZMP (an AMP analog). ZMP mimics AMP's effect on the
-subunit. -
A-769662: A direct activator that binds a different allosteric site (between
and subunits), showing that AMP-Na is not the only route to activation, but the primary biological one. -
Therapeutic Targets:
-
Type 2 Diabetes: Mimicking AMP to trigger GLUT4 translocation without insulin.
-
Ischemia: AMP-mediated metabolic slowing to protect cardiac tissue during reperfusion.
-
References
-
Xiao, B., et al. (2011). Structure of mammalian AMPK and its regulation by ADP. Nature. Retrieved from [Link]
-
Sanders, M. J., et al. (2007). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal. Retrieved from [Link]
-
Hardie, D. G. (2014). AMPK-sensing energy while talking to other signaling pathways. Cell Metabolism.[1][2] Retrieved from [Link]
Sources
- 1. himedialabs.com [himedialabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. In Vitro Evaluation of Adenosine 5′-Monophosphate as an Imaging Agent of Tumor Metabolism | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comprehensive Technical Guide to AMP-Activated Protein Kinase (AMPK) Activation by Adenosine 5'-Monophosphate (AMP) Sodium Salt
This guide provides an in-depth exploration of the activation of AMP-activated protein kinase (AMPK) by its canonical allosteric activator, adenosine 5'-monophosphate (AMP), with a focus on the utility of its sodium salt form in research and drug discovery. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the AMPK signaling pathway and practical methodologies for its study.
Introduction: AMPK, the Master Metabolic Regulator
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a central sensor of cellular energy status in all eukaryotes.[1][2][3] It acts as a master regulator of metabolism, orchestrating a cellular response to energy depletion.[4] When activated by stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation, hypoxia, or muscle contraction, AMPK initiates a cascade of events to restore energy homeostasis.[2][5] This involves switching on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) while simultaneously switching off ATP-consuming anabolic processes (e.g., protein, fatty acid, and cholesterol synthesis).[3][6][7][8]
Given its critical role in metabolic regulation, AMPK has emerged as a significant therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and cardiovascular disease, as well as cancer.[1][8][9] Understanding the mechanisms of AMPK activation is therefore paramount for the development of novel therapeutics that modulate this pathway.
The Activator: Adenosine 5'-Monophosphate (AMP) Sodium Salt
Adenosine 5'-monophosphate (AMP) is a naturally occurring nucleotide that serves as a primary allosteric activator of AMPK.[10] The sodium salt of AMP is a stable, water-soluble form of this molecule, making it a convenient and widely used tool in experimental settings to directly activate AMPK.[][12]
Chemical and Physical Properties of Adenosine 5'-Monophosphate Sodium Salt:
| Property | Value | Source |
| Molecular Formula | C10H14N5O7P·xNa | [] |
| Molecular Weight | 347.22 g/mol (free acid) | [] |
| Appearance | White to off-white powder | [10][] |
| Solubility | Soluble in water, DMSO, and methanol | [][12] |
| Storage | -20°C | [] |
The Mechanism of AMPK Activation by AMP
AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[6][13][14] The γ subunit contains binding sites for adenine nucleotides (AMP, ADP, and ATP), allowing it to function as the direct sensor of the cell's energy status.[2][15]
AMP activates AMPK through a sophisticated, multi-pronged mechanism:
-
Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change in the AMPK complex.[15][16] This allosteric activation leads to a direct, albeit modest, increase in kinase activity.[14]
-
Promotion of Phosphorylation: Crucially, the AMP-bound conformation makes the α subunit a more favorable substrate for its primary upstream kinase, liver kinase B1 (LKB1).[2][7][8] LKB1 phosphorylates a critical threonine residue (Thr172) within the activation loop of the α subunit, leading to a substantial increase in AMPK activity (50- to 100-fold).[7]
-
Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα).[13] This prolongs the activated state of the kinase.
This tripartite mechanism makes the AMPK system exquisitely sensitive to small fluctuations in the cellular AMP:ATP ratio.[17]
Visualizing the AMPK Activation Pathway
The following diagram illustrates the core mechanism of AMPK activation by AMP.
Caption: Core mechanism of AMPK activation by an elevated AMP:ATP ratio.
Experimental Protocols for Studying AMPK Activation
The following section provides detailed, step-by-step methodologies for inducing and quantifying AMPK activation in a research setting using AMP sodium salt.
In Vitro Kinase Assay for Direct AMPK Activation
This protocol is designed to measure the direct effect of AMP on the activity of purified, recombinant AMPK. Commercially available kinase assay kits can simplify this process.[18][19][20]
Objective: To quantify the kinase activity of purified AMPK in the presence and absence of AMP sodium salt.
Materials:
-
Purified recombinant AMPK (α1β1γ1 or other desired isoform)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
Adenosine 5'-monophosphate (AMP) sodium salt
-
ATP (ideally [γ-³²P]ATP for radioactive detection or a suitable cold ATP for non-radioactive methods)
-
Kinase reaction buffer
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or luminescence plate reader (depending on the assay format)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AMP sodium salt in nuclease-free water.
-
Prepare a kinase reaction buffer (a typical buffer may contain Tris-HCl, MgCl₂, and DTT).
-
Prepare a reaction mixture containing the kinase buffer, AMPK substrate peptide, and either [γ-³²P]ATP or cold ATP, depending on the detection method.
-
-
Set Up Reactions:
-
In separate microcentrifuge tubes, add the purified AMPK enzyme.
-
To the "AMP-stimulated" tubes, add the desired concentration of AMP sodium salt. To the "basal" tubes, add an equivalent volume of water.
-
Pre-incubate the enzyme with or without AMP for 5-10 minutes at 30°C.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the ATP-containing reaction mixture to each tube.
-
Incubate the reactions for 20-30 minutes at 30°C.
-
-
Terminate Reaction and Quantify:
-
For radioactive assays: Spot a portion of each reaction mixture onto phosphocellulose paper. Wash the papers extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[21]
-
For non-radioactive assays (e.g., ADP-Glo™): Follow the manufacturer's protocol, which typically involves stopping the kinase reaction and then adding a detection reagent that converts the generated ADP to a detectable signal (e.g., luminescence).
-
Data Analysis: Compare the kinase activity (e.g., counts per minute or relative light units) in the AMP-stimulated samples to the basal samples to determine the fold-activation by AMP.
Cell-Based Assay for AMPK Activation
This protocol describes how to treat cultured cells with an AMP analog like AICAR (which is converted intracellularly to the AMP mimetic ZMP) or to directly assess the effects of cellular stress that would endogenously raise AMP levels, followed by quantification of AMPK activation.[15][16]
Objective: To measure the phosphorylation of AMPK at Thr172 in cultured cells following treatment to elevate intracellular AMP or its mimics.
Materials:
-
Cultured cells (e.g., HEK293, C2C12 myotubes, or a cell line relevant to the research question)
-
Cell culture medium and supplements
-
AMPK activator (e.g., AICAR, a direct cell-permeable AMP analog if available, or a metabolic stressor like 2-deoxyglucose)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[22]
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency (typically 70-80%).
-
Treat the cells with the AMPK activator (e.g., AICAR) or a vehicle control for the desired time period.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.[22]
-
Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.[22]
-
Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the phospho-AMPK signal to the total AMPK signal. Compare the ratios of treated samples to control samples to determine the extent of AMPK activation.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a cell-based AMPK activation assay.
Caption: Workflow for a cell-based Western blot analysis of AMPK activation.
Conclusion
The direct activation of AMPK by adenosine 5'-monophosphate is a fundamental mechanism for maintaining cellular energy homeostasis. The use of AMP sodium salt in in vitro assays provides a direct and reliable method to study the kinase's activity and modulation. For cell-based studies, while direct delivery of AMP is challenging, the use of AMP mimetics or metabolic stressors allows for the robust investigation of the AMPK signaling pathway. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted roles of AMPK in health and disease.
References
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Pharmacological AMP-kinase activators have compartment-specific effects on cell physiology. (n.d.). American Journal of Physiology-Cell Physiology. [Link]
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S. A. Hawley, et al. (2007). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal. [Link]
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Z. P. Chen, et al. (2012). AMP-activated protein kinase, stress responses and cardiovascular diseases. Clinical Science. [Link]
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Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
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D. G. Hardie. (2018). Keeping the home fires burning: AMP-activated protein kinase. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]
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CycLex® AMPK Kinase Assay Kit. (n.d.). MBL Life Science. [Link]
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AMPK (alpha1, beta1, gamma1) Kinase Enzyme Activity Assay Kit. (n.d.). Eurofins DiscoverX. [Link]
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K. M. Kim, et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine. [Link]
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S. F. Vatner, et al. (2022). AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules. International Journal of Molecular Sciences. [Link]
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J. R. Ussher, et al. (2014). AMP-activated Protein Kinase Regulation and Biological Actions in the Heart. Circulation Research. [Link]
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D. G. Hardie. (2007). AMP-Activated Protein Kinase in Metabolic Control and Insulin Signaling. Circulation Research. [Link]
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M. J. L. Thomson, et al. (2010). The role of AMP-activated protein kinase in the coordination of skeletal muscle turnover and energy homeostasis. American Journal of Physiology-Cell Physiology. [Link]
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AMPK Phosphorylation Assay Kit (Fluorometric). (n.d.). Assay Genie. [Link]
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S. S. Lee, et al. (2016). AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease. Journal of Obesity & Metabolic Syndrome. [Link]
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B. E. Kemp. (2003). Intrasteric control of AMPK via the γ1 subunit AMP allosteric regulatory site. The Journal of Clinical Investigation. [Link]
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S. A. Hawley, et al. (2006). Dissecting the Role of 5′-AMP for Allosteric Stimulation, Activation, and Deactivation of AMP-activated Protein Kinase. Journal of Biological Chemistry. [Link]
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EnzyFluo™ AMPK Phosphorylation Assay Kit. (n.d.). BioAssay Systems. [Link]
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G. Zhou, et al. (2009). AMPK activators – potential therapeutics for metabolic and other diseases. Acta Physiologica. [Link]
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R. J. Shaw. (2011). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. The Journal of Cell Biology. [Link]
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Adenosine 5'-monophosphate sodium salt. (n.d.). PubChem. [Link]
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S. A. H. Jr., et al. (2011). Potential upstream regulators and downstream targets of AMP-activated kinase signaling during oocyte maturation in a marine worm. Molecular Reproduction and Development. [Link]
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Supporting AMPK Activation for Metabolic Health: A Practical Guide. (2023). Pure Encapsulations®. [Link]
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M. Dasgupta, et al. (2025). An Enzyme-Linked Immunosorbent Assay (ELISA)-Based Activity Assay for AMP-Activated Protein Kinase (AMPK). DigitalCommons@TMC. [Link]
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Adenosine 5'-monophosphate sodium salt. (n.d.). HiMedia Laboratories. [Link]
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M. Dasgupta, et al. (2024). An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). bioRxiv. [Link]
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J. M. Wilson, et al. (2018). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). International Journal of Molecular Sciences. [Link]
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How to go about a Phospho-AMPK blot? (2014). ResearchGate. [Link]
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S. H. Shah, et al. (2007). AMPK (AMP-activated protein kinase) activation regulates in vitro bone formation and bone mass. Bone. [Link]
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Upstream regulators and downstream effectors of AMPK. (n.d.). ResearchGate. [Link]
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Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]
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D. G. Hardie. (2019). The strange case of AMPK and cancer: Dr Jekyll or Mr Hyde? The Royal Society. [Link]
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7 Ways to Study Protein Phosphorylation. (2020). RayBiotech. [Link]
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Dietary Strategies for AMPK Activation, mTOR Suppression, and Longevity Enhancement. (2025). Journal of Nutritional Science. [Link]
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M. D. Fullerton, et al. (2018). AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo. International Journal of Molecular Sciences. [Link]
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Y. Wang, et al. (2011). In vivo activation of AMP-activated protein kinase attenuates diabetes-enhanced degradation of GTP cyclohydrolase I. Diabetes. [Link]
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Biochemical pathways involving Adenosine 5'-monophosphate sodium salt.
Technical Guide: Biochemical Pathways & Experimental Applications of Adenosine 5'-Monophosphate (AMP) Sodium Salt
Executive Summary Adenosine 5'-monophosphate (AMP) sodium salt is the stable, water-soluble reagent form of AMP, a central metabolite governing cellular energy homeostasis and signal transduction. Unlike the free acid form, the sodium salt offers superior solubility and pH neutrality, making it the preferred choice for in vitro kinase assays and metabolic profiling. This guide details the critical biochemical pathways driven by AMP—specifically the AMPK energy-sensing axis and the CD39/CD73 immunometabolic pathway—and provides validated protocols for its application in drug discovery.
Physicochemical Profile & Reagent Handling[1][2]
To ensure experimental reproducibility, researchers must distinguish between the bioactive anion (AMP) and the reagent form (AMP Sodium Salt).
| Property | Specification | Experimental Implication |
| CAS Number | 13474-03-8 (Monosodium) | Verify CAS to avoid confusion with cyclic AMP (cAMP) or ADP.[1] |
| Solubility | Water: ≥50 mg/mL | Highly soluble.[1] Stock solutions (10–100 mM) should be prepared in ddH₂O.[1] |
| Stability | Hygroscopic; -20°C storage | Degrades to Adenosine/Inosine if exposed to moisture/heat.[1] |
| pH in Solution | ~6.0 – 7.5 | Requires minimal buffering compared to the acidic free acid form.[1] |
Handling Protocol:
-
Stock Preparation: Dissolve AMP Sodium Salt in sterile, nuclease-free water to 100 mM.
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.
-
Storage: Store at -20°C. Stable for 6 months.
The AMPK Signaling Axis: The Cellular Energy Sensor[3][4]
The primary application of AMP in drug discovery is the allosteric activation of AMP-activated protein kinase (AMPK).
Mechanistic Causality:
Under physiological stress (hypoxia, glucose deprivation), the intracellular ATP:AMP ratio drops.[2] AMP competes with ATP for binding to the cystathionine-beta-synthase (CBS) domains on the AMPK
-
Allosteric Activation: Induces a conformational change that increases kinase activity ~10-fold.[1]
-
Phosphorylation Promotion: Makes Thr172 on the
-subunit more accessible to upstream kinases (LKB1, CaMKK2).[1] -
Phosphatase Inhibition: Protects Thr172 from dephosphorylation by PP2A/PP2C.[1]
Figure 1: The AMP-driven activation of AMPK and downstream metabolic switching.
Experimental Protocol: In Vitro AMPK Activity Assay
This protocol uses AMP Sodium Salt to mimic cellular stress, activating recombinant AMPK to phosphorylate the synthetic SAMS peptide.
Reagents Required:
-
Enzyme: Recombinant AMPK (
or ).[1] -
Activator: AMP Sodium Salt (Stock 10 mM).[1]
-
Radioisotope: [
-³²P]ATP (Specific activity ~3000 Ci/mmol).[1]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij-35).[1] Critical: Do not add ATP yet.[1]
-
Allosteric Activation Mix: In a microcentrifuge tube, mix:
-
Reaction Initiation: Add 15 µL of Master Mix containing:
-
Incubation: Incubate at 30°C for 15 minutes.
-
Validation: The reaction must remain linear. If using high enzyme concentrations, reduce time to 10 mins.
-
-
Termination & Spotting:
-
Quantification: Wash papers 3x (5 min each) in phosphoric acid, dry, and measure via liquid scintillation counting.
Immunometabolism: The CD39/CD73 Adenosinergic Axis[10][11]
In oncology research, AMP is a critical intermediate in the immunosuppressive pathway within the Tumor Microenvironment (TME).
Pathway Logic: Tumor cells release high levels of ATP (inflammatory).[1] The ectoenzymes CD39 and CD73 sequentially hydrolyze this ATP into Adenosine.[9][10][11]
-
CD39: Hydrolyzes ATP
AMP.[1][9][12] -
CD73: Hydrolyzes AMP
Adenosine.[1][9] -
Result: Adenosine binds A2A receptors on Cytotoxic T-cells, raising intracellular cAMP and suppressing the immune attack.[1]
Research Application: Researchers use AMP Sodium Salt as a direct substrate to assay CD73 activity .[1] By adding AMP to CD73-expressing cells and measuring Adenosine production (via HPLC), one can screen for CD73 inhibitors (checkpoint inhibitors).
Figure 2: The conversion of AMP to Adenosine drives immune evasion in cancer.
Glycolytic Regulation: PFK-1 Control[2][13][14][15][16][17]
AMP acts as a potent allosteric activator of Phosphofructokinase-1 (PFK-1) , the rate-limiting enzyme of glycolysis.[12][13][14][15][16]
-
Mechanism: High ATP levels inhibit PFK-1 by lowering its affinity for Fructose-6-Phosphate.[1][16] AMP reverses this inhibition.[1][15][16]
-
Significance: A small drop in ATP results in a large percentage rise in AMP (due to Adenylate Kinase:
).[1] This makes AMP a far more sensitive indicator of energy status than ATP itself.[1]
References
-
Physiological Regulation of AMPK
-
AMPK Assay Protocol
-
CD39/CD73 Pathway
- Title: The CD39-CD73-adenosine axis: Master regulator of immune evasion and therapeutic target
- Source: Biochimica et Biophysica Acta (BBA) - Reviews on Cancer
-
URL:[Link]
-
Reagent Properties
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Adenosine 5'-Monophosphate (Sodium Salt) as a Bio-Orthogonal Precursor for ATP Regeneration: Technical Guide
Executive Summary
This technical guide addresses the utilization of Adenosine 5'-monophosphate sodium salt (AMP-Na) as a stable, cost-effective precursor for the in vitro and in vivo generation of Adenosine 5'-triphosphate (ATP). While ATP is the universal cellular energy currency, its direct use in experimental and industrial applications is limited by high cost and rapid hydrolytic instability.
This guide details the physicochemical superiority of the sodium salt form over the free acid, delineates the Adenylate Kinase (AK) dependent salvage pathway, and provides a self-validating enzymatic protocol for converting AMP-Na to ATP.
Part 1: Physicochemical Profile & Precursor Advantage
The Stability-Solubility Matrix
Researchers often default to ATP disodium salt for energy-dependent assays, overlooking the rapid degradation (hydrolysis to ADP/AMP) that occurs in aqueous solutions, even at -20°C. AMP-Na offers a superior thermodynamic starting point.
| Feature | AMP Free Acid | AMP Sodium Salt (Target) | ATP Disodium Salt |
| Solubility (H₂O) | Low (~20 mg/mL) | High (>50 mg/mL) | High (>50 mg/mL) |
| pH in Solution | Acidic (~2.5–3.0) | Neutral/Weakly Acidic (~6.0–7.0) | Acidic (~3.0) |
| Hydrolytic Stability | High | High | Low (Half-life <1 year at -20°C) |
| Cost Efficiency | High | High | Low |
Expert Insight: The critical advantage of the sodium salt (AMP-Na) over the free acid is bioavailability in aqueous buffers . The free acid requires extensive pH adjustment (alkalization) to dissolve at millimolar concentrations, which introduces variable ionic strength (Na+/K+) that can inhibit sensitive downstream enzymes. AMP-Na dissolves instantly at near-neutral pH, maintaining buffer integrity.
Part 2: Biological Mechanism (The "Why")
The conversion of AMP to ATP is not a single-step phosphorylation.[1][2][3] It relies on the Adenylate Kinase (AK) equilibrium, also known as the Myokinase reaction. This is a "spark-dependent" pathway; it requires a catalytic amount of ATP to initiate.
The Adenylate Kinase Equilibrium
-
Step 1 (Priming): A trace amount of ATP reacts with the substrate AMP to form two molecules of ADP.[1]
-
Step 2 (Regeneration): The generated ADP is phosphorylated to ATP by a bulk donor system (e.g., Pyruvate Kinase/PEP or Polyphosphate Kinase).
Pathway Visualization
The following diagram illustrates the salvage pathway logic, distinguishing between the priming step and the bulk regeneration cycle.
Figure 1: The Adenylate Kinase (AK) coupled regeneration cycle. Note that the system is autocatalytic: the ATP produced in Step 2 feeds back to prime Step 1.
Part 3: Experimental Protocols (The "How")
Protocol A: Enzymatic Synthesis of ATP from AMP-Na
Application: Cell-Free Protein Synthesis (CFPS), Enzymatic Assays, Metabolic Engineering. Principle: This protocol uses the classic Pyruvate Kinase (PK) / Adenylate Kinase (AK) couple.
Reagents Required[4][5][6][7][8]
-
Substrate: Adenosine 5'-monophosphate sodium salt (10 mM final)
-
Donor: Phosphoenolpyruvate (PEP) monopotassium salt (22 mM final)
-
Primer: ATP Disodium Salt (0.5 mM final - Critical for initiation)
-
Enzymes:
-
Adenylate Kinase (from S. cerevisiae or Rabbit Muscle): 10 U/mL
-
Pyruvate Kinase (from Rabbit Muscle): 20 U/mL
-
-
Buffer: 50 mM HEPES-KOH (pH 7.5), 15 mM MgCl₂, 100 mM KCl.
Step-by-Step Workflow
-
Buffer Preparation: Prepare the HEPES/Mg/K buffer. Degas to prevent oxidation if using sensitive downstream enzymes.
-
Substrate Solubilization: Dissolve AMP-Na directly into the buffer.
-
Checkpoint: Solution should remain clear. If using AMP free acid, you would see turbidity here requiring pH adjustment.
-
-
Primer Addition: Add the trace ATP (0.5 mM).
-
Why? Without this "spark," Adenylate Kinase has no phosphate donor to phosphorylate AMP.
-
-
Reaction Initiation: Add PEP, followed by the enzyme mix (AK + PK).
-
Incubation: Incubate at 30°C for 60–120 minutes.
-
Quenching: For analysis, quench a standard aliquot with equal volume 0.6 M Perchloric Acid (PCA) or by heating to 95°C for 5 mins (if protein removal is sufficient).
Protocol Visualization
Figure 2: Operational workflow for the enzymatic conversion of AMP-Na to ATP.
Part 4: Quality Control & Analytics
To validate the conversion, Reversed-Phase HPLC (RP-HPLC) is the gold standard.
HPLC Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 50 mM Potassium Phosphate buffer (pH 6.5) + 5 mM Tetrabutylammonium bisulfate (Ion-pairing agent).
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient: 0-10% B over 15 minutes.
-
Detection: UV at 254 nm.[9]
Expected Results:
-
AMP: Elutes early (~3-4 min).
-
ADP: Elutes intermediate (~6-7 min).
-
ATP: Elutes late (~9-10 min).
-
Success Criterion: >95% conversion of AMP peak area to ATP peak area.[10]
References
-
Menegollo, M., et al. (2019). Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells.[11] Methods in Molecular Biology.[12] [Link]
-
Resnick, S. M., & Zehnder, A. J. (2000). In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A.[7] Applied and Environmental Microbiology.[7] [Link]
-
Noda, L. H. (1973). Adenylate Kinase.[1][6][7][13] In: The Enzymes (Boyers, P.D., ed), Academic Press. [Link]
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The 5'-Anchor: A Technical History of Adenosine Monophosphate
Executive Summary
Adenosine 5'-monophosphate (AMP) is frequently reduced to its role as a hydrolysis product of ATP or a monomer of RNA.[1] However, its isolation and structural elucidation represent a pivotal shift in biochemistry—moving the field from static structural analysis to dynamic bioenergetics. This guide reconstructs the technical history of AMP, contrasting the "Yeast" vs. "Muscle" adenylic acid schism, detailing the chemical logic used to prove the 5'-phosphate position, and mapping its evolution into the master metabolic regulator, AMPK.
The Pre-Discovery Context: The Nucleic Acid Schism
In the early 20th century, the structure of nucleic acids was dominated by Phoebus Levene’s "tetranucleotide hypothesis," which postulated a fixed, repeating structure. However, a discrepancy emerged in the laboratory that chemistry could not explain: the difference between nucleic acids derived from yeast and those from muscle tissue.
-
Yeast Adenylic Acid: Obtained via alkaline hydrolysis of yeast RNA. It was later found to be a mixture of adenosine 2'-monophosphate and 3'-monophosphate.[1]
-
Muscle Adenylic Acid: Isolated from muscle extracts (autolysates).[1] This compound exhibited distinct solubility and melting point properties compared to the yeast variety.
It was Gustav Embden (1927) who definitively isolated "muscle adenylic acid" (AMP) and recognized it as a breakdown product of a larger signaling molecule (later identified as ATP). This discovery was not merely structural; it linked nucleotide chemistry directly to muscle contraction and glycolysis.[1]
Technical Reconstruction: Isolation of Muscle Adenylic Acid (Circa 1927)[1]
To understand the magnitude of this discovery, we must reconstruct the isolation workflow used by Embden and later refined by Fiske and Subbarow. Unlike modern HPLC, this relied on differential solubility of barium and lead salts.[1]
Experimental Protocol: Fractionation of Muscle Autolysate
Objective: Isolation of Adenosine 5'-monophosphate from rabbit skeletal muscle.
Reagents:
-
Rabbit skeletal muscle (freshly excised)
-
Trichloroacetic acid (TCA) 10%
-
Barium acetate[1]
-
Lead acetate[1]
-
Sulfuric acid[1]
Methodology & Causality:
-
Protein Denaturation:
-
Barium Precipitation (The Separation Logic):
-
Step: Neutralize supernatant and add Barium Acetate.[1]
-
Mechanism:[2][3] Inorganic phosphate (Pi) and ATP precipitate readily as barium salts at neutral pH.[1] AMP (Muscle Adenylic Acid) barium salts are significantly more soluble in water than ATP-Ba salts.[1]
-
Action: Filter off the precipitate (contains ATP/Pi). Retain the filtrate (contains AMP).
-
-
Lead Fractionation:
-
Crystallization:
Structural Elucidation: The Periodate Proof
The critical chemical question of the 1930s-40s was: Where is the phosphate attached? Yeast adenylic acid was known to be a mix of 2' and 3' isomers. Muscle adenylic acid was suspected to be the 5' isomer. The definitive proof came from Periodate Oxidation (Malaprade Reaction) .
The Chemical Logic
Sodium periodate (
-
Scenario A (2' or 3' Phosphate): If the phosphate is on the 2' or 3' carbon, the ribose ring does not have a free cis-diol system. Result: No reaction with periodate.
-
Scenario B (5' Phosphate): If the phosphate is on the 5' carbon (exocyclic), the 2' and 3' hydroxyls are free and adjacent (cis). Result: Periodate cleaves the C2-C3 bond, consuming periodate.[1]
Data Summary: Periodate Consumption
| Compound | Phosphate Position | Free Cis-Diol? | Moles |
| Yeast Adenylic Acid | 2' or 3' (Mixed) | No | 0.0 |
| Muscle Adenylic Acid | 5' | Yes (2', 3') | 1.0 |
| Adenosine | None | Yes | 1.0 |
Visualization: The Structural Logic
The following diagram illustrates the chemical decision tree used to confirm the 5' structure.
Figure 1: The chemical logic of the Periodate Oxidation test used to distinguish 5'-AMP from 2'/3' isomers.
The Metabolic Pivot: The Adenylate Kinase Equilibrium
Once the structure was confirmed as 5'-AMP, its physiological role became the focus.[1] The discovery of Adenylate Kinase (Myokinase) by Kalckar and Colowick (early 1940s) established AMP not just as a breakdown product, but as a buffer for cellular energy.
The reaction is:
This equilibrium implies that a small drop in ATP (consumption) leads to a disproportionately large percentage increase in AMP.[1] This thermodynamic amplification makes AMP the ideal "low energy" signal for the cell.
Figure 2: The Adenylate Kinase reaction, generating AMP as a sensitive signal of metabolic stress.[1]
Modern Implications: The Discovery of AMPK
The history of AMP culminates in the discovery of the AMP-activated Protein Kinase (AMPK) .[3] In the 1970s and 80s, researchers studying lipid metabolism identified kinases that inactivated Acetyl-CoA Carboxylase (ACC) and HMG-CoA Reductase.[1]
In 1987, Carling, Hardie, et al. made the unifying discovery: these were the same kinase, and it was allosterically activated by AMP.[5] This defined AMP's modern identity: a direct allosteric modulator that switches the cell from anabolic (building) to catabolic (burning) mode.[1]
Workflow: The AMPK Activation Cascade[4]
-
Energy Stress: ATP consumption rises; Adenylate Kinase generates AMP.[1]
-
Allosteric Binding: AMP binds to the
-subunit of AMPK (Bateman domains).[1][6] -
Protection: AMP binding protects the activating phosphorylation site (Thr172) from phosphatases.[1]
-
Activation: AMPK phosphorylates downstream targets (ACC, mTORC1) to restore energy balance.[1]
References
-
Embden, G., & Zimmerman, M. (1927).[1] Über die Chemie der Lactacidogenbildung. Zeitschrift für Physiologische Chemie. (Historical context verified via Encyclopedia.com).[1]
-
Fiske, C. H., & Subbarow, Y. (1929).[1] Phosphorus Compounds of Muscle and Liver. Science. [Link]
-
Carling, D., Zammit, V. A., & Hardie, D. G. (1987).[1][5] A common bicyclic protein kinase cascade inactivates the regulatory enzymes of fatty acid and cholesterol biosynthesis. FEBS Letters. [Link][1]
-
Hardie, D. G. (2011).[1] AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function.[1] Genes & Development.[1] [Link]
-
Rammler, D. H. (1971).[1][7] Periodate oxidations of enamines.[1][7] I. Oxidation of adenosine 5'-monophosphate.[1][7] Biochemistry. [Link]
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An In-depth Technical Guide on the Cellular Functions of Adenosine 5'-monophosphate
This guide provides a comprehensive overview of the multifaceted roles of Adenosine 5'-monophosphate (AMP), a critical nucleotide that serves as a key metabolic sensor and signaling molecule within the cell. Designed for researchers, scientists, and drug development professionals, this document delves into the core cellular functions of AMP, the intricate signaling pathways it governs, and the experimental methodologies employed to investigate these processes.
Introduction: The Centrality of AMP in Cellular Energetics
Adenosine 5'-monophosphate (AMP) is a nucleotide composed of adenine, a ribose sugar, and a single phosphate group.[1][2] While often viewed as the low-energy counterpart to adenosine triphosphate (ATP), the primary energy currency of the cell, AMP's significance extends far beyond its role as a mere byproduct of ATP hydrolysis.[1][2][3] Fluctuations in the intracellular AMP:ATP ratio serve as a critical indicator of the cell's energy status, triggering a cascade of events to restore metabolic homeostasis.[4] This guide will explore the pivotal functions of AMP, with a primary focus on its role as the master regulator of cellular energy balance through the activation of AMP-activated protein kinase (AMPK).
AMP as a Master Regulator: The AMP-Activated Protein Kinase (AMPK) Signaling Pathway
The most profound cellular function of AMP is its role as the primary activator of AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that acts as a central energy sensor in all eukaryotic cells.[4][5][6][7]
The AMPK Heterotrimeric Complex
AMPK exists as a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[4][5][6] The γ subunit contains regulatory sites that bind AMP, ADP, and ATP.[4]
Mechanism of AMPK Activation by AMP
Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or strenuous exercise, cellular ATP levels decrease, leading to a corresponding increase in AMP and ADP levels.[1][5][8] This shift in the AMP:ATP ratio is the primary trigger for AMPK activation.[4] The binding of AMP to the γ subunit of AMPK induces a conformational change that allosterically activates the kinase complex.[1][5][9] This allosteric activation is a crucial component of the overall activation mechanism.[10] Furthermore, AMP binding makes AMPK a more favorable substrate for its major upstream kinase, LKB1, which phosphorylates a critical threonine residue (Thr172) in the activation loop of the α subunit.[5][10] AMP also protects this phosphorylation site from dephosphorylation by protein phosphatases.[11] While ADP can also promote phosphorylation, AMP is a more potent regulator.[10]
// Nodes Metabolic_Stress [label="Metabolic Stress\n(Low Glucose, Hypoxia, Exercise)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP_depletion [label="Decreased ATP", fillcolor="#FBBC05", fontcolor="#202124"]; AMP_increase [label="Increased AMP", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK_inactive [label="Inactive AMPK\n(α, β, γ subunits)", fillcolor="#FFFFFF"]; LKB1 [label="LKB1 (Upstream Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK_active [label="Active Phosphorylated AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catabolic_Pathways [label="Catabolic Pathways\n(e.g., Fatty Acid Oxidation, Glycolysis)", shape=ellipse, fillcolor="#F1F3F4"]; Anabolic_Pathways [label="Anabolic Pathways\n(e.g., Protein Synthesis, Gluconeogenesis)", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Metabolic_Stress -> ATP_depletion; ATP_depletion -> AMP_increase; AMP_increase -> AMPK_inactive [label="Allosteric Activation &\nProtection from Dephosphorylation"]; LKB1 -> AMPK_inactive [label="Phosphorylation at Thr172"]; AMPK_inactive -> AMPK_active; AMPK_active -> Catabolic_Pathways [label="Activates", color="#34A853"]; AMPK_active -> Anabolic_Pathways [label="Inhibits", color="#EA4335", style=dashed];
{rank=same; LKB1; AMPK_inactive;} } caption: AMPK Activation Pathway.
Downstream Effects of AMPK Activation
Once activated, AMPK orchestrates a comprehensive metabolic reprogramming to restore cellular energy balance.[5][8] It achieves this by:
-
Stimulating Catabolic Pathways: AMPK promotes ATP-generating processes such as fatty acid oxidation, glucose uptake, and glycolysis.[5][8][12] For instance, it stimulates glucose uptake in skeletal muscle by promoting the translocation of GLUT4 vesicles to the plasma membrane.[12]
-
Inhibiting Anabolic Pathways: AMPK curtails ATP-consuming processes, including protein synthesis, lipid synthesis (lipogenesis), and glucose production in the liver (gluconeogenesis).[5][8] A key mechanism for inhibiting protein synthesis is the suppression of the mTORC1 pathway.[7]
The net effect of AMPK activation is the restoration of cellular ATP levels and the maintenance of energy homeostasis.[13]
Allosteric Regulation Beyond AMPK
While its role in AMPK activation is paramount, AMP also functions as an allosteric regulator of other key metabolic enzymes. A notable example is its activation of phosphofructokinase-1 (PFK-1), a critical enzyme in glycolysis.[14] High levels of ATP allosterically inhibit PFK-1, providing a feedback mechanism to slow down glycolysis when energy is abundant.[14] Conversely, when ATP levels are low and AMP levels are high, AMP binds to PFK-1 and reverses the inhibitory effect of ATP, thereby stimulating glycolysis to generate more ATP.[14]
AMP also plays a role in regulating the transcription factor ChREBP (carbohydrate-response element-binding protein), which is essential for converting excess carbohydrates into fat.[15] AMP can directly bind to ChREBP, promoting its interaction with 14-3-3 proteins and leading to its sequestration in the cytoplasm, thereby inhibiting lipogenesis.[15]
AMP in Nucleic Acid Synthesis and as a Signaling Molecule
Beyond its metabolic roles, AMP is a fundamental building block for the synthesis of RNA.[1][2] During transcription, AMP, along with other nucleotide triphosphates, is incorporated into the growing RNA chain.[2] The breakdown of RNA also releases AMP.[1][16]
Furthermore, AMP can be converted to cyclic AMP (cAMP), a crucial second messenger involved in a vast array of cellular signaling pathways that regulate processes such as metabolism, gene transcription, and cell communication.[17][18]
Extracellular AMP and Purinergic Signaling
AMP can also function as an extracellular signaling molecule.[19] Extracellular ATP and ADP are rapidly metabolized to AMP, which is then converted to adenosine by ecto-5'-nucleotidase (CD73).[20][21] This extracellular adenosine can then activate purinergic P1 receptors, which are G-protein coupled receptors that mediate a variety of physiological effects, including anti-inflammatory responses.[20]
// Nodes Extracellular_ATP [label="Extracellular ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extracellular_ADP [label="Extracellular ADP", fillcolor="#FBBC05", fontcolor="#202124"]; Extracellular_AMP [label="Extracellular AMP", fillcolor="#FBBC05", fontcolor="#202124"]; Adenosine [label="Adenosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD39 [label="CD39", shape=cds, fillcolor="#FFFFFF"]; CD73 [label="CD73", shape=cds, fillcolor="#FFFFFF"]; P1_Receptor [label="P1 Receptors\n(e.g., A2A, A2B)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Anti-inflammatory)", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Extracellular_ATP -> Extracellular_ADP [label="Metabolism"]; Extracellular_ADP -> Extracellular_AMP [label="CD39"]; Extracellular_AMP -> Adenosine [label="CD73"]; Adenosine -> P1_Receptor [label="Activates"]; P1_Receptor -> Cellular_Response; } caption: Extracellular Purinergic Signaling.
Therapeutic Implications of Targeting AMP Signaling
The central role of AMP in regulating cellular metabolism has made the AMPK signaling pathway an attractive target for the treatment of various metabolic diseases.[5][13]
Type 2 Diabetes and Obesity
Given that AMPK activation promotes glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis and lipid synthesis, pharmacological activation of AMPK is a promising strategy for treating type 2 diabetes and obesity.[8][13] The widely used anti-diabetic drug metformin is known to activate AMPK.[13]
Cancer
The role of AMPK in cancer is complex and can be context-dependent.[22][23][24] In some contexts, AMPK activation can have tumor-suppressive effects by inhibiting cell growth and proliferation.[24] However, in other situations, AMPK can promote cancer cell survival under metabolic stress.[23][24] Therefore, both AMPK activators and inhibitors are being explored as potential cancer therapies, depending on the specific cancer type and its metabolic characteristics.[22][23]
Cardiovascular Disease
In the heart, AMPK is activated during ischemia and helps to maintain ATP levels and cardiac function.[13] This suggests that AMPK activators could be beneficial in the treatment of ischemic heart disease.[13]
Experimental Methodologies
The study of AMP's cellular functions relies on a variety of experimental techniques to measure intracellular AMP levels and to assess the activity of AMPK and its downstream targets.
Measurement of Intracellular AMP Levels
Accurately quantifying intracellular AMP is crucial for understanding its regulatory roles. Several methods are available:
| Method | Principle | Advantages | Disadvantages |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive immunoassay using antibodies specific for AMP.[25] | High specificity, relatively simple and cost-effective.[25] | Requires cell lysis, provides a snapshot measurement. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies nucleotides based on their physicochemical properties. | Highly accurate and can measure ATP, ADP, and AMP simultaneously. | Requires specialized equipment and expertise. |
| Genetically Encoded Biosensors | FRET- or BRET-based sensors that change their fluorescence or luminescence upon binding to AMP.[26] | Allows for real-time measurement in living cells with high spatial and temporal resolution.[26] | Can be technically demanding to develop and implement.[26] |
Step-by-Step Protocol: Measurement of Intracellular cAMP (a key derivative of AMP) using an ELISA-based Assay
This protocol provides a general framework for measuring intracellular cyclic AMP (cAMP) levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This method is often used as an indirect measure of adenylyl cyclase activity, the enzyme that synthesizes cAMP from ATP.
Materials:
-
Cell culture of interest
-
Reagents for cell lysis (e.g., 0.1 M HCl)
-
Commercially available cAMP ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
Treat cells with experimental compounds (e.g., agonists or antagonists of G-protein coupled receptors) for the desired time.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add the lysis buffer provided in the kit or a suitable alternative (e.g., 0.1 M HCl) to each well.
-
Incubate for the recommended time to ensure complete cell lysis and release of intracellular cAMP.
-
-
ELISA Procedure (General Steps):
-
Prepare cAMP standards and samples according to the kit's instructions.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cAMP (tracer) to each well. This will compete with the cAMP in the sample for binding to the antibody.
-
Incubate the plate for the specified time.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, leading to a color change.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cAMP in the samples by interpolating their absorbance values on the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.[27]
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Cell Seeding and Treatment"]; Cell_Lysis [label="Cell Lysis"]; ELISA_Plate [label="Add Samples/Standards to\nAntibody-Coated Plate"]; Add_Tracer [label="Add Enzyme-Conjugated\ncAMP Tracer"]; Incubate_Wash [label="Incubate and Wash"]; Add_Substrate [label="Add Substrate"]; Stop_Reaction [label="Add Stop Solution"]; Read_Plate [label="Read Absorbance"]; Analyze_Data [label="Analyze Data and\nCalculate cAMP Concentration"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cell_Culture; Cell_Culture -> Cell_Lysis; Cell_Lysis -> ELISA_Plate; ELISA_Plate -> Add_Tracer; Add_Tracer -> Incubate_Wash; Incubate_Wash -> Add_Substrate; Add_Substrate -> Stop_Reaction; Stop_Reaction -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; } caption: cAMP ELISA Workflow.
Assessing AMPK Activity
AMPK activity is typically assessed by measuring the phosphorylation of its downstream substrates.
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Uses phospho-specific antibodies to detect the phosphorylation of AMPK (at Thr172) and its key substrates like Acetyl-CoA Carboxylase (ACC).[27] | Widely accessible, provides a direct measure of protein phosphorylation. | Semi-quantitative, can be time-consuming. |
| Kinase Activity Assays | In vitro assays that measure the ability of immunoprecipitated AMPK to phosphorylate a specific substrate. | Provides a direct measure of enzymatic activity. | Can be complex to set up, may not fully reflect in vivo activity. |
| In-Cell Westerns/High-Content Imaging | Immunofluorescence-based methods to quantify protein phosphorylation in a high-throughput manner. | High-throughput, provides quantitative data at the single-cell level. | Requires specialized imaging equipment. |
Conclusion
Adenosine 5'-monophosphate is far more than a simple low-energy molecule. It stands as a critical sentinel of the cell's energetic state, wielding profound influence over a vast network of metabolic and signaling pathways. Its central role in activating AMPK places it at the heart of cellular energy homeostasis, with significant implications for human health and disease. A thorough understanding of AMP's multifaceted functions is essential for researchers and drug development professionals seeking to modulate cellular metabolism for therapeutic benefit. The continued development of sophisticated experimental tools will undoubtedly unveil further intricacies of AMP's cellular roles, paving the way for novel therapeutic interventions.
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Adenosine monophosphate - Wikipedia. (2024, February 28). Retrieved from [Link]
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AMPK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Viollet, B., et al. (2009). AMP-activated protein kinase signaling in metabolic regulation. The Journal of Clinical Investigation, 119(5), 1148-1156. Retrieved from [Link]
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Mihaylova, M. M., & Shaw, R. J. (2011). The AMPK signalling pathway coordinates cell growth, autophagy and metabolism. Nature Cell Biology, 13(9), 1016-1023. Retrieved from [Link]
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Winder, W. W., & Hardie, D. G. (1999). AMP-activated protein kinase, a metabolic master switch: possible roles in type 2 diabetes. American Journal of Physiology-Endocrinology and Metabolism, 277(1), E1-E10. Retrieved from [Link]
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AMP-activated protein kinase - Wikipedia. (2024, March 3). Retrieved from [Link]
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Hardie, D. G. (2007). AMP-activated protein kinase as a drug target. Annual Review of Pharmacology and Toxicology, 47, 185-210. Retrieved from [Link]
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Grahame Hardie, D. (2013). AMP-activated protein kinase: a key regulator of metabolism and a therapeutic target for diabetes and cancer. Clinical Science, 124(8), 491-507. Retrieved from [Link]
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Taylor, E. B., & An, D. (2019). The part of AMP-activated protein kinase in adipose tissue digestion and irritation. Clinical Science, 124(8), 491-507. Retrieved from [Link]
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AMPK Signaling. (n.d.). QIAGEN. Retrieved from [Link]
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Allosteric Regulation. (2024, February 28). ChemTalk. Retrieved from [Link]
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Hasanein, P., et al. (2018). Natural Activators of Adenosine 5'-monophosphate (AMP)-activated Protein Kinase (AMPK) and Their Pharmacological Activities. Food and Chemical Toxicology, 123, 463-477. Retrieved from [Link]
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Burnstock, G. (2017). Purinergic signaling and specific receptors for extracellular nucleotides. ResearchGate. Retrieved from [Link]
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AMPK Signaling Pathway. (2020, March 9). News-Medical.net. Retrieved from [Link]
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Haskó, G., et al. (2008). Purinergic Signaling during Inflammation. Journal of Immunology, 181(7), 4463-4470. Retrieved from [Link]
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Li, W., et al. (2021). AMPK signaling and its targeting in cancer progression and treatment. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(1), 188560. Retrieved from [Link]
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Yan, K., et al. (2018). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular Medicine Reports, 18(4), 3715-3725. Retrieved from [Link]
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Wang, J., et al. (2021). The Role of Purinergic Signaling in Heart Transplantation. Frontiers in Immunology, 12, 699684. Retrieved from [Link]
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Ross, F. A., et al. (2016). AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand. Biochemical Journal, 473(8), 1039-1049. Retrieved from [Link]
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Ho, J. C., et al. (2020). Extracellular ATP and Purinergic P2Y 2 Receptor Signaling Promote Liver Tumorigenesis in Mice by Exacerbating DNA Damage. Cancer Research, 80(4), 749-761. Retrieved from [Link]
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Kim, J., et al. (2016). Metabolite Regulation of Nuclear Localization of Carbohydrate-response Element-binding Protein (ChREBP): ROLE OF AMP AS AN ALLOSTERIC INHIBITOR. Journal of Biological Chemistry, 291(20), 10640-10649. Retrieved from [Link]
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Terminology of Molecular Biology for Adenosine monophosphate. (n.d.). GenScript. Retrieved from [Link]
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AMP Full Form: Adenosine Monophosphate - Functions & Biological Significance. (n.d.). Vedantu. Retrieved from [Link]
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Hosogi, S., et al. (2018). Pathophysiological Role of Extracellular Purinergic Mediators in the Control of Intestinal Inflammation. International Journal of Molecular Sciences, 19(7), 2043. Retrieved from [Link]
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Li, Y., et al. (2024). Adenosine Monophosphate as a Metabolic Adjuvant Enhances Antibiotic Efficacy against Drug-Resistant Bacterial Pathogens. Antibiotics, 13(7), 629. Retrieved from [Link]
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Bähre, H., & Kaever, V. (2017). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences, 18(3), 589. Retrieved from [Link]
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Raker, V. K., et al. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology, 7, 123. Retrieved from [Link]
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Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. (2016). Bio-protocol, 6(8), e1783. Retrieved from [Link]
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Sensitive Fluorescence-Based Method for Detecting Cyclic AMP. (n.d.). Molecular Devices. Retrieved from [Link]
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Pal, M., et al. (2017). Molecular Mechanism of Nucleotide-Dependent Allosteric Regulation in AMP-Activated Protein Kinase. The Journal of Physical Chemistry B, 121(14), 3021-3032. Retrieved from [Link]
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Averin, A., et al. (2015). Genetically-encoded tools for cAMP probing and modulation in living systems. Frontiers in Cellular Neuroscience, 9, 352. Retrieved from [Link]
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Intracellular cAMP measurement. (n.d.). PCBIS. Retrieved from [Link]
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How is adenosine synthesized in biology? (2016, February 21). Chemistry Stack Exchange. Retrieved from [Link]
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Unpacking 'AMP' in Biology: More Than Just Energy. (2026, February 5). Oreate AI Blog. Retrieved from [Link]
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Methodological & Application
Application Note: Preparation, Validation, and Storage of Adenosine 5'-Monophosphate (AMP) Sodium Salt Stock Solutions
Mechanistic Context & Rationale
Adenosine 5'-monophosphate (AMP) is a fundamental purine ribonucleotide consisting of an adenine nucleobase, a ribose sugar, and a single phosphate group. As a central cellular metabolite, AMP plays a critical role in energy homeostasis, primarily acting as an allosteric activator of AMP-activated protein kinase (AMPK) and serving as a precursor for adenosine-mediated purinergic signaling [1].
When preparing stock solutions for in vitro biochemical assays, cell culture applications, or structural biology, the selection of the specific salt form is a critical experimental choice. Utilizing the disodium salt of AMP (AMP-Na₂) is highly preferred over its free acid counterpart. The free acid of AMP (CAS 61-19-8) exhibits lower aqueous solubility and yields a highly acidic solution that requires careful titration with NaOH to reach physiological pH—a process that risks localized alkaline hydrolysis of the phosphate group [2]. Conversely, AMP disodium salt (CAS 4578-31-8) is highly water-soluble and dissolves to yield a near-neutral pH, preserving nucleotide integrity and ensuring immediate downstream assay compatibility [3].
Physicochemical Properties
To ensure accurate molarity calculations and proper handling, the physicochemical properties of AMP disodium salt are summarized below [4].
| Property | Value / Specification |
| Compound Name | Adenosine 5'-monophosphate disodium salt |
| CAS Number | 4578-31-8 |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P |
| Molecular Weight | 391.18 g/mol |
| Aqueous Solubility | ≥ 50 mg/mL (approx. 125 mM) |
| pKa (Phosphate group) | ~3.8, 6.2 |
| UV Absorption Maximum (λmax) | 259 nm (at pH 7.0) |
| Extinction Coefficient (ε₂₅₉) | 15,400 M⁻¹ cm⁻¹ |
| Appearance | White crystalline powder (Hygroscopic) |
Biological Signaling Pathways
The following diagram illustrates the primary metabolic and signaling pathways engaged by AMP, highlighting the causality behind its use in metabolic assays.
AMP-mediated cellular signaling pathways highlighting AMPK activation and purinergic receptor engagement.
Experimental Protocol: Preparation of a 100 mM AMP-Na₂ Stock Solution
Causality & Rationale : A 100 mM concentration is optimal for stock solutions. It is well below the solubility limit (preventing spontaneous precipitation at low storage temperatures) while remaining concentrated enough to minimize solvent volume artifacts when spiked into downstream biological assays.
Materials Required :
-
Adenosine 5'-monophosphate disodium salt (Purity ≥ 99%, HPLC grade)
-
Nuclease-free, sterile double-distilled water (ddH₂O) or 50 mM Tris-HCl (pH 7.4)
-
0.22 µm Polyethersulfone (PES) syringe filter
-
Analytical balance and sterile glassware
Step-by-Step Methodology :
-
Thermal Equilibration : Remove the lyophilized AMP-Na₂ vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Expert Insight: AMP is highly hygroscopic. Opening cold vials introduces ambient condensation, which degrades the powder via hydrolysis and artificially inflates the mass, skewing molarity calculations.
-
-
Gravimetric Measurement : Accurately weigh 391.18 mg of AMP-Na₂ powder.
-
Dissolution : Transfer the powder to a sterile 15 mL conical tube. Add 8.0 mL of nuclease-free ddH₂O.
-
Homogenization : Vortex gently for 30-60 seconds until the solution is completely clear.
-
Expert Insight: The disodium salt dissolves rapidly. Strictly avoid excessive sonication or heating, as thermal stress can induce premature cleavage of the phosphomonoester bond.
-
-
Volume Adjustment : Once fully dissolved, add ddH₂O to bring the final volume exactly to 10.0 mL.
-
Sterilization : Pass the solution through a 0.22 µm PES syringe filter into a sterile, pre-chilled tube. PES is explicitly chosen for its exceptionally low nucleotide/protein binding characteristics.
Protocol Validation & Quality Control (Self-Validating System)
To ensure absolute trustworthiness and exact molarity, the stock solution must be validated spectrophotometrically. Relying solely on gravimetric measurement is a common pitfall due to the hygroscopic nature of AMP, which can absorb ambient moisture and reduce the actual active nucleotide mass per weighed gram.
QC Methodology :
-
Dilution : Prepare a 1:10,000 dilution of the 100 mM stock (e.g., 1 µL of stock into 9.999 mL of 10 mM Phosphate Buffer, pH 7.0). This yields a theoretical concentration of 10 µM.
-
Measurement : Measure the absorbance at 259 nm (A₂₅₉) using a quartz cuvette (1 cm path length) against a matched buffer blank.
-
Calculation : Calculate the actual concentration using the Beer-Lambert Law (
).-
Given
, the expected A₂₅₉ for a 10 µM solution is exactly 0.154 . -
If the calculated concentration deviates by >5% from the target, adjust the stock volume or downstream assay input volumes accordingly.
-
Workflow Diagram
Standardized workflow for the preparation, validation, and storage of AMP stock solutions.
Storage and Stability
-
Aliquoting : Divide the validated stock into 50 µL to 100 µL single-use aliquots in sterile, nuclease-free microcentrifuge tubes.
-
Freezing : Flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath, then immediately transfer to -20°C or -80°C storage [2].
-
Stability : When stored properly at -20°C, AMP stock solutions remain stable for up to 6 months.
-
Freeze-Thaw Restrictions : Strictly avoid repeated freeze-thaw cycles. Repeated temperature fluctuations accelerate hydrolysis, converting active AMP into adenosine and free inorganic phosphate, which will poison sensitive enzymatic assays.
References
1. 2. 3. 4.
Application Note: Utilizing Adenosine 5'-Monophosphate (AMP) Sodium Salt in Cell Culture Media for Metabolic Modulation
Introduction & Mechanistic Grounding
Adenosine 5'-monophosphate (AMP) is a ubiquitous cellular nucleotide that serves as a fundamental regulator of energy homeostasis. In in vitro models, the supplementation of AMP sodium salt into cell culture media is a potent strategy to modulate cellular proliferation, energy metabolism, and immune polarization.
Mechanistic Insight & Causality: Nucleotides like AMP are highly charged and exhibit poor direct permeability across the plasma membrane. When added to cell culture media, AMP initiates a well-defined extracellular-to-intracellular signaling cascade. Ecto-5'-nucleotidases (such as CD73) on the cell surface rapidly dephosphorylate extracellular AMP into adenosine. Adenosine is then transported into the cytoplasm via Equilibrative Nucleoside Transporters (ENTs) and subsequently re-phosphorylated by adenosine kinase to regenerate intracellular AMP.
This localized surge in intracellular AMP binds to the
Mechanistic pathway of AMP-mediated AMPK activation and metabolic regulation.
Physicochemical Properties & Reagent Specifications
To ensure reproducible experimental outcomes, researchers must utilize high-purity AMP sodium salt. The sodium salt formulation drastically enhances aqueous solubility compared to the free acid form, making it ideal for formulating concentrated stock solutions for cell culture [5].
Table 1: Quantitative Physicochemical Properties
| Property | Specification | Experimental Implication |
| Chemical Name | Adenosine 5'-monophosphate sodium salt hydrate | Sodium salt ensures high aqueous solubility[6]. |
| CAS Number | 149022-20-8 | Verifies exact compound identity[5]. |
| Molecular Weight | 347.2 g/mol | Required for accurate molarity calculations[1]. |
| Purity | Prevents off-target effects from synthetic impurities[1]. | |
| Aqueous Solubility | Up to 100 mg/mL | Allows for 1000x concentrated stock solutions[7]. |
| Storage (Powder) | 2°C to 8°C | Maintains stability and prevents degradation[8]. |
Protocol 1: Preparation of 100 mM AMP Stock Solution
Causality Focus: AMP is highly susceptible to enzymatic degradation by ubiquitous environmental nucleases and spontaneous hydrolysis. Therefore, preparation must occur under strictly sterile, nuclease-free conditions. Furthermore, solutions at high concentrations (approaching 100 mg/mL) may appear slightly hazy and require specific physical interventions to achieve full dissolution [7].
Step-by-step workflow for preparing sterile AMP sodium salt stock solutions.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 347.2 mg of AMP sodium salt hydrate using an analytical balance.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of nuclease-free, sterile water.
-
Homogenization: Vortex the solution vigorously for 60 seconds. Expert Tip: Because high-concentration solutions can exhibit haziness, apply mild ultrasonic treatment in a water bath for 2-3 minutes to achieve complete dissolution[7][9].
-
Volume Adjustment: Adjust the final volume to exactly 10.0 mL with nuclease-free water to yield a 100 mM stock.
-
Sterilization: Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter into a pre-chilled, sterile tube[7][8]. Causality: PES membranes are specifically recommended due to their low nucleotide and protein binding characteristics, ensuring no loss of active compound.
-
Storage: Aliquot the sterile solution into 500 µL volumes and store immediately at -20°C[7]. Avoid repeated freeze-thaw cycles to prevent phosphate hydrolysis.
Protocol 2: In Vitro Cell Culture Treatment for AMPK Activation
This protocol outlines the application of AMP sodium salt to primary cells (e.g., macrophages or endothelial cells) to induce an anti-inflammatory phenotype or modulate metabolic flux.
Self-Validating System Design: To prove that observed phenotypic changes are strictly dependent on the AMPK pathway, this protocol incorporates a parallel negative control using Compound C (Dorsomorphin), a potent, reversible AMPK inhibitor[3][4].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 6-well tissue culture plate at a density of
cells/well. Incubate overnight in standard media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO . -
Metabolic Synchronization (Serum Starvation): Aspirate the growth media and wash the cells once with warm PBS. Replace with low-serum media (1% FBS) for 4 hours. Causality: High serum concentrations contain growth factors that suppress basal AMPK activity and elevate cyclic AMP[8]. Serum starvation establishes a synchronized basal metabolic state, maximizing the dynamic range of the subsequent AMP-induced activation.
-
Inhibitor Pre-treatment (Validation Control): In designated control wells, add 10 µM Compound C directly to the media 30 minutes prior to AMP addition[3][4].
-
AMP Treatment: Dilute the 100 mM AMP stock solution directly into the culture media to achieve a final concentration of 0.5 mM to 1.0 mM. Causality: This relatively high concentration is required to overcome the rapid turnover of extracellular purines by cellular nucleotidases and ensure sufficient intracellular accumulation.
-
Incubation: Incubate the cells based on the target assay:
-
Harvesting: Rapidly wash cells with ice-cold PBS. Lysis must be performed immediately using RIPA buffer heavily supplemented with phosphatase inhibitors (e.g., Sodium Orthovanadate and NaF) to preserve the highly transient Thr172 phosphorylation state of AMPK.
Data Analysis & Expected Outcomes
Proper validation of AMP treatment requires quantifying both the primary target engagement (AMPK phosphorylation) and the downstream functional consequences.
Table 2: Expected Experimental Outcomes Post-AMP Treatment
| Target / Assay | Detection Method | Expected Outcome | Mechanistic Implication |
| p-AMPK ( | Western Blot | 2- to 3-fold increase | Direct allosteric activation by AMP[2]. |
| p-ACC (Ser79) | Western Blot | Increased phosphorylation | AMPK-mediated inhibition of lipid synthesis[3]. |
| M2 Macrophage Markers | Flow Cytometry / qPCR | Upregulation of IL-10, CD206 | Shift toward anti-inflammatory phenotype[3]. |
| Glycolytic Flux (ECAR) | Seahorse XF Analyzer | Reduction in acidification rate | AMPK-mediated restriction of glycolysis[4]. |
References
-
HiMedia Laboratories. "Adenosine-5'-monophosphate sodium salt - Cell Culture Tested." HiMedia Technical Data. URL:[Link]
-
Pelletier, A., et al. "Adenosine 5'-Monophosphate-Activated Protein Kinase." Endocrinology, Volume 146, Issue 5 (2005). URL:[Link]
-
Kang, S., et al. "SIRT1/Adenosine Monophosphate-Activated Protein Kinase α Signaling Enhances Macrophage Polarization to an Anti-inflammatory Phenotype in Rheumatoid Arthritis." Frontiers in Immunology (2017). URL:[Link]
-
Singh, P., et al. "Adenosine monophosphate-activated protein kinase (AMPK) restricts Zika virus replication in endothelial cells by potentiating innate antiviral responses and inhibiting glycolysis." PubMed Central (2020). URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | SIRT1/Adenosine Monophosphate-Activated Protein Kinase α Signaling Enhances Macrophage Polarization to an Anti-inflammatory Phenotype in Rheumatoid Arthritis [frontiersin.org]
- 4. Adenosine monophosphate-activated protein kinase (AMPK) restricts Zika virus replication in endothelial cells by potentiating innate antiviral responses and inhibiting glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine 5'-monophosphate sodium salt hydrate, 98+% 25 g | Request for Quote [thermofisher.com]
- 6. Adenosine 5'-monophosphate sodium salt hydrate, 98+% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. himedialabs.com [himedialabs.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Application Note: In Vitro Assays Using Adenosine 5'-Monophosphate (AMP) Sodium Salt
Introduction
Adenosine 5'-monophosphate (AMP) is a pivotal metabolite governing cellular energy homeostasis.[][2] While often overshadowed by its high-energy counterpart ATP, AMP acts as the primary "low-energy" signal, allosterically regulating enzymes such as AMP-activated protein kinase (AMPK) and serving as the direct substrate for the immuno-oncology target CD73 (ecto-5'-nucleotidase).
For in vitro applications, Adenosine 5'-monophosphate sodium salt (CAS: 4578-31-8 or 149022-20-8) is the preferred reagent over the free acid form due to its superior aqueous solubility (>50 mg/mL) and physiological pH compatibility.
This guide details two critical assay workflows:
-
Allosteric Activation of AMPK: A cell-free kinase assay for metabolic drug screening.
-
CD73 Enzymatic Activity: A colorimetric phosphate-release assay for immuno-oncology.
Part 1: The AMPK Allosteric Activation Assay (Cell-Free)[3][4]
Scientific Rationale
AMPK is the cellular "fuel gauge."[3][4][5] Under physiological stress, high AMP levels displace ATP from the
-
Allosterically increases kinase activity (up to 10-fold).[3]
-
Protects the catalytic
-subunit (Thr172) from dephosphorylation by phosphatases.[3]
In drug discovery, researchers use cell-free assays to distinguish between direct activators (which mimic AMP) and upstream modulators. AMP Sodium Salt is the essential control ligand to validate the enzyme's responsiveness.
Pathway Visualization
The following diagram illustrates the competitive binding mechanism utilized in this assay.
Figure 1: Mechanism of AMPK activation. AMP competes with ATP to bind the
Detailed Protocol: TR-FRET Kinase Assay
Objective: Measure AMPK activity in response to AMP titration.
Materials:
-
Recombinant human AMPK (
isoform). -
Ligand: Adenosine 5'-monophosphate sodium salt (dissolved in assay buffer).
-
Substrate: Fluorescein-labeled SAMS peptide (HMRSAMSGLHLVKRR).
-
Detection: Terbium-labeled anti-phospho-SAMS antibody.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Critical: Freshly add 2 mM DTT. AMP oxidation is negligible, but the kinase requires reduced conditions.
-
-
AMP Serial Dilution:
-
Prepare a 10 mM stock of AMP Sodium Salt in water.
-
Perform a 1:3 serial dilution in Kinase Buffer A to generate a range from 0.1 µM to 1000 µM.
-
-
Enzyme Loading:
-
Dilute AMPK enzyme to 2 nM in Kinase Buffer A.
-
Add 5 µL of enzyme to a 384-well low-volume white plate.
-
-
Ligand Incubation:
-
Add 2.5 µL of the AMP serial dilutions to the wells.
-
Incubate for 15 minutes at Room Temperature (RT) to allow allosteric equilibration.
-
-
Reaction Initiation:
-
Add 2.5 µL of Substrate Mix (ATP + SAMS Peptide).
-
Optimization Note: ATP concentration must be kept below its
(typically use 10-20 µM) to allow AMP to compete effectively. If ATP is too high (>100 µM), the AMP effect will be masked.
-
-
Termination & Detection:
-
After 60 minutes, add 10 µL of EDTA-containing TR-FRET detection mix.
-
Read on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm/520 nm).
-
Data Analysis:
Plot the TR-FRET ratio against log[AMP]. Calculate the
Part 2: CD73 (5'-Nucleotidase) Screening Assay[7]
Scientific Rationale
CD73 is a cell-surface enzyme highly expressed in the tumor microenvironment.[6] It hydrolyzes extracellular AMP into Adenosine (an immunosuppressive molecule). Inhibiting CD73 is a major strategy in cancer immunotherapy.
In this assay, AMP Sodium Salt is the substrate . The reaction releases inorganic phosphate (
Reaction Workflow
Figure 2: Principle of the CD73 Malachite Green Assay. AMP hydrolysis yields free phosphate, which forms a chromogenic complex.
Detailed Protocol: Malachite Green Phosphate Assay
Objective: Screen small molecules for inhibition of CD73 hydrolytic activity.
Materials:
-
Recombinant Human CD73 (active).
-
Substrate: AMP Sodium Salt (High Purity, Low
). -
Detection: Malachite Green Phosphate Detection Kit.
-
Control Inhibitor: APCP (Adenosine 5'-(α,β-methylene)diphosphate).
Step-by-Step Methodology:
-
Substrate Preparation (Critical Step):
-
Prepare a 500 µM stock of AMP Sodium Salt in Assay Buffer (25 mM Tris pH 7.5, 5 mM MgCl₂, 100 mM NaCl).
-
Quality Check: Test the AMP stock alone with Malachite Green. If the background OD is >0.2, the AMP salt contains too much free phosphate contamination. Use a "low-phosphate" grade or purify via HPLC.
-
-
Inhibitor Addition:
-
Add 10 µL of test compounds (or APCP control) to a clear 96-well plate.
-
-
Enzyme Addition:
-
Add 20 µL of CD73 enzyme (final concentration 0.5 ng/µL). Incubate 10 mins at RT.
-
-
Reaction Start:
-
Add 20 µL of AMP substrate (Final concentration 50 µM, approx.
). -
Incubate at 37°C for 20 minutes.
-
-
Detection:
Part 3: Technical Optimization & Troubleshooting
Solubility and Stability Data
The sodium salt form offers distinct handling advantages.
| Parameter | Specification | Notes |
| Solubility (Water) | ~50 mg/mL | Significantly higher than free acid. |
| pH in Solution | ~7.0 - 7.5 | No neutralization required for biological buffers. |
| Stability (Solid) | 2 years at -20°C | Hygroscopic; store in desiccator. |
| Stability (Solution) | < 24 hours at RT | Critical: Hydrolyzes slowly to Adenosine + |
| Molar Extinction | Used for precise concentration verification. |
Troubleshooting Guide
Issue 1: High Background in CD73 Assay
-
Cause: Free phosphate contamination in the AMP Sodium Salt source.
-
Solution: Purchase AMP designated as "Enzymatic Grade" or "Low Phosphate" (
). Alternatively, treat the AMP stock with a phosphate scavenger resin prior to the assay.
Issue 2: No Activation in AMPK Assay
-
Cause: ATP concentration is too high.
-
Solution: AMP competes with ATP. If ATP is saturating (>100 µM), 10 µM AMP will have no effect. Lower ATP to 10-20 µM (near the
for ATP) to sensitize the assay to AMP.
Issue 3: Precipitation in Stock Solution
-
Cause: Presence of divalent cations (Ca²⁺) in water source.
-
Solution: Use ultrapure (Type 1) water. AMP can complex with calcium and precipitate at high concentrations.
References
-
Hardie, D. G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis."[3][5][10] Nature Reviews Molecular Cell Biology, 13, 251–262.
-
Scott, J. W., et al. (2004). "CBS domains form energy-sensing modules whose binding of adenosine ligands is disrupted by disease mutations."[3] Journal of Clinical Investigation, 113(2), 274–284.
-
Sigma-Aldrich. "Adenosine 5′-monophosphate sodium salt Product Information."
-
Tribioscience. "CD73 Activity Assay Protocol."
-
Cayman Chemical. "Adenosine 5'-monophosphate (sodium salt) Technical Data."
Sources
- 2. himedialabs.com [himedialabs.com]
- 3. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. The AMP-activated protein kinase pathway--new players upstream and downstream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Adenosine 5'-monophosphate (AMP)
Abstract
This comprehensive guide details a robust and validated method for the quantitative analysis of Adenosine 5'-monophosphate (AMP) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Recognizing the challenges associated with retaining highly polar analytes like AMP, this document focuses on an ion-pair RP-HPLC technique, which provides excellent retention, resolution, and reproducibility. We will explore the fundamental principles, explain the rationale behind methodological choices, and provide a step-by-step protocol suitable for researchers, scientists, and professionals in drug development. The protocol includes procedures for sample preparation from both pure standards and complex biological matrices, method validation according to ICH guidelines, and data analysis.
Introduction: The Significance of AMP Quantification
Adenosine 5'-monophosphate (AMP) is a central purine nucleotide, acting as a fundamental building block for RNA and a critical component in cellular energy homeostasis.[1] It is formed from the hydrolysis of adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[2] The relative concentrations of ATP, ADP, and AMP are a key indicator of the cell's energetic state, often expressed as the "energy charge."[3][4] Therefore, the accurate quantification of AMP is crucial in various fields, including:
-
Metabolic Research: To understand cellular energy status under different physiological or pathological conditions.[3]
-
Pharmacology & Drug Development: To assess the impact of therapeutic agents on cellular metabolism and signaling pathways.
-
Biotechnology: To monitor the health and productivity of cell cultures.
AMP is a highly polar, anionic molecule, which makes its retention and separation on traditional reversed-phase (non-polar) stationary phases challenging. This guide addresses this challenge by employing ion-pair chromatography.
The Principle: Ion-Pair Reversed-Phase Chromatography
Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds like AMP have minimal affinity for the non-polar C18 stationary phase and will elute very early, often in the void volume, resulting in poor separation.
Ion-Pair Chromatography (IPC) is a powerful technique that overcomes this limitation.[5][6] It involves the addition of an ion-pairing reagent to the mobile phase. This reagent consists of a molecule with a charged head group and a hydrophobic alkyl tail.[5]
For the analysis of an anionic analyte like AMP, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used. The mechanism proceeds as follows:
-
Dynamic Coating: The hydrophobic tails of the tetrabutylammonium ions adsorb onto the non-polar C18 stationary phase.
-
Ion-Exchange Surface: This creates a dynamic, positively charged surface on the stationary phase.
-
Analyte Retention: The negatively charged phosphate group of AMP can then interact with this positively charged surface via electrostatic attraction, allowing for its retention and subsequent separation.[6][7]
The overall retention is a combination of this primary ion-exchange mechanism and secondary hydrophobic interactions.[6]
Caption: Logical flow of the ion-pair chromatography mechanism.
Detailed Application & Protocol
This protocol is designed for a standard HPLC system equipped with a UV detector. All reagents should be of HPLC grade or higher.
Instrumentation and Chromatographic Conditions
The selection of each parameter is critical for achieving optimal separation and sensitivity.
Table 1: Recommended HPLC Instrument Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC | Provides flexibility in mobile phase composition. |
| Detector | UV-Vis or Diode Array Detector (DAD) | AMP has a strong chromophore (the adenine base) making UV detection highly effective.[8] |
| Detection Wavelength | 254 nm or 259 nm | This is the maximum absorbance wavelength (λmax) for AMP, ensuring the highest sensitivity.[3][9][10] |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | The industry standard for reversed-phase and ion-pair chromatography, offering a good balance of efficiency and backpressure.[3][9] |
| Column Temperature | 25-30 °C | Maintaining a stable temperature ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable time. |
| Injection Volume | 10-20 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | ~15 minutes | Sufficient to elute AMP and any related compounds while allowing for column re-equilibration. |
Reagents and Mobile Phase Preparation
Causality Behind Choices:
-
Phosphate Buffer: The mobile phase pH must be carefully controlled. AMP has pKa values around 3.8 and 6.2.[11] Operating at a pH between these values (e.g., pH 5.0 - 6.8) ensures the primary phosphate group is deprotonated (negatively charged) and the adenine moiety is in a consistent protonation state, leading to sharp, reproducible peaks.[3][7][9] A phosphate buffer is an excellent choice for this pH range.
-
Tetrabutylammonium hydrogensulfate (TBAHS): A common and effective cationic ion-pairing reagent for nucleotides.[10][12] Its concentration is a key parameter; higher concentrations generally lead to longer retention times.[7]
-
Organic Modifier (Acetonitrile/Methanol): Used to control the elution strength of the mobile phase. Increasing the organic content will decrease the retention time of the AMP-TBA ion pair.[13][14] Acetonitrile is often preferred for its low UV cutoff and low viscosity.[15]
Mobile Phase A (Aqueous/Buffer):
-
Weigh and dissolve an appropriate amount of Potassium Dihydrogen Phosphate (KH₂PO₄) in HPLC-grade water to make a 50 mM solution.
-
Add Tetrabutylammonium hydrogensulfate (TBAHS) to a final concentration of 5-10 mM.
-
Adjust the pH to 6.8 using a potassium hydroxide (KOH) solution.[3][9]
-
Filter the solution through a 0.22 µm membrane filter to remove particulates and degas thoroughly.
Mobile Phase B (Organic):
-
HPLC-grade Acetonitrile.
-
Filter through a 0.22 µm membrane filter.
Elution Method: An isocratic elution is often sufficient and robust for quantifying AMP. A typical starting point is 95% Mobile Phase A and 5% Mobile Phase B .[3][16] If separating AMP from ADP and ATP, a gradient elution may be required.
Sample and Standard Preparation
-
Accurately weigh approximately 10 mg of AMP reference standard.
-
Dissolve in 10 mL of HPLC-grade water in a volumetric flask. This creates a high-concentration stock that can be stored at -20°C.[17]
-
Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
A typical calibration range for biological samples is 0.2 to 10 µM.[3][9]
-
Prepare at least 5-6 concentration levels to establish linearity.
The goal is to effectively remove proteins and other macromolecules that can interfere with the analysis and damage the HPLC column.[18][19]
-
Extraction: Place the cell pellet on ice.
-
Lysis & Protein Precipitation: Add 200 µL of ice-cold 0.6 M Perchloric Acid (PCA) or cold acetonitrile.[16][20] Vortex vigorously for 30-60 seconds.
-
Incubation: Incubate on ice for 15-20 minutes to ensure complete protein precipitation.[20]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[20]
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
Neutralization (if using PCA): If perchloric acid was used, neutralize the supernatant by adding a calculated amount of cold potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to bring the pH to ~6.5-7.0. The resulting potassium perchlorate precipitate is insoluble and can be removed by another centrifugation step. This step is critical as injecting acidic samples can damage the silica-based column.
-
Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection.
Caption: Experimental workflow from sample preparation to data analysis.
System Suitability and Method Validation
Before analyzing samples, the HPLC system's performance must be verified. This ensures the trustworthiness of the results. The method should be validated according to ICH Q2(R1) guidelines.[3]
Table 2: System Suitability and Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. Poor tailing can indicate secondary interactions or column degradation. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. Higher numbers indicate sharper peaks and better separation. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for 5 replicate injections | Assesses the precision of the system under the same operating conditions over a short interval. |
| Linearity (r²) | r² ≥ 0.999 | Confirms a direct proportional relationship between concentration and detector response across the calibration range. |
| Accuracy (% Recovery) | 90-110% | Assesses the closeness of the measured value to the true value, often tested by spiking a blank matrix with a known concentration.[10] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[3] |
Data Analysis
-
Calibration Curve: Plot the peak area of the AMP standard injections against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Integrate the peak area corresponding to AMP in the sample chromatograms.
-
Calculate Concentration: Use the calibration curve equation to calculate the concentration of AMP in the injected sample. Remember to account for all dilution factors introduced during sample preparation to determine the original concentration in the biological matrix.
Conclusion
This application note provides a scientifically grounded, detailed, and reliable ion-pair RP-HPLC method for the quantification of Adenosine 5'-monophosphate. By explaining the causality behind the selection of columns, mobile phases, and sample preparation techniques, this guide empowers researchers to not only replicate the protocol but also to troubleshoot and adapt it for their specific needs. The inclusion of system suitability and validation criteria ensures that the generated data is accurate, precise, and trustworthy, meeting the rigorous standards of scientific research and drug development.
References
-
Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. National Center for Biotechnology Information. [Link]
-
How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. [Link]
-
Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. PubMed. [Link]
-
Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC. National Center for Biotechnology Information. [Link]
-
Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Longdom Publishing. [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Technology Networks. [Link]
-
A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. ResearchGate. [Link]
-
HPLC Separation of Adenosine Mono-, Di- and Triphosphate on Newcrom B column. SIELC Technologies. [Link]
-
HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. SIELC Technologies. [Link]
-
Analysis of adenosine phosphates in HepG-2 cell by a HPLC-ESI-MS system with porous graphitic carbon as stationary phase. PubMed. [Link]
-
Detection of the radiolysis of solid ampicillin by UV - spectroscopy. Analusis. [Link]
-
Determination of adenosine phosphates in mouse myocardium tissue by HPLC with UV detection and using porous graphite carbon column. ResearchGate. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Adenosine monophosphate. Wikipedia. [Link]
-
Bioanalytical Sample Preparation. Agilent. [Link]
-
HPLC–UV Method for Simultaneous Determination of Adenosine Triphosphate and Its Metabolites in Mycobacterium smegmatis. Akadémiai Kiadó. [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. [Link]
Sources
- 1. Adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. HPLC Separation of Adenosine Mono-, Di- and Triphosphate on Newcrom B column | SIELC Technologies [sielc.com]
- 3. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of adenosine phosphates in HepG-2 cell by a HPLC-ESI-MS system with porous graphitic carbon as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. analusis.edpsciences.org [analusis.edpsciences.org]
- 9. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adenosine 5'-monophosphate | 61-19-8 [chemicalbook.com]
- 12. akjournals.com [akjournals.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. veeprho.com [veeprho.com]
- 15. welch-us.com [welch-us.com]
- 16. researchgate.net [researchgate.net]
- 17. apexbt.com [apexbt.com]
- 18. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Adenosine 5'-Monophosphate (AMP) Sodium Salt in CD73-Targeted Tumor Imaging
Executive Summary
Adenosine 5'-monophosphate (AMP) sodium salt is not merely a metabolite; in the context of oncology, it is a critical functional probe for mapping the immunosuppressive Tumor Microenvironment (TME). This guide details the application of AMP sodium salt as a specific substrate to evaluate CD73 (ecto-5'-nucleotidase) activity.
High CD73 expression in tumors converts extracellular AMP to adenosine, a potent immune suppressor that inhibits T-cell and NK-cell activity.[1] Therefore, imaging the metabolic conversion of AMP serves as a proxy for quantifying immune evasion potential. This document provides protocols for reagent preparation, in vitro functional validation, and guidelines for in vivo metabolic imaging applications.
Scientific Foundation: The CD39-CD73-Adenosine Axis[2]
To apply AMP effectively, one must understand the signal-to-noise mechanism. The imaging signal does not come from AMP accumulation itself, but from its enzymatic hydrolysis .
Mechanism of Action[1][2][3]
-
Inflammation/Necrosis: ATP is released into the extracellular space.[1]
-
CD39 Activity: Converts ATP
AMP.[2] -
CD73 Activity (The Target): Converts AMP (Substrate)
Adenosine. -
Immune Suppression: Adenosine binds to A2A/A2B receptors on immune cells, halting the anti-tumor attack.
Experimental Logic: By introducing exogenous AMP (or an AMP analog), we drive the CD73 reaction. In imaging, we detect either the consumption of AMP, the release of inorganic phosphate (Pi), or the accumulation of Adenosine.
Pathway Visualization
Caption: The CD73-mediated hydrolysis of AMP is the rate-limiting step in adenosine generation, serving as the primary target for functional imaging.
Core Protocol 1: Reagent Preparation
Objective: Prepare a stable, sterile stock solution of Adenosine 5'-monophosphate sodium salt for biological assays. Reagent: Adenosine 5'-monophosphate sodium salt (CAS: 13474-03-8 or 4578-31-8 for disodium).
Solubility Data
| Solvent | Solubility Limit | Stability | Notes |
| Water / PBS | ~50 mg/mL | High | Preferred for biological assays. |
| DMSO | Soluble | Moderate | Avoid for enzymatic assays if possible. |
| Ethanol | Insoluble | N/A | Do not use. |
Step-by-Step Preparation
-
Calculation: Determine the mass required for a 100 mM stock .
-
MW of AMP Sodium Salt (approx): ~347.22 g/mol (Check specific batch certificate as hydration varies).
-
Example: Dissolve 347 mg in 10 mL of dH₂O.
-
-
Dissolution: Add the powder to sterile distilled water (or PBS pH 7.4). Vortex until the solution is clear.
-
Note: If the solution is acidic (AMP free acid is acidic), adjust pH to 7.0–7.4 using 1N NaOH. The sodium salt form usually yields a near-neutral pH but always verify.
-
-
Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter .
-
Critical: Do not autoclave AMP solutions; heat can hydrolyze the phosphate bond.
-
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.
Core Protocol 2: In Vitro CD73 Functional Imaging (Validation)
Before attempting in vivo imaging, you must validate the CD73 activity of your tumor cell line using AMP as the substrate. This protocol uses the Malachite Green Phosphate Assay , which detects the inorganic phosphate (Pi) released when CD73 cleaves AMP.
Application: Screening tumor cell lines (e.g., MDA-MB-231 vs. MCF-7) for CD73 positivity.
Materials
-
Tumor cells (adherent).[3]
-
Assay Buffer: 25 mM Tris-HCl, 140 mM NaCl, 2 mM MgCl₂, pH 7.4. (Phosphate-free!).
-
Substrate: 100 mM AMP Stock (prepared above).
-
Inhibitor (Control): APCP (Adenosine 5'-(α,β-methylene)diphosphate), a specific CD73 inhibitor.[4]
-
Malachite Green Reagent (commercially available).
Experimental Workflow
Caption: Workflow for quantifying CD73 activity via AMP hydrolysis. Phosphate release is the direct readout.
Data Analysis & Interpretation
Calculate the specific CD73 activity using the formula:
| Observation | Interpretation | Action for Imaging |
| High Pi Release | High CD73 Expression | Suitable for CD73-targeted imaging probes. |
| No Change with APCP | Non-specific hydrolysis | Target is likely Alkaline Phosphatase (ALP), not CD73. |
| Low Pi Release | Low CD73 Expression | Cell line is a negative control (e.g., MCF-7). |
Advanced Application: In Vivo Metabolic Imaging Strategies
For researchers moving to animal models, AMP sodium salt is used as a precursor or design element for probes.
Strategy A: Radiolabeled AMP (PET Imaging)
-
Probe: [
C]-AMP or [ P]-AMP (less common due to beta emission). -
Rationale: Unlike FDG which measures glucose uptake, radiolabeled AMP measures the extracellular metabolic capacity of the tumor stroma.
-
Protocol Insight: Direct injection of labeled AMP results in rapid degradation. Successful protocols often use AMP analogs (like AMP-CP) that resist hydrolysis to image the receptor binding, OR they image the rate of washout which correlates to hydrolysis.
Strategy B: Fluorescent "Smart" Nanoprobes
-
Concept: Nanoparticles functionalized with AMP.
-
Mechanism: The nanoparticle is quenched. Upon interaction with CD73 in the TME, the AMP moiety is cleaved or the particle degrades, releasing a fluorophore (Turn-ON sensor).
-
Synthesis Note: When conjugating AMP sodium salt to nanoparticles (e.g., Gold NPs), use the phosphate group for coordination or carbodiimide chemistry (EDC/NHS) to link via the adenine amine, ensuring the phosphate remains accessible for enzymatic cleavage if that is the trigger.
Troubleshooting & Expert Tips
-
Phosphate Contamination (The #1 Error): The in vitro assay relies on detecting phosphate. Standard cell culture media (DMEM/RPMI) contains high phosphate. You must wash cells thoroughly with phosphate-free buffer (Tris or Hepes saline) before adding the AMP substrate. Failure to do so will max out the detector immediately.
-
Substrate Depletion: If CD73 activity is very high, 200 µM AMP may be depleted in minutes, leading to a plateau. Perform a time-course (10, 20, 30 min) to ensure you are measuring the linear rate.
-
Inhibitor Specificity: Always run a control with APCP (50 µM) . If AMP hydrolysis occurs but APCP does not block it, the activity is likely due to TNAP (Tissue Nonspecific Alkaline Phosphatase), not CD73.
References
-
CD73 Mechanism & Cancer: Antonioli, L., et al. "CD73 in the pathogenesis of cancer and immune-mediated diseases." Trends in Molecular Medicine. Link
-
In Vitro Assay Protocols: "Determination of 5'-Nucleotidase (CD73) Activity." Promega / Sigma Technical Bulletins. Link
-
Radiolabeled AMP Imaging: "In Vitro Evaluation of Adenosine 5′-Monophosphate as an Imaging Agent of Tumor Metabolism." Journal of Nuclear Medicine. Link
-
Fluorescent Probes: "Recent advances in activatable fluorescent probes for CD73 imaging." Dyes and Pigments. Link
-
Reagent Properties: "Adenosine 5'-monophosphate sodium salt Product Information." Cayman Chemical. Link
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vitro Evaluation of Adenosine 5′-Monophosphate as an Imaging Agent of Tumor Metabolism | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Note & Protocols: Investigating Cell Proliferation with Adenosine 5'-monophosphate (AMP)
Abstract
Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics and signaling. While traditionally viewed as an intracellular energy sensor, extracellular AMP also exerts significant effects on cell fate, including proliferation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing studies to investigate the impact of Adenosine 5'-monophosphate sodium salt on cell proliferation. We delve into the key signaling pathways, provide detailed, validated protocols for essential in vitro assays, and offer insights into data interpretation.
Introduction: The Dual Role of AMP in Cellular Growth
Adenosine 5'-monophosphate is a critical nucleotide present both inside and outside the cell. Intracellularly, the ratio of AMP/ATP is a key indicator of the cell's energy status. A rise in this ratio activates AMP-activated protein kinase (AMPK), a master regulator of metabolism that generally shifts cells from anabolic (growth) to catabolic (energy-producing) states, often leading to an inhibition of proliferation.[1][2]
Extracellularly, AMP's role is more complex. It can be converted to adenosine by ecto-5'-nucleotidase (CD73), an enzyme often found on the cell surface.[3][4][5][6] Adenosine then acts on various adenosine receptors (A1, A2A, A2B, A3), which can have either pro-proliferative or anti-proliferative effects depending on the receptor subtype and cell type.[7][8][9] Therefore, the effect of exogenously applied AMP on cell proliferation can be multifaceted, involving direct activation of intracellular pathways or indirect effects through its conversion to adenosine.[10] Understanding these distinct mechanisms is crucial for designing and interpreting experiments.
Key Signaling Pathways
The AMPK Energy-Sensing Pathway
When cellular energy levels are low, as indicated by a high AMP:ATP ratio, AMPK is activated.[1][2] Activated AMPK then phosphorylates numerous downstream targets to restore energy homeostasis. A key consequence of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[1][11] This inhibition occurs through the phosphorylation of TSC2 and Raptor, components of the mTORC1 complex.[12] AMPK activation can also lead to cell cycle arrest, providing a direct link to the control of cell proliferation.[11][13][14]
Caption: Extracellular AMP to adenosine conversion and receptor signaling.
Experimental Design & Considerations
Before proceeding with detailed protocols, it is essential to consider the experimental design.
Table 1: Key Experimental Considerations
| Parameter | Recommendation | Rationale |
| Cell Line Selection | Choose cell lines with well-characterized metabolic profiles and expression of AMPK, CD73, and adenosine receptors. | The cellular response to AMP is highly dependent on the expression and activity of these key proteins. |
| AMP Concentration | Perform a dose-response study (e.g., 1 µM to 10 mM). | To determine the optimal concentration for observing an effect and to identify potential toxicity. |
| Treatment Duration | Test multiple time points (e.g., 24, 48, 72 hours). | Proliferative effects can be time-dependent. |
| Controls | Include untreated (vehicle) controls. Consider using an AMPK activator (e.g., AICAR) or inhibitor (e.g., Compound C) as positive and negative controls for the AMPK pathway. Use adenosine receptor agonists/antagonists to dissect the role of the extracellular pathway. | To ensure observed effects are specific to the treatment and to elucidate the underlying mechanism. |
| Serum Conditions | Perform experiments in both serum-containing and serum-free/reduced-serum media. | Serum contains growth factors that can mask the effects of AMP. Serum-free conditions provide a more defined system. |
Protocols for Cell Proliferation Assays
Here we provide detailed protocols for three widely used cell proliferation assays.
MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often proportional to the number of viable cells. [15]Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [15] Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [16]2. Treatment: Remove the culture medium and add fresh medium containing various concentrations of Adenosine 5'-monophosphate sodium salt or controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator. [17]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [17][18]5. Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. [16][18]6. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [18]Read the absorbance at 570-590 nm using a microplate reader. [15][18]
BrdU Incorporation Assay (DNA Synthesis)
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells during the S-phase of the cell cycle. [19][20] Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with AMP as described in the MTT assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. [21]Incubate for the appropriate time depending on the cell cycle length (typically 1-4 hours). [20]3. Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 3.7% formaldehyde in PBS) for 15-30 minutes at room temperature. [19] * Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS). [19] * Denature the DNA by incubating with 1-2 N HCl for 10-30 minutes at room temperature to expose the incorporated BrdU. [19][20]Neutralize with a buffering solution (e.g., 0.1 M sodium borate). [21]4. Immunodetection:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with an anti-BrdU antibody for 1 hour at room temperature or overnight at 4°C. [19] * Wash and incubate with a fluorescently labeled secondary antibody. [19]5. Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. [22]
-
Colony Formation Assay (Clonogenic Survival)
The colony formation or clonogenic assay assesses the ability of a single cell to undergo enough divisions to form a colony (typically defined as >50 cells). It is a measure of long-term cell survival and reproductive integrity. Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium. [23]2. Treatment: Allow cells to adhere for 24 hours, then replace the medium with fresh medium containing the desired concentrations of AMP.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. [24]Replace the treatment medium every 2-3 days. [24]4. Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with 100% methanol or 4% paraformaldehyde for 15-20 minutes. [23][24] * Stain the colonies with a 0.5% crystal violet solution for 10-30 minutes. [24]5. Quantification: Gently wash the wells with water and allow them to air dry. [24]Count the number of colonies in each well.
-
Caption: General experimental workflow for cell proliferation assays.
Data Interpretation & Troubleshooting
Table 2: Interpreting Potential Outcomes
| Outcome | Possible Interpretation | Next Steps |
| Decreased Proliferation | AMP may be activating the AMPK pathway, leading to cell cycle arrest and inhibition of mTORC1. Alternatively, if converted to adenosine, it could be signaling through inhibitory adenosine receptors. | - Confirm AMPK activation via Western blot for phosphorylated AMPK and its downstream targets. - Use an AMPK inhibitor to see if the effect is reversed. - Use adenosine receptor antagonists to block the extracellular pathway. |
| Increased Proliferation | Extracellular AMP is likely being converted to adenosine, which is then signaling through pro-proliferative adenosine receptors (e.g., A2B). | - Measure adenosine levels in the culture medium. - Use a CD73 inhibitor to block the conversion of AMP to adenosine. - Use specific adenosine receptor antagonists to identify the involved receptor subtype. |
| No Change | The cell line may not express the necessary machinery (AMPK, CD73, responsive adenosine receptors) to respond to AMP. The concentrations or time points used may not have been optimal. | - Verify the expression of key proteins via Western blot or qPCR. - Re-evaluate the dose-response and time-course. |
Troubleshooting:
-
High background in MTT assay: Ensure the use of serum-free media during the MTT incubation step, as serum components can interfere with the assay. [15]* Weak signal in BrdU assay: Optimize the HCl concentration and incubation time for DNA denaturation, as this step is critical for antibody access to BrdU. [20]* Inconsistent colony formation: Ensure a true single-cell suspension is plated and that cells are evenly distributed in the wells.
Conclusion
The study of Adenosine 5'-monophosphate's effect on cell proliferation is a nuanced field requiring careful experimental design and interpretation. By understanding the underlying signaling pathways—both intracellular via AMPK and extracellular via adenosine conversion—researchers can effectively utilize the protocols outlined in this guide. These methods provide a robust framework for elucidating the role of AMP in cell cycle control and for identifying potential therapeutic applications in diseases characterized by dysregulated cell proliferation.
References
-
Mihaylova, M. M., & Shaw, R. J. (2011). The AMPK signalling pathway coordinates cell growth, autophagy, and metabolism. Nature cell biology, 13(9), 1016–1023. Retrieved from [Link]
-
Merighi, S., et al. (2017). Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455. Frontiers in Pharmacology, 8, 873. Retrieved from [Link]
-
Li, M., et al. (2019). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). International Journal of Molecular Medicine, 43(3), 1135-1151. Retrieved from [Link]
-
Chen, S., et al. (2022). Dual role of CD73 as a signaling molecule and adenosine-generating enzyme in colorectal cancer progression and immune evasion. Journal of Translational Medicine, 20(1), 578. Retrieved from [Link]
-
CD73: Combating Tumor Immunosuppression by Targeting Adenosine. (2024). Assay Genie. Retrieved from [Link]
-
Antonioli, L., et al. (2013). CD73 and adenosine generation in the creation of regulatory microenvironments. Trends in immunology, 34(2), 72–80. Retrieved from [Link]
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Retrieved from [Link]
-
Merighi, S., et al. (2002). Adenosine receptors as mediators of both cell proliferation and cell death of cultured human melanoma cells. Journal of Investigative Dermatology, 119(4), 924-933. Retrieved from [Link]
-
Eigenbrodt, E., et al. (1997). Effect of extracellular AMP on cell proliferation and metabolism of breast cancer cell lines with high and low glycolytic rates. The Journal of biological chemistry, 272(8), 4941–4947. Retrieved from [Link]
-
Sanli, T., et al. (2012). AMP-activated protein kinase (AMPK) beyond metabolism: a novel genomic stress sensor participating in the DNA damage response pathway. Cancer biology & therapy, 13(3), 156–169. Retrieved from [Link]
-
Schuler, P. J., et al. (2019). Generation and Function of Non-cell-bound CD73 in Inflammation. Frontiers in Immunology, 10, 1729. Retrieved from [Link]
-
Borowicz, S., et al. (2014). The soft agar colony formation assay. Journal of visualized experiments : JoVE, (92), e51998. Retrieved from [Link]
-
BrdU Staining Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Li, Y., et al. (2005). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research, 97(4), 367-374. Retrieved from [Link]
-
Miyamoto, T., et al. (2016). AMPK Causes Cell Cycle Arrest in LKB1-Deficient Cells via Activation of CAMKK2. Cell reports, 16(7), 1747–1755. Retrieved from [Link]
-
Kalender, A., et al. (2014). Discrete mechanisms of mTOR and cell cycle regulation by AMPK agonists independent of AMPK. Proceedings of the National Academy of Sciences of the United States of America, 111(4), E439-E448. Retrieved from [Link]
-
Borea, P. A., et al. (2024). Current Understanding of the Role of Adenosine Receptors in Cancer. International Journal of Molecular Sciences, 25(15), 8171. Retrieved from [Link]
-
dos Santos, R. S., et al. (2014). Adenosine uptake is the major effector of extracellular ATP toxicity in human cervical cancer cells. Molecular biology of the cell, 25(15), 2389–2398. Retrieved from [Link]
-
Miyamoto, T., et al. (2016). AMPK Causes Cell Cycle Arrest in LKB1-deficient Cells via Activation of CAMKK2. Cell reports, 16(7), 1747–1755. Retrieved from [Link]
-
Li, M., et al. (2019). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). International Journal of Molecular Medicine, 43(3), 1135-1151. Retrieved from [Link]
-
The Soft Agar Colony Formation Assay. (2014). JoVE. Retrieved from [Link]
-
Ross, F. A., et al. (2020). AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer?. International journal of molecular sciences, 22(1), 187. Retrieved from [Link]
-
Sathyajith, D. (2020). AMPK Signaling Pathway. News-Medical. Retrieved from [Link]
-
Sharma, S., et al. (2021). Extracellular ATP Mediates Cancer Cell Migration and Invasion Through Increased Expression of Cyclooxygenase 2. Frontiers in oncology, 11, 655383. Retrieved from [Link]
-
Sharma, S., et al. (2021). Extracellular ATP enhances cancer cell migration and invasion. ResearchGate. Retrieved from [Link]
-
Jacobson, K. A., & Müller, C. E. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological reviews, 98(3), 1591–1620. Retrieved from [Link]
-
Multiparametric Cell Proliferation and Cytotoxicity Assay. (n.d.). Agilent. Retrieved from [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Retrieved from [Link]
-
Cytotoxicity assays of AMPs. (n.d.). ResearchGate. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 4. Dual role of CD73 as a signaling molecule and adenosine-generating enzyme in colorectal cancer progression and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. CD73 and adenosine generation in the creation of regulatory microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 [frontiersin.org]
- 8. Adenosine receptors as mediators of both cell proliferation and cell death of cultured human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. AMP-activated protein kinase (AMPK) beyond metabolism: A novel genomic stress sensor participating in the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
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- 22. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. ossila.com [ossila.com]
- 24. benchchem.com [benchchem.com]
Application Note: High-Sensitivity Fluorometric Quantification of Adenosine Monophosphate (AMP)
[1][2]
Abstract & Introduction
Adenosine Monophosphate (AMP) is a pivotal metabolite in cellular energy homeostasis, serving as a direct indicator of the cellular energy charge (AMP:ATP ratio) and an allosteric activator of AMP-activated protein kinase (AMPK). While ATP quantification is routine, measuring AMP is historically challenging due to the high background of ATP and ADP in biological matrices.
This guide details a Multi-Enzyme Coupled Peroxidase Assay , a robust fluorometric method that converts AMP into a hydrogen peroxide (
Key Applications:
-
Monitoring Ubiquitin Ligase (E1) activity (releases AMP).
-
Aminoacyl-tRNA synthetase kinetics.
-
PDE (Phosphodiesterase) activity assays (cAMP
AMP). -
Cellular Energy Charge determination.
Assay Principle: The Enzymatic Cascade
The assay relies on a five-step enzymatic cascade that stoichiometrically converts one molecule of AMP into one molecule of Resorufin (fluorescent).
-
5'-Nucleotidase (5'-NT): Hydrolyzes AMP to Adenosine.[1]
-
Adenosine Deaminase (ADA): Converts Adenosine to Inosine.
-
Purine Nucleoside Phosphorylase (PNP): Converts Inosine to Hypoxanthine.[2][3]
-
Xanthine Oxidase (XO): Oxidizes Hypoxanthine to Uric Acid, generating
.[2][3] -
Horseradish Peroxidase (HRP): Uses
to oxidize the non-fluorescent probe (Amplex Red/10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin.[4]
Mechanistic Diagram (Graphviz)
Figure 1: The enzymatic cascade converting AMP to a fluorometric signal. Note that endogenous adenosine or hypoxanthine in samples will generate background signal and must be subtracted.
Materials & Reagents
Critical Reagents
-
Amplex Red Reagent: (10-acetyl-3,7-dihydroxyphenoxazine). Store at -20°C, protected from light.
-
Enzymes:
-
AMP Standard: Ultrapure Adenosine 5’-monophosphate sodium salt.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
.-
Note: Avoid phosphate buffers if possible, as inorganic phosphate (
) is a product of the PNP reaction, though it does not strictly inhibit the cascade, excess can affect enzyme kinetics.
-
Equipment
-
Fluorescence Microplate Reader (Ex/Em: 530-560 nm / 590 nm).
-
Black 96-well or 384-well microplates (flat bottom).
Detailed Experimental Protocol
Phase 1: Preparation of Stocks
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, 10 mM
. Filter sterilize. -
Probe Stock: Dissolve Amplex Red in DMSO to 10 mM.
-
AMP Standard (1 mM): Dissolve AMP in Assay Buffer. Verify concentration using
(Extinction coefficient ).
Phase 2: Enzyme Mix Preparation (The "Master Mix")
Prepare the Reaction Master Mix immediately before use. For 100 assays (50 µL/well), prepare 5 mL containing:
-
HRP: 1 U/mL
-
5'-Nucleotidase: 0.5 U/mL
-
ADA: 0.5 U/mL
-
PNP: 0.1 U/mL
-
Xanthine Oxidase: 0.2 U/mL
-
Amplex Red: 50 µM (final concentration)
-
Solvent: Assay Buffer (pH 7.4)
Expert Insight: Reducing agents (DTT,
-Mercaptoethanol) and Sodium Azide are potent inhibitors of HRP. If your upstream reaction (e.g., Ubiquitin Ligase assay) requires DTT, keep the concentration below 10 µM in the final well, or use a thiol-scavenging step (e.g., N-ethylmaleimide) before adding the Master Mix.
Phase 3: Standard Curve & Sample Setup
Self-Validating System: You must run a "No Enzyme Control" (Sample + Buffer only, no detection enzymes) to account for endogenous fluorescence, and a "Background Control" (Buffer + Detection Enzymes, no Sample) to account for probe auto-oxidation.
Standard Curve Preparation: Dilute the 1 mM AMP stock to create a 7-point dilution series: 0, 0.5, 1.0, 2.0, 4.0, 8.0, 10.0 µM.
Phase 4: Assay Workflow
-
Sample Addition: Add 50 µL of Sample or Standard to the wells of a black 96-well plate.
-
Background Control: Add 50 µL of Assay Buffer to "Blank" wells.
-
Reaction Initiation: Add 50 µL of the Master Mix to all wells.
-
Total Volume: 100 µL.
-
Dilution Factor: Samples and Standards are now diluted 2X.
-
-
Incubation: Incubate at room temperature (25°C) or 37°C for 30–60 minutes, protected from light.
-
Measurement: Read Fluorescence (Ex 540 nm / Em 590 nm).
Workflow Diagram (Graphviz)
Figure 2: Step-by-step plate workflow. Ensure the Master Mix is added last to initiate the reaction simultaneously.
Data Analysis
Calculation Steps
-
Background Subtraction: Subtract the fluorescence value of the 0 µM Standard (Blank) from all other standard and sample readings.
-
Standard Curve: Plot
(Y-axis) vs. AMP Concentration (X-axis). -
Linear Regression: Fit a linear equation (
).-
Note: The assay is typically linear up to 10–20 µM. Above this, the HRP turnover may become rate-limiting or probe depletion may occur.
-
-
Quantification: Calculate sample concentration:
Data Presentation Example
| Sample Type | Raw RFU | Corrected RFU | Calculated [AMP] (µM) | CV (%) |
| Blank (0 µM) | 150 | 0 | - | 2.1 |
| Std 1 (1 µM) | 1,200 | 1,050 | 1.02 | 1.8 |
| Std 2 (5 µM) | 5,400 | 5,250 | 5.10 | 1.5 |
| Unknown A | 3,200 | 3,050 | 2.96 | 3.2 |
| Unknown B | 18,000 | 17,850 | >10 (Dilute!) | 0.9 |
Troubleshooting & Expert Tips
Reducing Agent Interference (Critical)
Symptom: Standard curve is flat or signal is extremely low.
Cause: DTT,
-
Use < 10 µM DTT in the final well.
-
Treat samples with N-ethylmaleimide (NEM) to alkylate thiols prior to adding the Master Mix.
-
Check "Reference 1" below for detailed reductant interference mechanisms.
High Background
Symptom: High signal in the "0 µM" blank. Cause:
-
Contamination of buffers with bacterial growth (bacterial AMP).
-
Spontaneous hydrolysis of ATP in the sample (if ATP is present).
-
Endogenous Inosine or Hypoxanthine in cell lysates. Solution:
-
Self-Validation: Run a control without 5'-Nucleotidase. If this generates signal, your sample contains downstream metabolites (Adenosine/Inosine) that are bypassing the first step. Subtract this signal.
ATP Cross-Reactivity
Symptom: Signal increases over time in ATP-rich samples. Cause: 5'-Nucleotidase has low but non-zero activity on ADP/ATP, or trace phosphatases are present. Solution: Add a specific ATPase inhibitor or ensure the 5'-NT used is high-purity (recombinant) rather than crude venom extracts.
References
-
Jiang, S., & Penner, M. H. (2017). Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification.[6] Journal of Agricultural and Food Chemistry. Link
-
Zhou, M., et al. (1997). A stable nonfluorescent derivative of resorufin for the fluorometric determination of trace hydrogen peroxide: applications in detecting the activity of phagocyte NADPH oxidase and other oxidases. Analytical Biochemistry. Link
-
Hardie, D. G. (2011). AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function. Genes & Development. Link
-
Weldon Biotech. 5'-Nucleotidase Assay Kit Principle and Clinical Significance. Link
-
Sigma-Aldrich (Merck). Enzymatic Assay of 5'-Nucleotidase (EC 3.1.3.5). Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. weldonbiotech.com [weldonbiotech.com]
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- 4. Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Ecto-5′-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Adenosine 5'-Monophosphate (AMP) Sodium Salt: A Technical Guide to Solubility and Solution Preparation
Welcome to the Technical Support Center for Adenosine 5'-Monophosphate (AMP) Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the solubility characteristics and proper handling of AMP sodium salt in various experimental settings. Here, we will address common challenges and provide robust protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the solubility and handling of AMP sodium salt.
Q1: What is the general solubility of adenosine 5'-monophosphate (AMP) sodium salt?
Adenosine 5'-monophosphate (AMP) sodium salt is a polar molecule, and its various salt forms are generally soluble in aqueous solutions.[1][2] The most commonly used form, the disodium salt, exhibits good solubility in water.[3] However, the solubility can be influenced by several factors including the specific salt form (monosodium, disodium, etc.), pH, temperature, and the purity of the compound.[1][4]
Q2: What is the expected solubility of AMP sodium salt in water?
The reported solubility of AMP sodium salt in water can vary. Some sources indicate a solubility of up to 100 mg/mL for the disodium salt, though solutions at this high concentration may appear slightly hazy and require sonication for complete dissolution.[3] Other sources report a solubility of 10 mg/mL in water and in PBS (pH 7.2).[5] It is also described as being soluble in water with the addition of a mild alkali.[6][7] A 10% solution (10 g in 100 mL) should result in a clear to slightly hazy solution.[8]
Q3: Can I dissolve AMP sodium salt in organic solvents like DMSO, ethanol, or methanol?
There are conflicting reports regarding the solubility of AMP sodium salt in common organic solvents. Several sources state that it is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][] Conversely, at least one source indicates that AMP is insoluble in DMSO and ethanol (EtOH).[10] Another describes it as slightly soluble in alcohol.[7] Given these discrepancies, it is highly recommended to perform small-scale solubility tests in your specific solvent of choice before preparing a large stock solution. Water remains the most reliable and recommended solvent.
Q4: Why is my AMP sodium salt not dissolving completely in water?
Several factors can contribute to poor dissolution in water:
-
pH of the Solution: AMP and its analogs are most stable and soluble in neutral to slightly alkaline solutions (pH 6.8-7.4).[1] Acidic conditions can lead to reduced solubility and chemical instability.[1]
-
Temperature: While gentle warming can aid dissolution, room temperature may not be sufficient for high concentrations.[1]
-
Compound Purity and Form: The presence of impurities or using a different salt form (e.g., the free acid instead of a sodium salt) can significantly impact solubility.[1] The hydration state of the salt can also affect the actual concentration if not accounted for.[4]
-
Supersaturation: Attempting to dissolve the compound at a concentration exceeding its solubility limit at a given temperature can lead to incomplete dissolution or precipitation.[1]
Q5: How should I store my solid AMP sodium salt and its prepared solutions?
Proper storage is crucial to maintain the integrity of AMP sodium salt.
-
Solid Form: The powder should be stored at -20°C, desiccated, as it can be hygroscopic.[3][6][7]
-
Aqueous Stock Solutions: For long-term storage, aliquots of the stock solution should be frozen at -20°C, where they are stable for up to 6 months.[3][11] For short-term use, refrigerated storage at 4°C is adequate for at least 25 weeks with no significant degradation.[12] Storing AMP solutions at room temperature (20-25°C) is not recommended as significant degradation can occur within 9-14 days.[12][13]
Solubility Data Summary
The following table summarizes the reported solubility of Adenosine 5'-Monophosphate Sodium Salt in various solvents. Researchers should note the variability in reported values and consider this a guide for initial experiments.
| Solvent | Reported Solubility | Notes | Citations |
| Water | Up to 100 mg/mL | High concentrations may appear slightly hazy and require sonication. Solubility is pH-dependent. | [3][8] |
| 10 mg/mL | A commonly cited and reliable concentration. | [11] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | Contradictory reports exist. Empirical testing is recommended. | [] |
| Insoluble | [10] | ||
| Methanol | Soluble | [3][] | |
| Ethanol | Slightly Soluble / Insoluble | Contradictory reports exist. Generally not a recommended solvent. | [7][10] |
| Ether | Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Aqueous Stock Solution of AMP Disodium Salt
This protocol details the preparation of a high-concentration stock solution, which can be further diluted for various experimental applications.
Materials:
-
Adenosine 5'-monophosphate disodium salt (e.g., CAS 4578-31-8)
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (for applications requiring sterility)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh the desired amount of AMP disodium salt powder in a sterile weighing dish. For a 10 mL final volume, this would be 1 g.
-
Initial Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile water.[3]
-
Mechanical Agitation: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is mostly dissolved.
-
Complete Dissolution (if necessary): If the solution remains hazy or if full dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.[3]
-
Volume Adjustment: Carefully adjust the final volume to 10 mL with sterile water. Invert the tube several times to ensure the solution is homogeneous.[3]
-
Sterilization (Optional): For sterile applications such as cell culture, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[3][8] This step is crucial for removing any potential microbial contaminants.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for long-term use (up to 6 months).[3][11]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common problems encountered during the dissolution of AMP sodium salt.
Issue 1: The compound is not dissolving in water even after vortexing.
-
Causality: The solution may be approaching its saturation limit at room temperature, or the pH of the water may be slightly acidic, hindering solubility.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 30-37°C in a water bath.[1] This often increases the rate of dissolution. Avoid excessive heat, as it can cause degradation.[1]
-
pH Adjustment: Check the pH of the solution. If it is acidic, carefully add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to adjust the pH to a neutral or slightly alkaline range (pH 7.0-7.4).[1] This can significantly improve solubility.
-
Sonication: As mentioned in the protocol, using a sonicator can provide the necessary energy to break up powder aggregates and facilitate dissolution, especially for high-concentration solutions.[3]
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Causality: This often indicates that a supersaturated solution was created, possibly with the aid of warming. As the solution cools to room temperature, the solubility limit decreases, causing the compound to precipitate. It could also be due to a shift in pH.[1]
-
Troubleshooting Steps:
-
Prepare a More Dilute Solution: The most straightforward solution is to prepare a new stock at a lower, more stable concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Maintain Temperature: If your experiment allows, you may need to maintain the solution at the temperature at which it fully dissolved.[1]
-
Re-check and Buffer pH: Verify the pH of your final solution. Incorporating a biological buffer (e.g., HEPES, Tris) when preparing the solution can help maintain a stable pH and prevent precipitation.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with AMP sodium salt.
Caption: Troubleshooting workflow for AMP sodium salt dissolution.
References
-
Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. ScienceDirect.
-
Adenosine 5 -monophosphate yeast, = 99 149022-20-8 - MilliporeSigma. MilliporeSigma.
-
CAS 13474-03-8 (Adenosine 5'-monophosphate sodium salt) - BOC Sciences. BOC Sciences.
-
Technical Support Center: Enhancing the Solubility of ADP and its Derivatives - Benchchem. Benchchem.
-
Ampicillin Sodium Salt - UBPBio. UBPBio.
-
monophosphate sodium salt - Adenosine 5 - HiMedia Laboratories. HiMedia Laboratories.
-
Application Notes and Protocols: Preparation of Adenosine 5'-Monophosphate (AMP) Disodium Salt Stock Solutions for Research - Benchchem. Benchchem.
-
Adenosine 5'-monophosphate | 61-19-8 - ChemicalBook. ChemicalBook.
-
NaOH - Protocols · Benchling. Benchling.
-
Adenosine 5-monophosphate - Cellular Energy Regulator - APExBIO. APExBIO.
-
Adenosine 5 -Monophosphate, Disodium Salt - Sigma-Aldrich. Sigma-Aldrich.
-
Adenosine 5'-monophosphate (sodium salt hydrate) (CAS 149022-20-8) - Cayman Chemical. Cayman Chemical.
-
Adenosine 5 -Monophosphate, Disodium Salt - Sigma-Aldrich. Sigma-Aldrich.
-
00_06 Preparation of an Ampicillin Stock - iGEM. iGEM.
-
Solubility of Adenosine 5′-Monophosphate in Different Solvents from (288.15 to 330.15) K | Request PDF - ResearchGate. ResearchGate.
-
(a) Molecular structure of adenosine 5 -monophosphate (AMP) disodium salt, and (b) UV absorption maximum used for titration in solution. - ResearchGate. ResearchGate.
-
Technical Support Center: Stability of AMP Disodium Salt in Aqueous Solution - Benchchem. Benchchem.
-
Adenosine 5 -monophosphate yeast, = 99 149022-20-8. MilliporeSigma.
-
Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology.
-
CAS 13474-03-8: AMP sodium salt | CymitQuimica. CymitQuimica.
-
Adenosine-5'-monophosphate Disodium Salt Hydrate, 5 g - MP Biomedicals. MP Biomedicals.
-
Strategies for Mitigating Dissolution of Solid Electrolyte Interphases in Sodium‐Ion Batteries. Wiley Online Library.
-
AMP, disodium salt - CustomBiotech from Roche. Roche.
-
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Research Journal of Pharmaceutical Dosage Forms and Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 13474-03-8: AMP sodium salt | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ≥99%, from yeast, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. Adenosine 5'-monophosphate | 61-19-8 [chemicalbook.com]
- 8. himedialabs.com [himedialabs.com]
- 10. apexbt.com [apexbt.com]
- 11. Adenosine 5 -Monophosphate, Disodium Salt [sigmaaldrich.com]
- 12. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Stability of Adenosine 5'-monophosphate sodium salt solutions at different temperatures.
Technical Support Center: Adenosine 5'-monophosphate (AMP) Sodium Salt Solutions
Welcome to the technical support guide for Adenosine 5'-monophosphate (AMP) sodium salt solutions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and efficacy of your AMP solutions in research and development applications. Our goal is to equip you with the necessary knowledge to prevent experimental variability and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of AMP solutions.
Q1: My cell-based assay is showing high variability or a gradual loss of efficacy when using my AMP stock solution. Could stability be the issue?
A: Yes, this is a classic sign of AMP degradation. Adenosine 5'-monophosphate in aqueous solution is susceptible to hydrolysis, which breaks the phosphate ester bond to yield adenosine and inorganic phosphate.[1][2] This process is highly dependent on storage temperature.
-
Causality: If your stock solution is stored at room temperature, significant degradation can occur in just over a week. One study showed that a low concentration (0.03 mg/ml) AMP solution stored at 20-25°C lost more than 10% of its initial concentration by day 9.[3][4] Higher concentrations (400 mg/ml) show more stability initially but also begin to decompose after about 10 days at room temperature.[3][4] This loss of active AMP will directly lead to inconsistent results in your assays.
-
Troubleshooting Steps:
-
Immediate Action: Prepare a fresh stock solution of AMP sodium salt for immediate use.
-
Comparative Experiment: Run your assay comparing the results from the freshly prepared solution against your older stock. A significant difference in potency will confirm that degradation was the issue.
-
Review Storage Protocol: Ensure that your stock solutions are being stored correctly. For long-term stability, refrigeration at 4°C is highly effective.[3][4]
-
Q2: I'm observing unexpected peaks in my HPLC or LC-MS analysis of an aged AMP solution. What are these impurities?
A: The appearance of new peaks in your chromatogram is indicative of chemical degradation.
-
Likely Degradation Products: The primary degradation pathway for AMP in solution is hydrolysis, which would result in a peak corresponding to Adenosine . In some biological systems or over extended periods, further degradation can occur. For example, AMP can be enzymatically converted to Inosine Monophosphate (IMP) by myoadenylate deaminase, releasing an ammonia group.[5] In broader catabolic pathways, AMP can be broken down into various products, eventually leading to uric acid.[5][6]
-
Experimental Workflow for Identification:
-
Acquire Standards: Obtain analytical standards for potential degradation products like Adenosine and IMP.
-
Spike Your Sample: Analyze your aged AMP solution spiked with these standards. Co-elution of a standard with an unknown peak provides strong evidence for its identity.
-
Mass Spectrometry: Utilize mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will allow you to confirm their molecular weights and identify them definitively.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for reconstituted AMP sodium salt solutions?
A: The stability of AMP solutions is critically dependent on temperature. Based on comprehensive stability studies, we recommend the following:
-
Refrigerated (4°C): This is the optimal temperature for short to medium-term storage. Solutions of AMP sodium salt stored at 4°C have been shown to have a shelf life of at least 25 weeks with no significant degradation.[3][4]
-
Frozen (-20°C): For long-term archival storage, freezing at -20°C is recommended. Stock solutions can be stable for up to 6 months when frozen. It is crucial to aliquot the solution before the first freeze to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Room Temperature (20-25°C): Storage at room temperature is strongly discouraged. Substantial loss of the initial concentration occurs within days to weeks.[3][4]
Q2: How should I prepare my AMP sodium salt stock solution for optimal stability?
A: Proper preparation is the first step in ensuring a stable solution. The protocol below is designed to minimize contamination and degradation from the outset.
Experimental Protocol: Preparation of a Stable AMP Stock Solution
-
Select Solvent: Use high-purity, sterile, nuclease-free water or a suitable biological buffer (e.g., PBS) for reconstitution.
-
Weighing: Accurately weigh the required amount of AMP sodium salt powder in a sterile environment.
-
Dissolution: Dissolve the powder in the chosen solvent to your target concentration. The solubility of the disodium salt in water is at least 10 mg/mL. Ensure complete dissolution by gentle vortexing.
-
Sterilization: Do not autoclave AMP solutions, as heat will cause rapid degradation. Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the sterile solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is the most critical step to prevent contamination of the entire stock and to avoid damaging freeze-thaw cycles.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, preparation date, and your initials. Immediately store the aliquots at the appropriate temperature (4°C for short-term use, -20°C for long-term storage).
Q3: Does the pH of my solvent affect the stability of the AMP solution?
A: Yes, pH is a critical factor that influences the stability of many pharmaceutical compounds in aqueous solutions, including nucleotides like AMP.[7]
-
Mechanism of pH Influence: The stability of the phosphate ester bond in AMP can be affected by the hydrogen ion concentration. Both highly acidic and highly alkaline conditions can catalyze hydrolysis, leading to accelerated degradation.[8][9] While AMP itself has buffering capacity due to its phosphate group and adenine moiety, preparing it in an unbuffered solution that is acidic or basic can compromise its shelf life.
-
Best Practice: Unless your experimental design requires a specific pH, it is best to dissolve AMP sodium salt in a buffer that maintains a pH close to physiological neutral (pH ~7.0-7.4). This helps to minimize the rate of spontaneous hydrolysis.
Q4: Can I use the same stock solution for several months if it is stored at -20°C?
A: Yes, a properly prepared and stored stock solution at -20°C should be stable for up to 6 months.
-
Self-Validation System: To ensure trustworthiness in your experiments, it is good practice to qualify a long-term stock solution before critical use. You can do this by running a simple functional assay or an analytical check (like HPLC) and comparing its performance to a freshly prepared standard. This validates that the stored aliquot retains its expected potency.
Data Summary and Visual Guides
Table 1: Temperature-Dependent Stability of AMP Sodium Salt Solutions
| Storage Temperature | Concentration | Stability Profile | Key Considerations |
| Room Temp (20-25°C) | 0.03 mg/mL | >10% degradation by day 9; >75% by day 14.[3][4] | Not recommended for storage beyond a single workday. |
| Room Temp (20-25°C) | 400 mg/mL | Stable for ~10 days, then decomposition begins.[3][4] | High concentration offers some protection, but still not ideal. |
| Refrigerated (4°C) | 0.03 - 400 mg/mL | No significant degradation for at least 25 weeks.[3][4] | Recommended for short to medium-term storage. |
| Frozen (-20°C) | Not Specified | Stable for up to 6 months. | Recommended for long-term storage. Avoid freeze-thaw cycles by aliquoting. |
Diagram 1: AMP Solution Handling and Troubleshooting Workflow
This diagram outlines the decision-making process for preparing, storing, and troubleshooting issues with AMP solutions.
Caption: Workflow for AMP solution preparation, storage, and troubleshooting.
References
- Martínez-García, M. A., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation.
- ResearchGate.
- Sigma-Aldrich. Adenosine 5'-Monophosphate, Disodium Salt.
- JoVE. (2019, March 11). Video: Hydrolysis of ATP.
- Chemistry LibreTexts. (2022, July 4).
- Wikipedia.
- MDPI. (2022, September 2). Mechanism of Inosine Monophosphate Degradation by Specific Spoilage Organism from Grass Carp in Fish Juice System. Foods.
- MDPI. (2026, February 28). Degradation of the Molecular Basis of Life During the Aging Process.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- MSU Extension. (2008, March 18).
Sources
- 1. jove.com [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
Technical Support Center: Preventing Degradation of Adenosine 5'-Monophosphate Sodium Salt (AMP-Na) in Vitro
Welcome to the Senior Application Scientist Support Hub. In biological research and drug development, experiments often fail not because of flawed hypotheses, but due to the unrecognized degradation of key metabolites. Adenosine 5'-monophosphate (AMP) is a critical signaling molecule (e.g., an activator of AMPK) and an essential enzyme substrate. However, its phosphate ester and N-glycosidic bonds are highly susceptible to both chemical and enzymatic hydrolysis.
This guide is designed to move beyond basic instructions. Here, we explore the causality behind AMP-Na degradation and provide a self-validating framework to ensure absolute molecular integrity throughout your workflows.
Part 1: Quantitative Stability Matrix
To design robust experiments, you must first understand the kinetic limits of your reagents. The table below summarizes the stability of AMP-Na under various environmental conditions based on reversed-phase high-performance liquid chromatography (HPLC) assays and mechanistic studies.
| Environmental Condition | AMP-Na Concentration | Storage Temp | Stability / Degradation Rate | Primary Mechanism of Degradation |
| Aqueous Solution | 0.03 mg/mL | 20–25°C | >10% loss at Day 9; >75% loss at Day 14 | Thermal / Chemical Hydrolysis |
| Aqueous Solution | 400 mg/mL | 20–25°C | Stable for 10 days, then rapid decomposition | Thermal / Chemical Hydrolysis |
| Aqueous Solution | 0.03 – 400 mg/mL | 4°C | Stable for ≥ 25 weeks (<5% degradation) | N/A (Stable) |
| Solid Powder | N/A | -20°C | Stable for years (when desiccated) | N/A (Stable) |
| Cell Lysate / Serum | Working Conc. | 37°C | Rapid loss (minutes to hours) | Enzymatic (Phosphatases) |
| Extreme pH (<3 or >9) | Any | Any | Rapid molecular cleavage | Acid/Base-Catalyzed Hydrolysis |
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why is my AMP-Na signal rapidly disappearing when added to cell culture media or tissue lysates? The Causality: In complex biological matrices (like lysates or serum-supplemented media), AMP is rapidly dephosphorylated by ubiquitous endogenous enzymes, including 5'-nucleotidase, alkaline phosphatase (ALP), and protein phosphatase 2A (PP2A) 1. ALP, for instance, exhibits a high affinity for AMP, utilizing Mg²⁺ as a necessary cofactor to drive the hydrolysis of the phosphate ester bond, converting your active AMP into inactive adenosine and inorganic phosphate 2. The Solution: Always supplement your lysis buffers with a broad-spectrum phosphatase inhibitor cocktail. Crucially, add chelating agents like EDTA or EGTA (e.g., 5 mM). By stripping the Mg²⁺ and Ca²⁺ cofactors required by many of these nucleotidases, you structurally disable the enzymes and halt degradation.
Q2: How should I prepare and store my AMP-Na stock solutions to ensure long-term stability? The Causality: AMP-Na is highly vulnerable to thermal and acid/base-catalyzed hydrolysis. At room temperature, the thermal energy is sufficient to overcome the activation barrier for hydrolysis; a dilute AMP solution (0.03 mg/mL) will exhibit >75% degradation within 14 days [[3]](). Furthermore, extreme pH conditions (<3 or >9) accelerate the cleavage of both the N-glycosidic and phosphate ester bonds . The Solution: Dissolve AMP-Na in sterile, nuclease-free water or a neutral buffer (pH 7.0–7.4). Store working aliquots at 4°C, where they have been proven to remain stable for at least 25 weeks 3, or at -20°C for extended storage >6 months 4.
Q3: Can I autoclave my AMP-Na solutions for cell culture applications? The Causality: Absolutely not. The intense thermal energy and pressure during autoclaving (121°C) will rapidly induce chemical hydrolysis of the phosphate group, destroying the molecule. The Solution: Sterilize AMP-Na solutions strictly via mechanical filtration using a 0.22 µm polyethersulfone (PES) or cellulose acetate syringe filter 4.
Part 3: Visualizing the Problem and Solution
Understanding the mechanistic pathways of degradation versus your intended signaling targets is vital for troubleshooting.
AMP-Na degradation pathways versus intended AMPK activation signaling.
Step-by-step workflow for preparing and validating stable AMP-Na solutions.
Part 4: Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. Follow these self-validating methodologies to guarantee success.
Protocol A: Preparation of Hydrolysis-Resistant AMP-Na Stock Solution (100 mM)
-
Weighing and Dissolution: Weigh the appropriate mass of desiccated AMP-Na powder (stored at -20°C). Dissolve in sterile, nuclease-free water or a neutral buffer (pH 7.0–7.4).
-
Causality Check: Maintaining a neutral pH prevents acid/base-catalyzed hydrolysis of the N-glycosidic bond .
-
-
Sterilization: Filter the solution through a 0.22 µm PES membrane into a sterile tube. Do not autoclave 4.
-
Aliquoting and Storage: Divide the stock into single-use aliquots (e.g., 100 µL) to prevent repeated freeze-thaw cycles, which introduce mechanical stress and localized pH shifts. Store at 4°C for use within 25 weeks [[3]]().
-
Self-Validation Checkpoint: Before utilizing the stock in a high-stakes assay (e.g., a multi-month animal study), run a 5 µL sample on a reversed-phase HPLC system. A single sharp peak indicates intact AMP; the presence of a secondary peak at the retention time for adenosine indicates hydrolysis. Do not proceed if free adenosine exceeds 5%.
Protocol B: Cell Lysate Preparation for AMP-Dependent Assays
-
Buffer Formulation: Formulate your RIPA or lysis buffer with 1 mM Sodium Orthovanadate (inhibits tyrosine and alkaline phosphatases), 50 mM Sodium Fluoride (inhibits serine/threonine phosphatases), and 5 mM EDTA (chelates Mg²⁺/Ca²⁺).
-
Causality Check: Endogenous phosphatases like PP2A and ALP will rapidly consume spiked AMP if their active sites and necessary cofactors are not chemically blocked 1.
-
-
Lysis at 4°C: Perform all lysis, homogenization, and centrifugation steps strictly on ice or in a 4°C cold room. Thermal energy accelerates enzymatic kinetics; keeping the system cold suppresses residual enzyme activity.
-
Self-Validation Checkpoint: Spike a non-critical lysate sample with a known concentration of AMP-Na. Incubate for 30 minutes at 37°C, then measure the remaining AMP via LC-MS or a coupled enzyme assay. If recovery is <90%, your lysate possesses hyperactive nucleotidases. You must increase the concentration of phosphatase inhibitors or add a specific 5'-nucleotidase inhibitor (e.g., AOPCP) before proceeding with the actual experiment.
Part 5: References
-
Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation Source: Pulmonary Pharmacology & Therapeutics (nih.gov) URL:[Link]
-
Inhibition of AMP Kinase by the Protein Phosphatase 2A Heterotrimer, PP2APpp2r2d Source: Journal of Biological Chemistry (nih.gov) URL:[Link]
-
Kinetics and Mechanistic Study of Adenosine Monophosphate Disodium Salt (AMPNa2) in Acidic and Alkaline Media Source: UTAR Institutional Repository URL:[Link]
-
A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro Source: drmillett.com URL:[Link]
Sources
- 1. Inhibition of AMP Kinase by the Protein Phosphatase 2A Heterotrimer, PP2APpp2r2d - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drmillett.com [drmillett.com]
- 3. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Optimizing concentration of Adenosine 5'-monophosphate sodium salt for cell-based assays
Technical Support Center: AMP Sodium Salt Optimization
Executive Summary: The "AMP Paradox" in Cell Culture
As researchers, we often treat Adenosine 5'-monophosphate (AMP) simply as a reagent.[1][2] However, in a live cell environment, AMP is a dynamic biological variable.[2] The critical error most labs make is assuming that the concentration added to the media (
Due to the ubiquity of ecto-5'-nucleotidase (CD73) on the surface of many cell lines (e.g., MDA-MB-231, T cells, endothelial cells), extracellular AMP is rapidly dephosphorylated into Adenosine.[1][2] Therefore, your assay optimization must distinguish between AMP as a substrate (measuring CD73 activity) and AMP as a signaling molecule (purinergic signaling or metabolic modulation).[1][2]
This guide provides the protocols to control these variables.
Part 1: Preparation & Stability (The Foundation)[1]
Before optimizing cell treatment, the reagent itself must be standardized. The sodium salt form is preferred over the free acid due to superior solubility, but it is pH-sensitive.
Standard Operating Procedure: Stock Solution Preparation
| Parameter | Specification | Technical Rationale |
| Solvent | Nuclease-free Water (pH 7.0–7.[1][2]5) | AMP is acidic in solution.[1][2] Low pH accelerates hydrolysis of the glycosidic bond. |
| Max Solubility | ~50 mg/mL (approx. 140 mM) | Sodium salt improves solubility, but high concentrations may require mild vortexing.[1][2] |
| Sterilization | 0.22 µm PES Filter | Do NOT Autoclave. Heat destroys the phosphate ester bond. |
| Storage | -20°C (Aliquot: Single Use) | Repeated freeze-thaw cycles cause hydrolysis to Adenosine and free phosphate.[1][2] |
Step-by-Step Protocol:
-
Dissolve in 80% of final volume of sterile water.
-
Critical Step: Check pH.[1][2] If < 6.0, adjust carefully with dilute NaOH to pH 7.2–7.4. Note: Acidic stocks degrade faster.[1][2]
-
Adjust to final volume.
-
Filter sterilize inside a biosafety cabinet.[1]
-
Aliquot into light-protective tubes (AMP is mildly photosensitive) and freeze.
Part 2: The Biological Context (Visualization)
To determine the correct concentration, you must understand the fate of AMP in your culture dish.
Figure 1: The AMP Fate Map.[1][2] Note that extracellular AMP does not cross the membrane intact. It is processed by CD73 into Adenosine, which then drives the biological effect.
Part 3: Assay Optimization Guides
Select the protocol below that matches your experimental goal.
Scenario A: Measuring CD73 Activity (AMP as Substrate)
Goal: Quantify the conversion of AMP to Adenosine/Phosphate.[3]
-
Concentration Range: High (
).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Why: You need to saturate the enzyme (
conditions) to ensure the rate is limited by enzyme amount, not substrate availability. The for soluble CD73 is often reported around 50–600 µM depending on the isoform and sample source [1]. -
Optimization Matrix:
| Variable | Recommendation | Troubleshooting |
| [AMP] Start | 250 µM | If signal is low, increase to 500 µM. |
| Incubation Time | 10–60 mins | Keep short to avoid product inhibition (Adenosine).[1][2] |
| Control | APCP (CD73 Inhibitor) | Essential to prove signal is CD73-specific.[1][2] |
| Detection | Malachite Green | Detects free phosphate.[2][3][4] Warning: Serum contains high phosphate.[1][2] Use serum-free media.[1] |
Scenario B: Metabolic Signaling (AMPK Activation)
Goal: Modulate cellular energy sensing.[1][2][5][6][7]
-
Concentration Range: Variable (
). -
The Challenge: AMP is polar and does not permeate the membrane efficiently.
-
Protocol Adjustment:
-
Direct AMP: Requires high concentrations (0.5–2 mM) to force uptake or rely on the adenosine shuttle (see Fig 1).[1][2]
-
Alternative: Use AICAR (an AMP analog) if your goal is strictly intracellular AMPK activation, as it is cell-permeable and metabolically stable.[1][2]
-
Verification: If using AMP, you must use an Adenosine Receptor antagonist (e.g., CGS 15943) to rule out extracellular receptor effects.[1][2]
-
Part 4: Troubleshooting & FAQs
Q1: I see precipitation when adding AMP stock to my culture media.
-
Cause: AMP can complex with Calcium (
) and Magnesium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) present in DMEM/RPMI, especially if the stock pH was not neutralized.[2] -
Solution: Ensure your AMP stock is pH 7.2–7.4 before adding to media.[1][2] Add the stock slowly while swirling the media. If using concentrations >5 mM, switch to a low-calcium buffer (like PBS) for the treatment duration.[1]
Q2: My CD73 assay has high background signal in the "No Cells" control.
-
Solution:
-
Check your water source (must be HPLC-grade or Milli-Q).[1][2]
-
Serum is the enemy. FBS contains high levels of phosphate and soluble phosphatases. Perform the assay in serum-free media or simple buffers (e.g., HEPES-buffered saline).[1][2]
-
AMP stock degradation (hydrolysis releases phosphate).[1][2] Prepare fresh stock.
-
Q3: I treated cells with AMP to activate AMPK, but I see PKA activation instead.
-
Cause: The "Adenosine Shunt."
-
Mechanism: Extracellular AMP was converted to Adenosine by CD73 -> Adenosine bound to
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> receptors (Gs-coupled) -> Increased cAMP -> PKA activation.[2] -
Fix: Add APCP (50 µM) to block CD73, preventing the conversion of AMP to Adenosine. This isolates the effect of AMP itself (though uptake remains poor).
Q4: What is the cytotoxicity threshold for AMP?
-
Insight: While AMP itself is not highly toxic, the accumulation of Adenosine (its breakdown product) can be cytostatic or induce apoptosis in sensitive lines (e.g., Lymphomas).[2]
-
Limit: Generally, concentrations
are well-tolerated for short exposures (24h).[2] For sensitive assays, perform a viability curve (CellTiter-Glo or MTT) ranging from 10 µM to 1 mM.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
Morello, S., et al. (2020).[1][2] "Plasma sCD73 activity was dependent on AMP concentrations (Km = 612 μM)."[1][4] Journal for ImmunoTherapy of Cancer.
-
Sigma-Aldrich. "Adenosine 5′-monophosphate sodium salt Product Information & Solubility." MilliporeSigma Technical Documents.
-
Cayman Chemical. "Adenosine 5'-monophosphate (sodium salt) Product Insert."[1][2] Cayman Chemical.[1]
-
Oakhill, J.S., et al. (2011).[1][2] "AMPK is a direct adenylate charge-regulated protein kinase."[1][2] Science. (Discusses mechanism of AMP binding).
-
Sachsenmeier, K.F., et al. (2013).[1][2] "Screening for Inhibitors of CD73 Using a Metabolite Assay." Promega Connections.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Adenosine 5'-monophosphate | 61-19-8 [chemicalbook.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. portlandpress.com [portlandpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine 5'-monophosphate (AMP) Detection Assays
Welcome to the technical support center for Adenosine 5'-monophosphate (AMP) detection assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low signal in their experiments. Here, we combine in-depth technical knowledge with field-proven insights to help you achieve robust and reliable results.
Section 1: Troubleshooting Guide for Low Signal
Low or no signal is one of the most common frustrations encountered in AMP detection assays. This section provides a systematic approach to identifying and resolving the root cause of this issue.
Question: My AMP assay is showing very low or no signal. Where do I start troubleshooting?
Answer: A weak or absent signal can stem from several factors, ranging from simple procedural errors to more complex issues with reagents or sample integrity. We recommend a stepwise diagnostic approach, starting with the most common and easily correctable problems.
A Logical Troubleshooting Workflow
Here is a workflow to systematically address potential causes of low signal.
Caption: A step-by-step workflow for troubleshooting low signal in AMP assays.
Question: How can I be sure my reagents are not the cause of the low signal?
Answer: Reagent integrity is paramount for a successful assay. Improper preparation, storage, or handling can lead to a significant loss of signal.
Key Considerations for Reagent Integrity:
-
Proper Reconstitution and Dilution: For lyophilized standards or reagents, ensure they are fully reconstituted as per the manufacturer's instructions.[1] Inaccurate serial dilutions of the AMP standard will lead to a poor standard curve and unreliable results.
-
Storage Conditions: Most assay kits require storage at specific temperatures, typically -20°C or 2-8°C.[2][3] Avoid repeated freeze-thaw cycles of enzymes and antibodies, as this can lead to denaturation and loss of activity.[3] Aliquoting reagents upon first use is a highly recommended practice.
-
Reagent Equilibration: Before starting the assay, allow all reagents to come to room temperature, unless otherwise specified in the protocol.[4] This is crucial for enzymatic reactions, as temperature can significantly affect their kinetics.
-
Expiration Dates: Always check the expiration dates of your reagents. Using expired kits or components is a common cause of assay failure.[4]
Protocol for Verifying Reagent Activity:
-
Prepare a fresh, high-concentration AMP standard: This will serve as a positive control.
-
Run a simplified reaction: In a microplate well, combine the essential detection reagents (e.g., enzyme, substrate, detection probe) according to the kit protocol.
-
Add the positive control standard: Introduce the high-concentration AMP standard to this well.
-
Measure the signal: If the reagents are active, you should observe a strong signal. If the signal remains low, it strongly suggests a problem with one or more of the detection reagents.
Question: My standard curve looks flat or has a very low dynamic range. What could be the problem?
Answer: A poor standard curve is a clear indicator of a problem with the assay's performance and directly impacts the ability to quantify AMP in your samples.
Troubleshooting a Poor Standard Curve:
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Flat Curve (Low OD/RLU at all points) | Degraded or improperly prepared AMP standard.[1] Inactive enzyme or detection reagent. Incorrect wavelength or filter settings on the plate reader.[4] | Prepare a fresh AMP standard from a reliable stock. Verify the activity of your reagents using a positive control. Confirm the plate reader settings match the assay requirements. |
| Low Dynamic Range (Poor discrimination between points) | Suboptimal incubation times or temperatures.[5] Pipetting errors during serial dilutions. | Optimize incubation times as per the protocol; ensure consistent temperature control.[6] Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| High Signal in "Zero" Standard (High Background) | Contamination of the "zero" standard or dilution buffer. Non-specific binding of detection reagents.[7] | Use fresh, high-purity water and buffers for dilutions. Optimize blocking and washing steps (for ELISA-based assays).[8] |
Section 2: FAQs for Specific AMP Assay Types
Different AMP detection methods have unique considerations. This section addresses common questions related to specific assay formats.
Luminescence-Based Assays (e.g., AMP-Glo™)
These assays are highly sensitive and rely on a series of enzymatic reactions to convert AMP into a detectable luminescent signal.[9][10]
Caption: Simplified enzymatic cascade in a typical luminescence-based AMP assay.
Question: I'm using a luminescent AMP assay and my signal is weak. What are some specific things to check?
Answer: Luminescent assays are susceptible to specific interferences and require careful handling.
-
Plate Choice: Always use opaque, white microplates for luminescence assays.[11] White plates maximize light reflection, thereby amplifying the signal.[11] Black or clear plates will absorb or allow light to pass through, significantly reducing the signal.
-
Light Contamination: Protect your reagents and plates from ambient light, especially during incubation and reading steps.[12] Autofluorescence from plates exposed to bright light can increase background and reduce the signal-to-noise ratio.[12]
-
Instrument Sensitivity (Gain): For instruments with adjustable gain settings, a low gain may not be sufficient to detect a weak signal.[11][13] If your samples are expected to have low AMP concentrations, you may need to increase the gain. However, be cautious of saturating the detector with high-concentration samples.[13]
-
Crosstalk: A very bright well can "bleed" light into adjacent wells, artificially raising their signal.[14] Avoid placing your "zero" standard or low-concentration samples next to your highest standard.
ELISA-Based Assays
Competitive ELISAs are a common format for AMP detection, where AMP in the sample competes with a labeled AMP conjugate for binding to a limited number of antibody sites.[15]
Question: My competitive AMP ELISA is showing a weak signal (i.e., high absorbance values for my samples). What does this mean and how can I fix it?
Answer: In a competitive ELISA, the signal is inversely proportional to the amount of AMP in the sample. A high absorbance reading indicates a low concentration of AMP. If you expect higher AMP levels but are getting low signal (high absorbance), consider the following:
-
Insufficient Washing: Inadequate washing can leave unbound AMP-HRP conjugate in the wells, leading to a strong signal and masking the competitive effect of the sample AMP.[16][8] Ensure vigorous and sufficient washing between steps.
-
Antibody Concentration: The concentrations of both the capture antibody coated on the plate and the detection antibody conjugate are critical.[16] If the antibody concentration is too low, there may not be enough binding sites for effective competition.
-
Sample Dilution: If the AMP concentration in your samples is very high, it can completely outcompete the labeled conjugate, resulting in a signal that is at or below the lowest standard. In this case, you would need to dilute your samples and re-run the assay.[15]
Colorimetric & Fluorometric Assays
These assays often involve enzyme-coupled reactions that produce a colored or fluorescent product.[2][17]
Question: I'm not seeing the expected color/fluorescence development in my assay. What should I investigate?
Answer: The primary focus for these assays should be on the enzymatic reactions and the detection of their products.
-
Enzyme Activity: Ensure that all enzymes in the reaction cascade are active.[3] Improper storage or the presence of inhibitors in your sample can compromise enzyme function.
-
Substrate Availability: Verify that all necessary substrates for the enzymatic reactions are present at the correct concentrations.
-
pH and Buffer Conditions: Enzymes have optimal pH ranges for their activity. Ensure that the assay buffer has the correct pH and ionic strength as specified in the protocol.[18]
-
Incubation Time: Color or fluorescence development can be time-dependent. Ensure you are incubating for the recommended duration.[2] Reading the plate too early can result in a weak signal.
Section 3: Sample Preparation and Handling
The quality of your sample is a critical determinant of assay success.
Question: How can I ensure my sample preparation is not causing low AMP signal?
Answer: Proper sample preparation is crucial to preserve AMP levels and remove interfering substances.
-
Rapid Inactivation of Enzymes: Immediately after collection, it is critical to stop enzymatic activity that can degrade AMP. This is often achieved by rapid freezing in liquid nitrogen or by using acidic or organic solvent extraction methods.[2]
-
Efficient Extraction: The chosen extraction method should efficiently lyse cells and release AMP into the solution. Sonication or freeze-thaw cycles are common methods for cell lysates.[15]
-
Protein Removal: High concentrations of protein can interfere with assay components. Protein precipitation with agents like acetonitrile or perchloric acid, followed by centrifugation, is a common and effective step.[2][19]
-
Sample Storage: Store your processed samples at -80°C to prevent degradation until you are ready to perform the assay.[15]
Protocol: General Sample Preparation for Cellular AMP Measurement
-
Cell Harvesting: Aspirate the culture medium and immediately wash the cells with ice-cold PBS.
-
Metabolism Quenching: Add ice-cold extraction solvent (e.g., 0.5 M perchloric acid or 80% methanol) to the cell plate/tube to lyse the cells and precipitate proteins.
-
Scraping and Collection: Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Incubation: Incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cellular debris and precipitated proteins.[19]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the AMP, to a new, clean tube.
-
Neutralization (if using acid): If an acidic extraction was used, neutralize the sample with a suitable base (e.g., potassium hydroxide) before analysis.
-
Storage: Store the final extract at -80°C until use.
This guide provides a comprehensive framework for troubleshooting low signal in AMP detection assays. By systematically evaluating your reagents, protocol, instrumentation, and samples, you can identify and resolve the underlying issues to achieve accurate and reproducible data.
References
-
Yegutkin, G. G., et al. (2012). Enzyme-coupled assays for simultaneous detection of nanomolar ATP, ADP, AMP, adenosine, inosine and pyrophosphate concentrations in extracellular fluids. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(10), 1967-1975. [Link]
-
Levin, R. A., et al. (2017). Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples. ResearchGate. [Link]
-
Kalyan, C., et al. (2017). Utility of Adenosine Monophosphate Detection System for Monitoring the Activities of Diverse Enzyme Reactions. Assay and Drug Development Technologies, 15(7), 307-317. [Link]
-
Kamiya Biomedical Company. (n.d.). Human Adenosine Monophosphate (AMP) ELISA. Kamiya Biomedical Company. [Link]
-
Yegutkin, G. G., et al. (2012). Enzyme-coupled assays for simultaneous detection of nanomolar ATP, ADP, AMP, adenosine, inosine and pyrophosphate concentrations in extracellular fluids. ResearchGate. [Link]
-
Promega Connections. (2017). Three Factors That Can Hurt Your Assay Results. Promega Connections. [Link]
-
Unknown. (2005). AMPK Assay. Protocol-Online. [Link]
-
BellBrook Labs. (2025). Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs. [Link]
-
Le, T. H., et al. (2022). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 27(19), 6288. [Link]
-
ResearchGate. (n.d.). (A) Scheme for analysis of various enzyme activities and detection of... ResearchGate. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. [Link]
-
ASM Journals. (2024). PyAMPA: a high-throughput prediction and optimization tool for antimicrobial peptides. mSystems. [Link]
-
Agilent. (n.d.). Tips for Improved Luminescence Performance. Agilent. [Link]
-
First, E. A. (2015). A continuous spectrophotometric assay for monitoring adenosine 5'-monophosphate production. Analytical Biochemistry, 485, 40-44. [Link]
-
National Institutes of Health. (2022). Creating optimized peptide libraries for AMP discovery via PepSAVI-MS. PubMed. [Link]
-
Gilman, A. G. (1970). A protein binding assay for adenosine 3':5'-cyclic monophosphate. Proceedings of the National Academy of Sciences, 67(1), 305-312. [Link]
-
Biomatik. (2023). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Biomatik. [Link]
-
Unknown. (2025). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Lab Manager. [Link]
-
Charles River Laboratories. (n.d.). Celsis AMPiScreen® ATP Assay Kit. Charles River Laboratories. [Link]
-
National Institutes of Health. (2023). Design methods for antimicrobial peptides with improved performance. PMC. [Link]
-
DigitalCommons@TMC. (2025). An Enzyme-Linked Immunosorbent Assay (ELISA)-Based Activity Assay for AMP-Activated Protein Kinase (AMPK). DigitalCommons@TMC. [Link]
-
Rockland. (n.d.). ELISA Kit Troubleshooting. Rockland. [Link]
-
Rig-Talk. (2024). Amp background noise/Hum/hiss and recording. Rig-Talk. [Link]
-
The Journal of Veterinary Medical Science. (2009). Stability of Loop-Mediated Isothermal Amplification (LAMP) Reagents and Its Amplification Efficiency on Crude Trypanosome DNA Templates. The Journal of Veterinary Medical Science. [Link]
- Google Patents. (2008). US20080182312A1 - Stable reagents and kits useful in loop-mediated isothermal amplification (LAMP).
-
Poclight. (2024). Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. Poclight. [Link]
-
American Research Products. (n.d.). ELISA troubleshooting tips – Poor standard curve. American Research Products. [Link]
-
Reddit. (2024). Static background noise on amp. Reddit. [Link]
-
ResearchGate. (2020). QPCR standard curve troubleshooting advice?. ResearchGate. [Link]
-
StereoNET. (2019). What cause background noise from amplifier?. StereoNET. [Link]
-
Reddit. (2020). [Newbie] How much amplifier background noise is considered normal?. Reddit. [Link]
-
American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges. American Research Products. [Link]
-
Sweetwater. (2022). Resolving Tube Amp Hum, Buzz, or Hiss. Sweetwater. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
Sources
- 1. arp1.com [arp1.com]
- 2. tribioscience.com [tribioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biomatik.com [biomatik.com]
- 5. ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 6. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. arp1.com [arp1.com]
- 9. Utility of Adenosine Monophosphate Detection System for Monitoring the Activities of Diverse Enzyme Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. agilent.com [agilent.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. Enzyme-coupled assays for simultaneous detection of nanomolar ATP, ADP, AMP, adenosine, inosine and pyrophosphate concentrations in extracellular fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A continuous spectrophotometric assay for monitoring adenosine 5'-monophosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Impact of pH on Adenosine 5'-monophosphate Sodium Salt Stability
Welcome to the Technical Support Center for Adenosine 5'-monophosphate sodium salt (AMP-Na). This comprehensive guide is engineered for researchers, analytical scientists, and drug development professionals who require precise control over nucleotide stability in in vitro assays, formulation development, and structural biology studies.
Understanding the pH-dependent degradation kinetics of AMP-Na is critical. Unintended hydrolysis or deamination can introduce biologically active artifacts (like adenosine or free phosphate) that confound enzymatic assays and receptor binding studies.
Core Principles & Technical FAQs
Q1: How does pH dictate the structural integrity of AMP-Na in aqueous solutions?
A: AMP-Na possesses two critical
-
Causality of Acidic Degradation: When the pH drops below 4.0, the N7 or N3 positions of the adenine ring become protonated. This electron withdrawal weakens the C1'-N9 glycosidic bond, making it an excellent leaving group for nucleophilic attack by water, ultimately cleaving the molecule into free adenine and ribose-5-phosphate.
-
Causality of Alkaline Degradation: At highly alkaline pH, the abundance of hydroxide ions promotes nucleophilic attack on the phosphorus atom, leading to phosphomonoester hydrolysis and the release of adenosine and inorganic phosphate (Pi).
Q2: What are the primary degradation products of AMP-Na under thermal and pH stress?
A: The degradation profile is heavily influenced by the combination of pH and temperature. While AMP is generally the most thermodynamically stable of the adenosine phosphates, prolonged exposure to heat (50–55 °C) at an acidic pH (e.g., pH 4.0) causes it to hydrolyze into inorganic phosphate (
Q3: How should I formulate my AMP-Na stock solutions to guarantee long-term stability?
A: Never dissolve AMP-Na in unbuffered, ultrapure water for long-term storage. Dissolved atmospheric
Mechanistic Pathways of AMP Degradation
AMP degradation pathways under extreme acidic and alkaline pH conditions.
Troubleshooting Guide: Common Experimental Pitfalls
Issue 1: Inconsistent kinetics in Ecto-5'-nucleotidase (CD73) or AMPK assays.
-
Root Cause: The optimal pH for AMP hydrolysis by ecto-5'-nucleotidase is highly alkaline (pH 9.5) 5. If your substrate stock has degraded due to poor buffering, the presence of free adenosine will act as a competitive product inhibitor, skewing your
and calculations. -
Causality & Solution: Enzymes rely on precise substrate concentrations. Verify the pH of your final reaction mixture. Use only freshly thawed AMP-Na aliquots buffered at pH 7.4.
Issue 2: Appearance of secondary peaks (e.g., Adenine) in HPLC-UV chromatograms.
-
Root Cause: Acid-catalyzed degradation occurring during sample preparation. Researchers often use harsh acidic quenchers like Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) to stop enzymatic reactions. If these extracts are left at room temperature without rapid neutralization, the low pH will cleave the AMP N-glycosidic bond.
-
Causality & Solution: The degradation is a function of time and proton concentration. Immediately neutralize acidic extracts using
to precipitate the acid as a potassium salt, bringing the supernatant pH back to ~6.5–7.0 before HPLC injection.
Quantitative Data: AMP-Na Stability Profiles
The following table synthesizes the stability and degradation products of AMP-Na across various pH and temperature conditions to guide your experimental design 2, 4, 5.
| pH Level | Temperature (°C) | Buffer/Matrix | Incubation Time | Primary Degradation Products | Stability Status |
| pH 4.0 | 22–25 °C | Ultrapure Water | 4 Days | None detected | Stable |
| pH 4.0 | 50–55 °C | Ultrapure Water | 4 Days | Partial Degradation | |
| pH 7.4 | -20 °C | 20 mM HEPES | 1 Year | None detected | Highly Stable |
| pH 7.4 | 37 °C | Cell Culture Media | 24 Hours | Adenosine, Inosine | Enzymatic Degradation |
| pH 9.5 | 37 °C | Tris-Glycine | 1 Hour | Adenosine, | Rapid Hydrolysis (Optimal for CD73) |
Self-Validating Experimental Protocol: HPLC-UV Stability Testing
To empirically determine the degradation rate of AMP-Na in your specific assay buffers, utilize this self-validating HPLC-UV methodology.
Step-by-step HPLC workflow for evaluating AMP-Na pH stability.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., Citrate for pH 2-5, Phosphate for pH 6-8, Borate for pH 9-10).
-
Substrate Spiking: Spike AMP-Na into each buffer to achieve a final concentration of 1 mM.
-
Validation Checkpoint (T=0): Crucial Step. Immediately extract a 100 µL aliquot from each tube, quench (if necessary), and inject into the HPLC. Self-Validation: The T=0 control must yield a single peak corresponding to AMP with >99% relative peak area. If adenosine or adenine peaks are present at T=0, your stock solution is already compromised.
-
Thermal Incubation: Incubate the solutions at the desired stress temperature (e.g., 37 °C or 50 °C).
-
Time-Course Sampling & Quenching: Withdraw 100 µL aliquots at 1h, 4h, 12h, and 24h. If testing extreme pH, immediately neutralize the aliquot to pH 7.0 using 1M NaOH or 1M HCl to halt further degradation prior to analysis.
-
Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 100 mM Potassium Phosphate buffer (pH 6.0) containing 2% Methanol. (The slightly acidic mobile phase ensures AMP remains ionized for consistent retention).
-
Detection: UV absorbance at 254 nm.
-
-
Data Processing: Quantify the reduction in the AMP peak area and the proportional increase in degradation peaks (Adenosine elutes later than AMP due to the loss of the polar phosphate group; Adenine elutes even later).
References
-
PubChem: Adenosine Monophosphate | C10H14N5O7P | CID 6083. National Institutes of Health (NIH).[Link]
-
Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings. MDPI.[Link]
-
Adenosine Nucleotides Degradation. PathBank.[Link]
-
AMP | 100mM, pH 7.4 Product Data. Hypermol.[Link]
-
Effect of pH variation on ATP, ADP and AMP hydrolysis from rat cardiac synaptosomes. ResearchGate.[Link]
Sources
Technical Support Center: Troubleshooting Adenosine 5'-Monophosphate (AMP-Na) Interferences
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with mechanistic insights and validated troubleshooting protocols for handling Adenosine 5'-monophosphate sodium salt (AMP-Na) in biochemical assays.
AMP is a critical cellular metabolite and signaling molecule, but its structural properties—specifically its adenine ring, its labile phosphate group, and its role as an enzymatic product—make it a potent interferent in many common laboratory assays[1]. This guide bypasses generic advice to focus on causality and self-validating experimental systems .
Section 1: Bioluminescent Luciferase Assays (ATP-Coupled)
Q: Why does my firefly luciferase cell viability assay show reduced luminescence when my treatment vehicle contains AMP-Na? A (Causality): Firefly luciferase (FLuc) catalyzes the oxidation of D-luciferin in the presence of ATP, Mg²⁺, and O₂, producing oxyluciferin, pyrophosphate (PPi), light, and AMP [2]. Because AMP is a direct product of this reaction, high concentrations of exogenous AMP-Na in your sample induce competitive product inhibition. This shifts the reaction equilibrium backward, artificially depressing the luminescent signal and mimicking ATP depletion or cell death[2]. Furthermore, if you are using specialized assays designed to measure AMP production (e.g., AMP-Glo™), exogenous AMP will completely saturate the baseline signal[3].
Q: How can I distinguish between true biological ATP depletion and AMP-Na assay interference? A: You must run a cell-free spike-and-recovery control. If AMP-Na directly inhibits the luciferase enzyme, the luminescence of a known ATP standard will be reduced when spiked with your AMP-Na vehicle[4].
Protocol: Self-Validating Spike-and-Recovery for Luciferase Assays
-
Standard Preparation: Prepare a standard solution of 1 µM ATP in your standard assay buffer (e.g., 100 mM HEPES, 5 mM MgSO₄)[2].
-
Aliquot: Dispense 50 µL of the ATP standard into three sets of microplate wells:
-
Set A (Baseline): Add 10 µL of vehicle (Buffer only).
-
Set B (Test): Add 10 µL of your AMP-Na containing sample.
-
Set C (Positive Control): Add 10 µL of a known luciferase inhibitor (e.g., PTC124) to validate assay sensitivity to interference[4].
-
-
Detection: Add the luciferase detection reagent (containing FLuc and D-luciferin) to all wells.
-
Incubation: Incubate for 10 minutes at room temperature and read luminescence on a plate reader[2].
-
Interpretation: If Set B produces significantly less light than Set A, AMP-Na is directly interfering with the assay chemistry via product inhibition.
Mechanism of AMP-induced product inhibition in Firefly Luciferase assays.
Section 2: Colorimetric Phosphate Quantification (Malachite Green)
Q: I am using a Malachite Green (MLG) assay to measure ATPase activity, but my AMP-Na-only controls are turning highly green. Is AMP reacting directly with the dye? A (Causality): AMP itself does not react with MLG. However, AMP contains a labile phosphate group. If your biological sample contains trace phosphatases (e.g., alkaline phosphatase) or if the highly acidic conditions of the MLG reagent induce spontaneous hydrolysis, inorganic phosphate (Pi) is released[5][6]. The MLG assay detects this free Pi by forming a phosphomolybdate-MLG complex that absorbs strongly at 630 nm[5].
Q: How do I prevent false positives when measuring phosphate in the presence of AMP? A: You must alter the order of reagent addition. Adding MLG before molybdate prevents the irreversible aggregation of phosphomolybdate complexes, a common issue when hydrophobic amines or high concentrations of nucleotides are present[5][7].
Protocol: Modified MLG Assay for AMP-Rich Samples
-
Sample Preparation: Aliquot 50 µL of your enzyme reaction (containing AMP-Na) into a 96-well plate.
-
Quenching & Dye Addition (Crucial Step): Add 10 µL of Malachite Green (MLG) free base solution before adding the molybdate[5]. This allows MLG to stabilize in the solution.
-
Molybdate Addition: Add 10 µL of acidic ammonium molybdate solution[5].
-
Stabilization: Add 10 µL of 2% Poly(vinyl alcohol) (PVA) or glycerol. This stabilizes the MLG-phosphomolybdate complex and prevents precipitation[5][6].
-
Incubation & Read: Incubate for 15 minutes at room temperature and measure absorbance at 630 nm[6].
-
Self-Validation: Always run a "Minus-Enzyme, Plus-AMP" control parallel to your samples to quantify and subtract background spontaneous hydrolysis[6].
Pathway of AMP-Na hydrolysis leading to false positives in Malachite Green assays.
Section 3: Protein Quantification (Bradford, BCA, and UV Absorbance)
Q: Can I use A280 (Nanodrop) to quantify my purified protein if it is eluted in a buffer containing 5 mM AMP-Na? A (Causality): Absolutely not. The adenine ring of AMP-Na absorbs UV light maximally at 260 nm, but its spectral tail extends heavily into the 280 nm range. This will cause a severe overestimation of protein concentration. You must pivot to a colorimetric assay like Bradford or BCA[8].
Q: Which colorimetric protein assay is more resistant to AMP-Na interference? A: Both Bradford and BCA assays are highly resistant to direct nucleotide interference[8]. However, the choice depends entirely on the other components in your AMP-Na buffer:
-
Use BCA if your buffer requires high concentrations of detergents (e.g., >0.1% Triton X-100) to solubilize the protein, as Bradford is highly sensitive to detergents[9][10].
-
Use Bradford if your buffer contains reducing agents (e.g., DTT or BME) to maintain protein stability. BCA relies on the reduction of Cu²⁺ to Cu⁺ and will yield massive false positives in the presence of reducing agents[10].
Quantitative Data Summary: Assay Tolerances
| Assay Type | Readout | AMP-Na Tolerance Limit | Primary Mechanism of Interference | Recommended Mitigation |
| A260/280 (UV) | 260/280 nm | < 10 µM | Direct UV absorbance by the adenine ring. | Switch to Bradford or BCA assay[8]. |
| Luciferase (FLuc) | Luminescence | ~50-100 µM | Product inhibition of luciferase enzyme[2]. | Dilute sample or use AMP-Glo™ assay[3]. |
| Malachite Green | 630 nm | ~100 µM (if pure) | Spontaneous hydrolysis releasing free Pi[5]. | Add MLG before molybdate; run no-enzyme controls[5]. |
| Bradford Assay | 595 nm | > 10 mM | Minimal interference from nucleotides[11]. | Ensure detergents are < 0.1%[9]. |
| BCA Assay | 562 nm | > 10 mM | Minimal interference from nucleotides[9]. | Ensure reducing agents (DTT/BME) are absent[10]. |
References
-
Interferences of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases. Frontiers in Chemistry. [Link]
-
Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
An improved malachite green assay of phosphate: Mechanism and application. Analytical Biochemistry (via ResearchGate). [Link]
-
The measurement of cyclic nucleotide phosphodiesterase 4 activities via the quantification of inorganic phosphate with malachite green. PubMed. [Link]
-
Bradford vs BCA Assay: Which to Choose? Opentrons. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 3. wechat.promega.com.cn [wechat.promega.com.cn]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The measurement of cyclic nucleotide phosphodiesterase 4 activities via the quantification of inorganic phosphate with malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved malachite green assay of phosphate: Mechanism and application [agris.fao.org]
- 8. reddit.com [reddit.com]
- 9. BCA and Bradford protein assays | Abcam [abcam.com]
- 10. opentrons.com [opentrons.com]
- 11. citeqbiologics.com [citeqbiologics.com]
How to store Adenosine 5'-monophosphate sodium salt powder and solutions.
Welcome to the Technical Support Center for Adenosine 5'-monophosphate (AMP) sodium salt. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of your AMP reagents. Here, we provide in-depth technical guidance on storage, handling, and troubleshooting, moving beyond simple instructions to explain the scientific principles behind our recommendations.
Section 1: Understanding AMP Stability: The "Why" Behind the "How"
Adenosine 5'-monophosphate is a fundamental nucleotide in cellular metabolism and signaling. Its integrity in your experiments is paramount. The primary threat to the stability of AMP in aqueous solutions is the hydrolysis of the phosphate ester bond, which cleaves the phosphate group from the ribose sugar. This process is significantly accelerated by two key factors: temperature and non-neutral pH .
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing AMP solutions at room temperature can lead to substantial degradation in a matter of days.
-
pH: The hydrolysis of the phosphate ester bond is subject to both acid and base catalysis. This means that pH values significantly above or below neutral (pH 7) will increase the rate of degradation.
Therefore, all storage and handling protocols are designed to mitigate these two factors to preserve the chemical integrity of the AMP molecule.
Section 2: Storage of Adenosine 5'-monophosphate Sodium Salt Powder
Proper storage of the lyophilized powder is the first and most critical step in maintaining the long-term viability of your AMP sodium salt.
Key Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. Store at 2-8°C for short-term storage. | Lowering the temperature drastically reduces the rate of any potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container under desiccated conditions. | AMP sodium salt is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can lead to clumping and initiate hydrolysis even in the solid state. |
| Light | Protect from light by storing in an amber vial or in a dark location. | While not as critical as temperature and moisture, prolonged exposure to light can potentially contribute to degradation. |
Frequently Asked Questions (FAQs): Powder Storage
Q: My lab has been storing AMP powder at room temperature. Is it still usable?
A: It is not recommended. While the degradation of the powder is slower than in solution, room temperature storage, especially in a humid environment, can lead to gradual degradation. For critical experiments, it is best to use a fresh vial that has been stored correctly.
Q: The powder in my vial has become clumpy. What should I do?
A: Clumping is a sign of moisture absorption. While the AMP may still be usable for non-critical applications, the accuracy of weighing will be compromised. For quantitative and sensitive assays, it is advisable to use a new, non-clumped vial.
Section 3: Preparation and Storage of AMP Sodium Salt Solutions
The stability of AMP is most vulnerable once it is in solution. Following proper preparation and storage protocols is essential for experimental success and reproducibility.
Protocol: Reconstitution of AMP Sodium Salt
-
Equilibration: Before opening, allow the vial of AMP sodium salt powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can introduce moisture.
-
Solvent Selection: Reconstitute the powder in a high-purity, nuclease-free solvent.
-
Recommended: Sterile, nuclease-free water or a weak buffer such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0). TE buffer is preferred for long-term storage as it helps maintain a stable pH and the EDTA chelates divalent cations that can catalyze enzymatic degradation if nucleases are present.[1]
-
-
Dissolution: Add the desired volume of solvent to the vial. Mix gently by vortexing or pipetting up and down until the powder is completely dissolved. AMP sodium salt is highly soluble in water.[2]
-
Sterilization (if required): For sterile applications such as cell culture, filter the reconstituted solution through a 0.22 µm sterile filter.
Storage Recommendations for AMP Solutions
The choice of storage temperature is a trade-off between convenience and stability.
| Storage Condition | Duration | Recommendation | Rationale |
| Short-Term | Up to 25 weeks | 2-8°C | Refrigeration significantly slows the rate of hydrolysis compared to room temperature. Studies have shown that AMP solutions are stable for at least 25 weeks when stored at 4°C.[3] |
| Long-Term | Up to 6 months | -20°C or -80°C | Freezing is the best option for long-term storage as it effectively halts chemical degradation. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. |
Decision Workflow for Storing AMP Solutions
Caption: Decision tree for selecting the appropriate storage condition for AMP solutions.
Section 4: Troubleshooting Guide
This section addresses common issues encountered during the use of AMP sodium salt solutions.
Q: My reconstituted AMP solution appears hazy or cloudy. What is the cause and can I still use it?
A: Haziness can arise from several factors:
-
High Concentration: At very high concentrations, the solution may appear slightly hazy. This is generally not a concern if it resolves upon dilution.
-
Incomplete Dissolution: Ensure the powder is fully dissolved by vortexing and allowing it to sit at room temperature for a short period.
-
Precipitation: If the solution was stored at a low temperature, some of the salt may have precipitated out. Allow the solution to warm to room temperature and mix to see if it redissolves. If not, this could indicate the formation of an insoluble salt, possibly due to contaminants in the water used for reconstitution.
-
Microbial Contamination: If the solution was not prepared under sterile conditions and has been stored for some time at 4°C, cloudiness could indicate bacterial or fungal growth. In this case, the solution should be discarded.
Q: I am using AMP in an AMPK activation assay, and my results are inconsistent. Could my AMP solution be the problem?
A: Yes, the stability of your AMP solution is a critical factor for consistent results in AMPK assays. Here's a troubleshooting workflow:
-
Check Storage Conditions: Was the AMP stock solution stored correctly? Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to degradation, reducing the effective concentration of AMP and leading to weaker or inconsistent AMPK activation.
-
Prepare Fresh Aliquots: If in doubt, prepare a fresh stock solution from powder that has been stored correctly. Aliquot this new stock into single-use volumes and freeze. Use a new aliquot for each experiment.
-
Consider the Assay Buffer pH: Ensure the pH of your final assay buffer is within the optimal range for the AMPK enzyme and does not contribute to AMP degradation during the experiment.
-
Rule Out Other Variables: Inconsistent results can also stem from other reagents, cell passage number, or variations in experimental timing. Use a positive control for AMPK activation (e.g., AICAR) to confirm that the rest of your assay system is working correctly.
Q: I suspect my AMP solution has degraded. Is there a way to check its integrity?
A: The most definitive way to assess the integrity of your AMP solution is through analytical chemistry techniques.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying AMP from its degradation products (primarily adenosine and inorganic phosphate). A significant decrease in the area of the AMP peak and the appearance of new peaks corresponding to degradation products would confirm degradation.
-
pH Measurement: A significant shift in the pH of an unbuffered aqueous solution over time can be an indicator of degradation, as hydrolysis can alter the pH.
Visualizing AMP Hydrolysis
The primary degradation pathway for AMP is hydrolysis, which is catalyzed by both acidic and basic conditions.
Caption: Simplified schematic of AMP hydrolysis.
Section 5: References
-
Trivitron Healthcare. (2024, April 1). How To Store Oligonucleotides For Greatest Stability? Retrieved from [Link]
-
Martínez-García, M. A., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Respiratory Medicine, 96(4), 254-258.
-
Gao, W., et al. (2020). Extraction of Nucleotides from Dietary Supplements by Newly Synthesized Adsorbents. Molecules, 25(21), 5013.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Roder, B., et al. (2010). Impact of Long-Term Storage on Stability of Standard DNA for Nucleic Acid-Based Methods. Journal of Clinical Microbiology, 48(11), 4260-4262.
-
Kaltenbach, M., et al. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. American Journal of Health-System Pharmacy, 68(16), 1533-1536.
-
Kohll, A. X., et al. (2020). Stabilizing synthetic DNA for long-term data storage with earth alkaline salts. Chemical Communications, 56(18), 2741-2744.
-
Scott, J. W., et al. (2008). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal, 416(2), 207-215.
-
Trivitron Healthcare. (2024, April 1). How To Store Oligonucleotides For Greatest Stability? Retrieved from [Link]
-
Scott, J. W., et al. (2008). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal, 416(2), 207-215.
Sources
- 1. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 2. Extraction of Nucleotides from Dietary Supplements by Newly Synthesized Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine 5'-Monophosphate (AMP) Sodium Salt
Welcome to the Technical Support Center for Adenosine 5'-monophosphate (AMP) Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and troubleshoot issues encountered during the handling and application of this critical nucleotide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties and handling of AMP sodium salt.
Q1: What is the proper way to store solid AMP sodium salt?
A: Solid AMP sodium salt is hygroscopic and should be stored in a tightly sealed container in a dry environment. For long-term stability, it is recommended to store the powder at -20°C.[1][][3] Some suppliers suggest storage at 2-8°C for shorter periods.[4] Always refer to the manufacturer's instructions on the product datasheet.
Q2: How should I prepare and store stock solutions of AMP sodium salt?
A: AMP sodium salt is soluble in water.[1][][3] For cell culture applications, solutions can be prepared in water and sterilized by filtration through a 0.22-micron filter.[4] The stability of AMP solutions is highly dependent on temperature. Refrigerated solutions (at 4°C) can be stable for at least 25 weeks, whereas solutions stored at room temperature can show significant degradation within 9-14 days.[5][6] For long-term storage, it is best to prepare aliquots of the stock solution and store them at -20°C.[7][8][9][10] Avoid repeated freeze-thaw cycles.[11][12]
Q3: What are the key biological roles of AMP?
A: Adenosine 5'-monophosphate is a central nucleotide involved in cellular energy homeostasis and signal transduction.[13] One of its most critical functions is the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[4][14][15][16] The levels of AMP, ADP, and ATP are indicators of the cell's energy status.[4] AMP is also a key component in various cellular processes, including gene transcription, protein expression, and cell growth and differentiation.[17]
Q4: Can AMP be used in cell culture experiments?
A: Yes, AMP is used as a component in some cell culture media, such as Minimum Essential Medium (Alpha modification).[4] The addition of AMP can stimulate the proliferation of quiescent cells and enhance DNA synthesis.[4] However, it's important to note that high concentrations of adenosine, a related compound, can be toxic to some cell lines by interfering with pyrimidine biosynthesis.[18] Therefore, it is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: What is the relationship between AMP and cyclic AMP (cAMP)?
A: AMP and cyclic AMP (cAMP) are distinct molecules with different roles. cAMP is a key second messenger in many signal transduction pathways, synthesized from ATP by adenylyl cyclase.[17][19][20] It regulates various cellular functions by activating protein kinase A (PKA).[19] cAMP is degraded into AMP by enzymes called phosphodiesterases, which terminates the cAMP signal.[19]
Section 2: Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during experiments involving AMP sodium salt.
Problem 1: Inconsistent or No Effect in AMPK Activation Assays
Probable Causes:
-
Degraded AMP: The AMP stock solution may have degraded due to improper storage (e.g., prolonged storage at room temperature).[5][6]
-
Incorrect Concentration: The final concentration of AMP in the assay may be too low to effectively activate AMPK.
-
Interfering Substances: Components in the assay buffer or sample matrix may be inhibiting the interaction between AMP and AMPK.
-
Inactive Enzyme: The AMPK enzyme itself may be inactive due to improper handling or storage.
Solutions:
-
Verify AMP Integrity: Prepare a fresh stock solution of AMP sodium salt from a new vial of powder. Always store stock solutions at -20°C in aliquots.[10]
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of AMP for activating AMPK in your specific assay system.
-
Check for Interferences: Review the composition of your assay buffer. High salt concentrations or the presence of certain detergents can interfere with enzymatic assays.[21] Consider buffer optimization or sample purification.[12]
-
Confirm Enzyme Activity: Use a positive control to ensure that the AMPK enzyme is active.
Problem 2: Poor Solubility or Precipitation of AMP Sodium Salt
Probable Causes:
-
Incorrect Solvent: While AMP sodium salt is generally soluble in water, using a buffer with a pH that is not optimal may affect its solubility.
-
High Concentration: Attempting to prepare a stock solution at a concentration exceeding its solubility limit.
-
Low Temperature: Preparing the solution at a very low temperature can sometimes hinder dissolution.
Solutions:
-
Use Appropriate Solvent: Dissolve AMP sodium salt in high-purity water or a suitable buffer (e.g., PBS pH 7.2).[13]
-
Check Solubility Limits: Refer to the manufacturer's datasheet for solubility information. If a high concentration is required, gentle warming and vortexing may aid dissolution.
-
Ensure Complete Dissolution: Visually inspect the solution to ensure there are no undissolved particles before use.
Problem 3: Variability in Experimental Results Between Batches
Probable Causes:
-
Hygroscopic Nature of Solid: The solid AMP sodium salt may have absorbed moisture from the air, leading to inaccurate weighing and inconsistent stock solution concentrations.
-
Inconsistent Solution Preparation: Variations in pipetting, pH of the solvent, or storage conditions of stock solutions can lead to batch-to-batch variability.
-
Purity of the Reagent: Different lots of AMP sodium salt may have slight variations in purity.
Solutions:
-
Proper Handling of Solid: Minimize the exposure of the solid powder to the atmosphere. Weigh it out quickly and in a low-humidity environment if possible.
-
Standardize Protocols: Use calibrated pipettes and follow a strict, standardized protocol for preparing and storing all solutions.
-
Quality Control: If high consistency is critical, consider performing a quality control check on new batches of AMP sodium salt, such as UV-Vis spectrophotometry to confirm the concentration of the stock solution (λmax ≈ 258 nm).[13]
Section 3: Experimental Protocols & Data
Protocol 1: Preparation of a 100 mM AMP Sodium Salt Stock Solution
Materials:
-
Adenosine 5'-monophosphate sodium salt (Molecular Weight will vary depending on the salt form and hydration state, check the product label)
-
Nuclease-free water
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: Based on the molecular weight provided by the manufacturer, calculate the mass of AMP sodium salt needed to prepare the desired volume of a 100 mM solution.
-
Weigh the powder: In a clean, dry weighing boat, carefully weigh the calculated amount of AMP sodium salt.
-
Dissolve the powder: Transfer the powder to a sterile conical tube. Add a portion of the nuclease-free water and vortex until the powder is completely dissolved.
-
Adjust the volume: Add nuclease-free water to reach the final desired volume.
-
Sterilize the solution: Using a sterile syringe, draw up the AMP solution and pass it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot and store: Dispense the sterile stock solution into smaller, single-use aliquots and store them at -20°C.
Table 1: Stability of AMP Sodium Salt Solutions at Different Temperatures
| Temperature | Concentration | Stability | Reference |
| Room Temperature (20-25°C) | 0.03 mg/mL | >10% degradation by day 9 | [5][6] |
| Room Temperature (20-25°C) | 400 mg/mL | Stable for ~10 days, then degradation occurs | [5][6] |
| Refrigerated (4°C) | 0.03 mg/mL and 400 mg/mL | Stable for at least 25 weeks | [5][6] |
Section 4: Visualizing Key Concepts
AMPK Signaling Pathway
The following diagram illustrates the central role of AMP in activating the AMPK signaling pathway, a crucial regulator of cellular metabolism.
Caption: Overview of the AMPK signaling pathway activation by increased AMP levels.
Troubleshooting Workflow for Inconsistent Results
This flowchart provides a logical sequence of steps to diagnose and resolve variability in experiments using AMP sodium salt.
Caption: A systematic approach to troubleshooting inconsistent experimental outcomes.
References
-
Mihaylova, M. M., & Shaw, R. J. (2011). The AMPK signalling pathway coordinates cell growth, autophagy and metabolism. Nature cell biology, 13(9), 1016–1023. [Link]
-
Hardie, D. G. (2004). The AMP-activated protein kinase pathway–new players upstream and downstream. Journal of cell science, 117(23), 5479-5487. [Link]
-
Hardie, D. G. (2004). The AMP-activated protein kinase pathway--new players upstream and downstream. Journal of Cell Science, 117(Pt 23), 5479–5487. [Link]
-
Wikipedia. (2023, December 19). AMP-activated protein kinase. In Wikipedia. [Link]
-
Martínez-García, M. A., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Respiratory medicine, 96(4), 236–240. [Link]
-
Cold Spring Harbor Laboratory. (n.d.). Ampicillin stock solution (200 mg ml-1)(20 ml). CSH Protocols. Retrieved from [Link]
-
Martínez-García, M. Á., et al. (2002). Analysis of the Stability of Stored Adenosine 5′-monophosphate used for Bronchoprovocation. ResearchGate. [Link]
-
Chen, Y., et al. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular Medicine Reports, 13(5), 3779-3785. [Link]
-
GRiSP Research Solutions. (2016). Ampicillin (sodium salt). [Link]
-
Khan Academy. (n.d.). Signal transduction pathway | Cell signaling. Retrieved from [Link]
-
Deranged Physiology. (2023, December 18). Cyclic AMP (cAMP). [Link]
-
Dutscher. (2021, January 25). Ampicillin (Sodium salt). [Link]
-
University of California, Santa Cruz. (2017, January 28). Adenosine 5'-monophosphate (sodium salt hydrate) SAFETY DATA SHEET. [Link]
-
Loba Chemie. (2025, March 5). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT FOR BIOCHEMISTRY. [Link]
-
AppliChem. (2021, April 12). Certificate of Analysis: Ampicillin Sodium Salt BioChemica. [Link]
-
UBPBio. (n.d.). Ampicillin Sodium Salt. [Link]
-
HiMedia Laboratories. (2015). Adenosine 5'-monophosphate sodium salt. [Link]
-
Suvchem Laboratory Chemicals. (n.d.). ADENOSINE-5-MONOPHOSPHORIC ACID SODIUM SALT (FOR BIOCHEMISTRY) (A.M.P.). [Link]
-
Ryan, W. L., & Heidrick, M. L. (1968). Inhibition of cell growth in vitro by adenosine 3',5'-monophosphate. Science, 162(3861), 1484–1485. [Link]
-
Ishii, K., & Green, H. (1973). Lethality of adenosine for cultured mammalian cells by interference with pyrimidine biosynthesis. Journal of Cell Science, 13(2), 429-439. [Link]
-
Cell Biolabs, Inc. (n.d.). Adenosine Monophosphate Assay Kit. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
Sources
- 1. ≥99%, from yeast, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. ≥99%, from yeast, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. himedialabs.com [himedialabs.com]
- 5. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utminers.utep.edu [utminers.utep.edu]
- 8. khimexpert.com [khimexpert.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. usbio.net [usbio.net]
- 11. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
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- 14. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 16. scbt.com [scbt.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Khan Academy [khanacademy.org]
- 20. derangedphysiology.com [derangedphysiology.com]
- 21. assaygenie.com [assaygenie.com]
Validation & Comparative
Comparing the effects of Adenosine 5'-monophosphate and ATP in cellular assays.
Executive Summary
In cellular research, Adenosine 5'-triphosphate (ATP) and Adenosine 5'-monophosphate (AMP) are often viewed through the simplified lens of "energy currency." However, in pharmacological and signaling assays, they function as distinct, potent biological ligands with opposing or sequential roles.
The core distinction: Extracellular ATP acts primarily as a "danger signal" (DAMP) activating P2 receptors (P2X/P2Y), while AMP serves as a metabolic intermediate that is rapidly converted to Adenosine, the agonist for P1 receptors (A1, A2A, A2B, A3). Intracellularly, the AMP:ATP ratio is the master switch for metabolic homeostasis via AMPK.
Scientist-to-Scientist Warning: A common experimental artifact occurs when researchers treat cells with ATP and observe effects actually caused by Adenosine. Because ectonucleotidases (CD39/CD73) rapidly hydrolyze extracellular ATP
Part 1: Mechanistic Comparison & Signaling Pathways
Extracellular Signaling: The Purinergic Cascade
The most critical variable in comparing ATP and AMP assays is the Ectonucleotidase Pathway .
-
ATP (The Initiator): Binds directly to P2X (ion channels) and P2Y (GPCRs) receptors. It induces rapid Calcium (
) influx and IP3 pathway activation. -
AMP (The Intermediate): Generally exhibits low or no affinity for P2 receptors. It is not a direct ligand for P1 receptors. Its primary extracellular role is as a substrate for CD73 (ecto-5'-nucleotidase) , which converts it to Adenosine.[1]
-
Adenosine (The Effector): Binds P1 receptors (GPCRs), typically modulating cAMP levels (Gi or Gs coupled).
Visualization: The Ectonucleotidase Hydrolysis Trap
The following diagram illustrates how ATP treatment degrades into an Adenosine signal, potentially confounding assay results.
Figure 1: The Ectonucleotidase Cascade showing the conversion of ATP to Adenosine.
Intracellular Signaling: The Energy Sensor (AMPK)
Inside the cell, the dynamic is competitive.
-
AMP: Allosterically activates AMP-activated protein kinase (AMPK) by binding to the
-subunit.[2] It prevents dephosphorylation of Thr172.[2] -
ATP: Competes with AMP for the same binding sites. High ATP keeps AMPK inactive.
-
Causality: To activate AMPK experimentally, one cannot simply "add AMP" to the media, as AMP does not freely cross the membrane. Instead, researchers use AICAR (cell-permeable AMP mimetic) or mitochondrial poisons (Metformin/Oligomycin) to lower intracellular ATP, raising the AMP:ATP ratio.
Part 2: Comparative Performance Data
Stability and Half-Life in Culture Media
Data derived from standard HEK293 and CHO cell cultures (expressing endogenous CD39/CD73).
| Feature | ATP (Extracellular) | AMP (Extracellular) |
| Half-Life ( | < 10–30 minutes (Cell density dependent) | < 5–15 minutes (Rapid conversion to Adenosine) |
| Primary Degradation Enzyme | CD39 (ENTPD1) | CD73 (5'-Nucleotidase) |
| Stability in Serum-Free Media | Moderate (Hours) | High (Hours) |
| Stability in 10% FBS | Low (Phosphatases in serum degrade it) | Low |
| Receptor Profile | P2X1-7, P2Y1, P2Y2, P2Y11 | None (Directly); Precursor for P1 |
Assay Interference Profile
| Assay Type | ATP Effect | AMP Effect |
| CellTiter-Glo (Viability) | CRITICAL INTERFERENCE. Exogenous ATP acts as the limiting reagent, causing false-positive viability signals. | Minimal direct interference, though metabolic conversion may alter energy charge. |
| Calcium Flux (Fluo-4) | Strong positive signal (P2X activation). | No immediate signal (unless converted to Adenosine |
| cAMP (GloSensor) | Variable (P2Y11 is Gs-coupled). | Strong positive signal (via conversion to Adenosine |
Part 3: Experimental Protocols
Protocol A: Discriminating P2 (ATP) vs. P1 (Adenosine/AMP) Signaling
Objective: To determine if a cellular response is driven by ATP directly or by its breakdown product, Adenosine. Reagents:
-
ATP (
) - -methylene ATP (Non-hydrolyzable P2X agonist)[3]
-
CADO (Stable Adenosine analog)
-
POM-1 (CD39 Inhibitor)[4]
-
APCP (CD73 Inhibitor)
Workflow:
-
Preparation: Seed cells (e.g., HUVEC or PC3) in 96-well black-wall plates. Load with Calcium indicator (Fluo-4 AM) for P2 readout or cAMP sensor for P1 readout.
-
Pre-treatment (30 min):
-
Group 1: Vehicle
-
Group 2: POM-1 (
) – Blocks ATP breakdown. -
Group 3: APCP (
) – Blocks AMP Adenosine conversion.
-
-
Agonist Addition: Inject ATP (
) or AMP ( ). -
Readout Interpretation:
Protocol B: AMPK Activation Analysis (Western Blot)
Objective: To assess intracellular energy sensing. Note: Extracellular AMP addition is ineffective for this; use AICAR.
-
Treatment: Treat cells with:
-
Negative Control: Vehicle (DMSO).
-
Positive Control: AICAR (
) for 1–2 hours. (AICAR is membrane permeable; AMP is not). -
Comparator: Metformin (
) or Oligomycin ( ).
-
-
Lysis: Rapidly lyse cells on ice using Phospho-Safe buffer containing phosphatase inhibitors (NaF,
). Crucial: ATP levels change rapidly during lysis; work fast. -
Detection: Western Blot.
-
Primary Target: p-AMPK
(Thr172). -
Downstream Target: p-ACC (Ser79) – Confirms functional kinase activity.
-
Loading Control: Total AMPK
or -Actin.
-
Part 4: Logical Visualization of AMPK Regulation
This diagram details the intracellular competition between AMP and ATP for the AMPK
Figure 2: The "Energy Charge" mechanism showing competitive binding of ATP/AMP to AMPK.
References
-
Vertex AI Search. (2024). Conversion of ATP to adenosine by CD39 and CD73 in multiple myeloma. Journal for ImmunoTherapy of Cancer. Link
-
Hardie, D. G. (2004). The AMP-activated protein kinase pathway – new players upstream and downstream. Journal of Cell Science. Link
-
Burnstock, G. (2019). Purinergic receptors.[7][8][9] Taylor & Francis Knowledge Centers.[7] Link
-
Promega Corporation. (2021).[10] RealTime-Glo™ Extracellular ATP Assay Protocol. Promega. Link
-
Gowda, P., et al. (2024). AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand. Biochemical Journal. Link
-
Rockefeller University Press. (2007). Adenosine generation catalyzed by CD39 and CD73 expressed on regulatory T cells mediates immune suppression.[1][11][12] Journal of Experimental Medicine. Link
Sources
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- 2. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Conversion of ATP to adenosine by CD39 and CD73 in multiple myeloma can be successfully targeted together with adenosine receptor A2A blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular ATP and adenosine induce cell apoptosis of human hepatoma Li-7A cells via the A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. rupress.org [rupress.org]
A Comparative Guide to Utilizing Adenosine 5'-Monophosphate Sodium Salt as a Control in Signaling Studies
For researchers, scientists, and drug development professionals venturing into the complex world of purinergic signaling, the selection of appropriate controls is paramount to the integrity and interpretability of experimental data. This guide provides an in-depth technical comparison of Adenosine 5'-monophosphate (AMP) sodium salt as a negative control, its performance relative to other alternatives, and supporting experimental frameworks to ensure the trustworthiness of your findings.
The Rationale for a Negative Control in Purinergic Signaling
Purinergic signaling is a crucial form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[1] These molecules activate specific purinergic receptors, broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP and ADP), which are involved in a vast array of physiological processes.[2][3]
When studying the activation of P2 receptors, which are ligand-gated ion channels (P2X) or G-protein coupled receptors (P2Y), it is essential to distinguish a true agonist-induced signal from background noise or other confounding factors. This is where a robust negative control becomes indispensable. An ideal negative control should be structurally related to the agonist but devoid of activity at the receptor of interest.
Adenosine 5'-Monophosphate (AMP): The Logical Null Hypothesis
Adenosine 5'-monophosphate (AMP) is the dephosphorylated product of adenosine diphosphate (ADP) and represents the final step in the extracellular hydrolysis of ATP by ectonucleotidases before conversion to adenosine.[4][5] This metabolic relationship makes AMP a structurally relevant molecule to ATP and ADP.
The central justification for using AMP as a negative control in P2 receptor studies lies in its established lack of agonistic activity. The general potency sequence for P2-type receptors is ATP ≥ ADP > AMP ≥ adenosine.[6] More specifically, purified AMP is considered inactive at P2X receptors.[7] This inactivity is a critical feature, as it allows researchers to assess the baseline response of their assay system in the presence of a molecule that will not activate the target P2 receptors.
Caption: Extracellular nucleotide metabolism and receptor activation.
Comparative Performance: AMP vs. Other Control Strategies
While AMP is a widely accepted negative control, a comprehensive experimental design should consider a suite of controls to build a self-validating system.
| Control Type | Compound Example | Rationale & Key Considerations |
| Negative Control | Adenosine 5'-monophosphate (AMP) sodium salt | Structurally similar to agonists (ATP, ADP) but does not activate P2 receptors.[7] Essential for establishing a baseline and ensuring observed effects are not due to non-specific nucleotide interactions. |
| Vehicle Control | Assay Buffer (e.g., HBSS) | Accounts for any effects of the solvent used to dissolve the agonists and controls. This is the most fundamental control to rule out artifacts from the experimental medium.[8] |
| Positive Control | ATP or ADP | Confirms that the receptor and downstream signaling pathways are functional in the experimental system. The choice between ATP and ADP depends on the specific P2Y receptor subtype being investigated.[3] |
| Alternative Negative Control | Non-hydrolyzable ATP analogs (e.g., AMP-PNP, ATPγS) | These molecules bind to ATP-binding sites but are resistant to hydrolysis, which can be useful for dissecting the role of ATP hydrolysis versus receptor binding.[7] However, some can have partial agonist or antagonist activity at certain receptors, so their use as a pure negative control requires careful validation. |
Experimental Data Summary: Agonist Potency at P2Y Receptors
The following table summarizes the typical potencies of purinergic agonists at various P2Y receptors, highlighting the inactivity of AMP.
| Receptor Subtype | Primary Agonist(s) | Typical EC₅₀ Range (nM) | AMP Activity |
| P2Y₁ | ADP | 1 - 100 | Inactive[9] |
| P2Y₂ | ATP, UTP | 10 - 1,000 | Inactive[9] |
| P2Y₁₂ | ADP | 10 - 200 | Inactive[10] |
| P2Y₁₃ | ADP | 1 - 50 | Inactive[11] |
Experimental Protocol: Calcium Mobilization Assay for P2Y Receptor Activation
A common and robust method for assessing the activation of Gq-coupled P2Y receptors (e.g., P2Y₁, P2Y₂) is to measure the mobilization of intracellular calcium ([Ca²⁺]i) using a fluorescent plate reader (e.g., FLIPR®).[11]
Objective: To compare the ability of ATP, ADP, and AMP to elicit a calcium response in a cell line expressing a target P2Y receptor.
Materials:
-
HEK293 cells stably expressing the human P2Y₁ receptor (or another P2Y receptor of interest).
-
Adenosine 5'-triphosphate (ATP) sodium salt
-
Adenosine 5'-diphosphate (ADP) sodium salt
-
Adenosine 5'-monophosphate (AMP) sodium salt
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Probenecid (optional, to inhibit dye leakage)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Fluorescence imaging plate reader (FLIPR® or similar) with automated injection capabilities.
Caption: Workflow for a calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Preparation (Day 1): a. Seed the HEK293-P2Y₁ cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 to 80,000 cells per well).[8] b. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagent Preparation (Day 2): a. Prepare stock solutions of ATP, ADP, and AMP sodium salt in assay buffer. b. Perform serial dilutions of each compound in assay buffer to create a range of concentrations for generating dose-response curves. A typical range might be from 100 µM down to 100 pM. Include a vehicle-only control (assay buffer).
-
Dye Loading (Day 2): a. Prepare the calcium dye loading solution according to the manufacturer's instructions. If using Fluo-4 AM, it is typically dissolved in DMSO and then diluted in assay buffer containing a small amount of Pluronic F-127 to aid in cell loading. Probenecid can also be included to prevent the cells from pumping out the dye.[12] b. Carefully remove the culture medium from the cells and add the dye loading solution to each well. c. Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells and be cleaved to its active form.[8]
-
Calcium Mobilization Measurement (Day 2): a. Place the cell plate into the fluorescence plate reader. Allow the plate to equilibrate to the instrument's temperature for 10-15 minutes. b. Set the instrument to measure fluorescence kinetically (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-4). c. Record a stable baseline fluorescence for 10-20 seconds. d. Program the instrument to automatically inject the prepared dilutions of ATP, ADP, AMP, and the vehicle control into the respective wells. e. Continue recording the fluorescence signal for at least 60-120 seconds post-injection to capture the peak calcium response and its subsequent decay.[8]
-
Data Analysis: a. The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. b. For each concentration of ATP and ADP, determine the peak fluorescence response. c. For AMP and the vehicle control, confirm that there is no significant increase in fluorescence, thereby validating AMP as a negative control. d. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves for ATP and ADP. From these curves, calculate the EC₅₀ values.
Conclusion: Ensuring Rigor in Signaling Studies
The use of Adenosine 5'-monophosphate sodium salt as a negative control is a cornerstone of well-designed experiments in purinergic signaling. Its structural relevance to the primary agonists ATP and ADP, combined with its established inactivity at P2 receptors, provides a reliable baseline for assessing agonist-specific effects. By incorporating AMP alongside vehicle and positive controls, and by employing robust assay methodologies such as calcium mobilization, researchers can build a self-validating experimental system. This rigorous approach is essential for generating trustworthy and publishable data that will advance our understanding of this critical signaling pathway and aid in the development of novel therapeutics.
References
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- Schwartzman, M., Pinkas, R., & Raz, A. (1981). Evidence for different purinergic receptors for ATP and ADP in rabbit kidney and heart. European journal of pharmacology, 74(2-3), 167–173.
- Fischer, W., Franke, H., Gröger-Arndt, H., & Illes, P. (2005). Evidence for the existence of P2Y1,2,4 receptor subtypes in HEK-293 cells: reactivation of P2Y1 receptors after repetitive agonist application. Naunyn-Schmiedeberg's archives of pharmacology, 371(6), 466–472.
- Lopes, L., et al. (2017). IC50 or EC50 values for P2X7R agonists or antagonists using different methods.
- Jacobson, K. A., et al. (2015). Agonists and antagonists for P2 receptors. Purinergic Signalling, 11(4), 483-490.
- Schachter, J. B., Sromek, J. A., Nicholas, R. A., & Harden, T. K. (1997). HEK293 human embryonic kidney cells endogenously express the P2Y1 and P2Y2 receptors. Neuropharmacology, 36(9), 1181–1187.
- Greig, A. V., Linge, C., & Ter-sarkissov, M. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International journal of molecular sciences, 22(7), 3568.
- Gach, K., et al. (2020). Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner. International Journal of Molecular Sciences, 21(15), 5488.
- Kennedy, C. (2020). Update of P2Y receptor pharmacology: IUPHAR Review 27. British Journal of Pharmacology, 177(11), 2413-2428.
- Müller, C. E., & Jacobson, K. A. (2011). Pharmacological characterization of P2Y receptor subtypes – an update. Current Topics in Medicinal Chemistry, 11(13), 1533-1550.
- BD Biosciences. (2006). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits.
- Czapla, A., et al. (2010). P2Y1 and P2Y12 receptor cross-talk in calcium signalling: Evidence from nonstarved and long-term serum-deprived glioma C6 cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(11), 1255-1265.
- Chun, L., et al. (2021). Purinoreceptors and ectonucleotidases control ATP-induced calcium waveforms and calcium-dependent responses in microglia: Roles of P2 receptors and CD39 in ATP-stimulated microglia. Frontiers in Cellular Neuroscience, 15, 689930.
- Woehrle, T., et al. (2010). Adrenergic receptor activation involves ATP release and feedback through purinergic receptors. American Journal of Physiology-Cell Physiology, 298(4), C812-C823.
- Taylor & Francis Online. (n.d.). Purinergic receptors – Knowledge and References. Taylor & Francis.
- Promega Corporation. (n.d.). GPCR Research Solutions. Promega.
- El-Tahir, S., et al. (2006). P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 291(3), L495-L504.
- Köse, M., et al. (2016). Dose-response curves of AR-C118925 (3) on the a human and b rat P2Y2...
- Burnstock, G. (2017). P2 purinergic receptors at the heart of pathological left ventricular remodeling following acute myocardial infarction.
- Gao, Z. G., & Jacobson, K. A. (2007). Dose-response curves for adenosine, AMP, and related analogs at hA 1 R....
- Engel, T., et al. (2022). Purinergic signalling overview: from ATP release mechanisms to ATP...
- Gasper, R., et al. (2021).
- Burnstock, G. (2013). The Paton Lecture: Purinergic signalling: from discovery to current developments. Experimental physiology, 98(10), 1435–1449.
- Boeynaems, J. M., & Communi, D. (1999). ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes). Pflügers Archiv : European journal of physiology, 437(5), 752–759.
- Arslan, G., et al. (2000). P2Y receptors contribute to ATP-induced increases in intracellular calcium in differentiated but not undifferentiated PC12 cells. Neuropharmacology, 39(3), 482–496.
- Wikipedia. (2024). Purinergic signalling. Wikipedia.
- Lyubchenko, T., et al. (2003). Calcium signaling mediated by P2Y receptors in mouse taste cells. The Journal of general physiology, 122(5), 625–639.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
- Stoddart, L. A., et al. (2018). Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the... Research profile.
- Burnstock, G. (2017). Purinergic Signalling: Therapeutic Developments. Frontiers in pharmacology, 8, 681.
- Reiner, S., et al. (2016). Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor. Molecular pharmacology, 90(4), 485–496.
- BellBrook Labs. (n.d.).
- Faria, R. X., et al. (2010). Dose-response curves for ATP and ADP...
- Schwiebert, E. M., et al. (2001). Activation of P2Y receptors causes strong and persistent shrinkage of C11-MDCK renal epithelial cells. American Journal of Physiology-Cell Physiology, 280(6), C1462-C1475.
- Brescia, P., & Dittmer, J. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies.
- BD Biosciences. (n.d.). Response of endogenous P2Y receptor to ATP. A. Dose response curves of...
- Sikka, S., et al. (2017). Purinergic Receptor Expression and Cellular Responses to Purinergic Agonists in Human Prostate Cancer Cells. Anticancer research, 37(2), 579–587.
- Cressman, V. L., et al. (2001). ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. American journal of physiology. Lung cellular and molecular physiology, 281(6), L1423–L1433.
- Axion BioSystems. (n.d.). Dose Response Analysis of Impedance-based Potency Assays. Axion BioSystems.
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A Researcher's Guide to Target Validation Using Adenosine 5'-monophosphate (AMP) Analogs
This guide provides an in-depth, objective comparison of Adenosine 5'-monophosphate (AMP) analogs for the validation of experimental results. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a structured, yet flexible, framework for robust target validation. Here, we synthesize technical accuracy with field-proven insights, emphasizing the causality behind experimental choices and ensuring that every described protocol is a self-validating system.
Introduction: The Central Role of AMP and Its Analogs in Cellular Signaling
Adenosine 5'-monophosphate (AMP) is a critical signaling molecule and a key regulator of cellular energy homeostasis.[1][2] Its levels rise when cellular energy is low, activating pathways that generate ATP while inhibiting those that consume it.[1] A primary sensor of cellular energy status is the AMP-activated protein kinase (AMPK), which, upon activation by AMP, orchestrates a downstream signaling cascade to maintain energy balance.[1][2][3]
Given the central role of AMP-dependent pathways in metabolism, cell growth, and stress responses, they represent attractive targets for therapeutic intervention in diseases like cancer and type 2 diabetes.[4][5] AMP analogs, which are synthetic molecules that mimic or antagonize the action of endogenous AMP, are invaluable chemical probes for dissecting these pathways and validating potential drug targets.[1][3][6] These tools allow for the acute, dose-dependent, and often reversible modulation of protein function, offering a powerful complement to genetic approaches.[7]
This guide will navigate the landscape of common AMP analogs, provide detailed protocols for their use in target validation, and offer a framework for data interpretation and comparison with alternative methodologies.
The Chemical Toolkit: A Comparative Overview of Common AMP Analogs
The selection of an appropriate AMP analog is contingent on the experimental goal. Analogs can be broadly categorized as activators (agonists), inhibitors (antagonists), or non-hydrolyzable mimics for structural or binding studies.
| Analog | Mechanism of Action | Primary Target(s) | Common Applications | Key Considerations |
| AICAR (Acadesine) | Cell-permeable precursor to ZMP, an AMP mimic that allosterically activates AMPK.[1][3][4][6][8] | AMPK | In vitro and in situ activation of AMPK pathways, metabolic studies, mimicking exercise.[1][6] | Can have AMPK-independent effects; efficacy can be highly variable depending on cell culture conditions, particularly the presence of other nucleosides in the media.[4][6] |
| Dorsomorphin (Compound C) | ATP-competitive inhibitor of AMPK.[9][10][11] | AMPK, BMP type I receptors (ALK2, ALK3, ALK6).[9][10] | Inhibition of AMPK signaling to study downstream effects, reversal of AICAR- or metformin-induced effects.[9] | Highly non-specific and inhibits several other kinases more potently than AMPK; use with caution and validate findings with orthogonal methods.[5] |
| AMP-PNP | Non-hydrolyzable AMP analog where the β,γ-oxygen is replaced by an imido group. | ATP-binding proteins | Trapping enzymes in an ATP-bound state for structural biology (X-ray crystallography, NMR), studying enzyme kinetics as a competitive inhibitor.[12] | While highly resistant, it is not absolutely non-hydrolyzable by all enzymes.[13] |
| ATPγS | Non-hydrolyzable ATP analog with a sulfur atom on the γ-phosphate.[14] | Kinases, ATPases | Non-radioactive kinase assays (the thiophosphate can be detected with specific antibodies), identifying kinase substrates.[14] | Acts as a slow substrate rather than a true inhibitor, making it unsuitable for locking enzymes in a pre-hydrolysis state for structural studies.[14] |
| APCP (α,β-Methylene ADP) | Inhibitor of CD73 (ecto-5'-nucleotidase).[15] | CD73 | Blocking the conversion of extracellular AMP to adenosine to study purinergic signaling.[15][16] | Specific to the ectonucleotidase pathway; does not directly modulate intracellular AMP targets. |
Signaling Pathway Context
The following diagram illustrates a simplified AMPK signaling pathway, highlighting where activator and inhibitor analogs exert their effects.
Caption: Modulation of the AMPK signaling pathway by AMP analogs.
From Benchtop to Cell: Experimental Protocols for Target Validation
A multi-pronged approach is essential for robustly validating that an AMP analog engages its intended target and elicits a specific biological response. Here, we present two key protocols.
Protocol 1: Confirming Target Engagement in a Cellular Environment - Cellular Thermal Shift Assay (CETSA)
Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct drug-target interaction in a physiological context.[17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][19] This change in thermal stability is then quantified, providing evidence of target engagement.[19][20][21]
Experimental Workflow Diagram:
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the AMP analog at various concentrations and another set with a vehicle control for the same duration.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[18]
-
Lysis: Lyse the cells to release intracellular proteins. This can be achieved by several methods, including repeated freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.[17]
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein in the supernatant using quantitative Western blotting or other sensitive protein detection methods like mass spectrometry.[17]
-
Analysis: For each treatment condition, plot the normalized amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the analog-treated samples compared to the vehicle control indicates that the analog has bound to and stabilized the target protein.
Self-Validation: The inclusion of a full temperature range is critical to generate a complete melting curve. A clear, dose-dependent shift in the curve provides strong evidence of specific target engagement.
Protocol 2: Elucidating Downstream Effects - Phospho-Protein Analysis by Western Blot
Causality: Once target engagement is confirmed, the next logical step is to verify that this engagement leads to the expected functional consequence on the signaling pathway. For AMPK, a key downstream event is the phosphorylation of its substrates. For example, upon activation by an analog like AICAR, AMPK phosphorylates acetyl-CoA carboxylase (ACC) at Ser79.[9] Conversely, an inhibitor like Dorsomorphin should prevent this phosphorylation.[9]
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the AMP analog (activator or inhibitor) at a chosen concentration and for various time points. It is crucial to include appropriate controls:
-
Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for electrophoresis.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target (e.g., anti-Phospho-ACC).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against the total amount of the target protein (e.g., anti-total-ACC) and a loading control (e.g., β-actin or GAPDH). This is essential to confirm that any changes in the phospho-signal are due to altered phosphorylation and not changes in the total amount of protein.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal. An increase in this ratio indicates activation, while a decrease suggests inhibition.
The Logic of Validation: Interpreting Data and Building a Case
Robust target validation relies on a weight-of-evidence approach. No single experiment is definitive. The flowchart below outlines a logical process for integrating experimental results to build confidence in a target.
Caption: A decision-making flowchart for target validation using AMP analogs.
A Broader Perspective: AMP Analogs vs. Other Validation Methods
Chemical probes like AMP analogs are just one tool in the target validation toolbox. Genetic methods provide a crucial orthogonal approach to confirm findings.[22]
| Method | Advantages | Disadvantages |
| AMP Analogs (Chemical Probes) | - Temporal control (acute effects)[7]- Dose-dependent responses- Reversible (for most inhibitors)- Cell-permeable, applicable in vivo | - Potential for off-target effects[5]- Pharmacokinetic and pharmacodynamic complexities- Can be expensive |
| siRNA / shRNA (RNA Interference) | - High target specificity- Can be used for high-throughput screening | - Incomplete knockdown can lead to ambiguous results- Potential for off-target effects through seed region homology- Cellular compensation mechanisms can mask the phenotype |
| CRISPR/Cas9 (Gene Editing) | - Complete and permanent gene knockout- High specificity- Can be used for knock-in studies to probe function | - Irreversible, not suitable for studying acute effects- Potential for off-target edits- Can induce cellular compensation over time |
The most compelling validation cases are built by demonstrating that a phenotype observed with a chemical probe can be recapitulated using a genetic technique.[22]
Conclusion
AMP analogs are indispensable tools for the validation of experimental results in the context of cellular signaling and drug discovery. Their effective use demands a deep understanding of their specific mechanisms of action, potential liabilities, and the implementation of rigorous, multi-faceted validation strategies. By combining direct target engagement assays like CETSA with functional downstream readouts and orthogonal genetic methods, researchers can build a robust and compelling case for the role of their target in a biological process. This guide provides the foundational framework and detailed protocols to empower scientists to employ these powerful molecules with the highest degree of scientific integrity, ultimately leading to more reliable and reproducible research outcomes.
References
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Nakic, M., et al. (2021). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects. PMC - NIH. [Link]
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NR Times. (2025). AICAR Peptide: Studying Its Potential Across Diverse Research Domains. NR Times. [Link]
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Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]
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Vea, J., et al. (2016). AMPK activation with AICAR provokes an acute fall in plasma [K+]. American Journal of Physiology-Cell Physiology. [Link]
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Vavrova, E., et al. (2019). Nucleosides block AICAR-stimulated activation of AMPK in skeletal muscle and cancer cells. American Journal of Physiology-Cell Physiology. [Link]
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Saha, A., & Ruderman, N. (2018). Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor. SpringerLink. [Link]
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Lei, J., et al. (2021). Antimicrobial peptides: mechanism of action, activity and clinical potential. PMC - NIH. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Oprisor, G., et al. (2019). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. PMC - NIH. [Link]
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Di Somma, A., et al. (2024). Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications. MDPI. [Link]
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ResearchGate. (n.d.). Mechanisms of action of AMPs. ResearchGate. [Link]
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SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
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bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
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Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Workman, P., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
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Singer Instruments. (n.d.). Chemical Genetic Screening. Singer Instruments. [Link]
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ResearchGate. (n.d.). Main mechanisms of action of AMPs. ResearchGate. [Link]
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Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]
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PubMed. (2008). Cyclic nucleotide analogs as probes of signaling pathways. PubMed. [Link]
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IntechOpen. (2022). Antimicrobial Peptides: Mechanism of Action. IntechOpen. [Link]
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Scholarly Publications Leiden University. (2025). Chemical genetic approaches for target validation. Scholarly Publications Leiden University. [Link]
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Quora. (2015). What purpose do ATP analogs serve?. Quora. [Link]
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bioRxiv. (2026). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. bioRxiv. [Link]
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ResearchGate. (n.d.). Biochemical Methods for Detection and Measurement of Cyclic AMP and Adenylyl Cyclase Activity. ResearchGate. [Link]
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BellBrook Labs. (2025). Exploring CD38, CD39, and CD73 Biochemical Assays for Immuno-Oncology Research. BellBrook Labs. [Link]
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PubMed. (n.d.). AMP deaminase and its inhibitors with the aid of a continuous fluorimetric assay with formycin-5'-phosphate as substrate. PubMed. [Link]
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Spandidos Publications. (n.d.). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Spandidos Publications. [Link]
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PMC - NIH. (n.d.). Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK). PMC - NIH. [Link]
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Journal of Nuclear Medicine. (2006). In Vitro Evaluation of Adenosine 5′-Monophosphate as an Imaging Agent of Tumor Metabolism. Journal of Nuclear Medicine. [Link]
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PubMed. (2006). In vitro evaluation of adenosine 5'-monophosphate as an imaging agent of tumor metabolism. PubMed. [Link]
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PubMed. (1972). Synthesis of an adenosine 5'-monophosphate analog and its use for the affinity labeling of the effector binding site of rabbit skeletal muscle phosphorylase b. PubMed. [Link]
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SciSpace. (n.d.). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). SciSpace. [Link]
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MDPI. (2009). Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing. MDPI. [Link]
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LSU Health New Orleans. (2024). Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2. LSU Health New Orleans. [Link]
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Creative Diagnostics. (n.d.). AMPK Signaling Pathway. Creative Diagnostics. [Link]
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ACS Publications. (n.d.). Adenosine Monophosphate as Shape-inducing Agent: The Case of Gold Nanostars. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Adenosine 5'-monophosphate (AMP) Research
This guide provides an in-depth comparison of common methodologies for AMP quantification, grounded in field-proven insights and experimental data. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a clear framework for enhancing the trustworthiness of your AMP research findings.
The Crux of the Matter: Why is AMP Reproducibility So Challenging?
The reproducibility of AMP measurements is intrinsically linked to its biochemical nature and the dynamic cellular environment. The primary challenges can be categorized into two main areas: pre-analytical variability and the choice of analytical methodology.
1. Pre-Analytical Variability: The Make-or-Break First Steps
Before a sample ever reaches an analytical instrument, its integrity can be compromised. AMP is a highly labile molecule, subject to rapid enzymatic degradation. The cellular AMP:ATP ratio can change in milliseconds, meaning that improper sample handling can irrevocably alter the very endpoint you aim to measure.
Key sources of pre-analytical error include:
-
Ineffective Metabolic Quenching: To obtain a true snapshot of intracellular AMP concentration, cellular metabolism must be halted instantaneously at the time of sampling. Failure to do so allows enzymes like ATPases and adenylate kinases to continue functioning, altering the relative concentrations of ATP, ADP, and AMP.
-
Suboptimal Extraction: The efficiency of extracting AMP from the complex cellular matrix is critical. Incomplete extraction leads to an underestimation of AMP levels. The choice of extraction solvent and method must be optimized for the specific sample type.
-
Analyte Stability: Once extracted, AMP stability is influenced by factors such as temperature, pH, and the presence of degrading enzymes. Storage conditions and the duration between extraction and analysis are critical variables that must be controlled and validated.
2. Analytical Methodology: A Tale of Two Techniques (and an Enzymatic Alternative)
The two most prevalent high-performance methods for AMP quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Enzymatic assays offer a third, distinct approach. Each method possesses a unique profile of strengths and weaknesses that directly impacts the reproducibility and reliability of the data generated.
Method Comparison: HPLC-UV vs. LC-MS/MS vs. Enzymatic Assays
The selection of an analytical platform is a critical decision that should be guided by the specific requirements of the study, including sensitivity needs, sample complexity, and available resources.
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay (e.g., AMP-Glo) |
| Principle | Separation by chromatography, quantification by UV absorbance (254-260 nm). | Separation by chromatography, quantification by mass-to-charge ratio of precursor and product ions. | Coupled enzymatic reactions leading to a detectable signal (e.g., luminescence). |
| Specificity | Moderate. Relies on chromatographic retention time. Co-eluting compounds with similar UV absorbance can interfere. | High. Provides structural confirmation based on mass fragmentation patterns, minimizing interference. | High. Specific enzymes are used to target AMP, but cross-reactivity with other nucleotides must be assessed. |
| Sensitivity (LOD/LOQ) | Lower (typically in the low micromolar range). | Highest (can reach picomolar to low nanomolar range). | High (can detect low nanomolar amounts of AMP). |
| Precision (Repeatability) | Generally higher for peak area. An average precision of 2.5% has been reported. | Generally lower for peak area due to ion source fluctuations. An average precision of 6.8% has been reported. | Good, but can be susceptible to variability from enzyme activity and reagent stability. |
| Linear Range | Typically 2-3 orders of magnitude. | Wide, often spanning 4-5 orders of magnitude. | Can be narrower, often requiring sample dilution. |
| Throughput | Lower. Run times can be longer to achieve baseline separation. | Higher. Faster run times are possible due to the specificity of MS detection. | Highest. Well-suited for high-throughput screening in 96- or 384-well plate formats. |
| Cost & Complexity | Lower instrument cost, simpler operation. | Higher instrument cost, requires specialized expertise. | Moderate cost, relatively simple workflow. |
Foundational Protocols for Reproducible AMP Quantification
Trustworthy data is built upon a foundation of meticulously validated protocols. The following sections provide detailed, step-by-step methodologies for the critical stages of AMP analysis. These protocols are designed as self-validating systems, incorporating essential quality control steps.
Critical First Step: Sample Quenching and Metabolite Extraction
The goal of this phase is to instantly arrest biological activity and efficiently extract small molecule metabolites, including AMP, while removing interfering macromolecules like proteins.
Caption: Workflow for AMP sample preparation and analysis.
Protocol: Metabolite Extraction using Protein Precipitation
This protocol is robust for a variety of biological matrices, including plasma and cell lysates.
-
Sample Collection & Quenching:
-
For cell cultures, rapidly aspirate the culture medium.
-
Immediately add ice-cold quenching/extraction solution (e.g., 80% methanol or acetonitrile) to the cell plate or tube to arrest enzymatic activity. The cold temperature is critical.
-
For tissue samples, freeze-clamp the tissue in liquid nitrogen immediately upon excision.
-
-
Protein Precipitation:
-
In a microcentrifuge tube on ice, add 20 µL of your sample (e.g., plasma, or cell lysate from a known number of cells).
-
Add 10 µL of a validated internal standard (e.g., ¹³C₅-¹⁵N₅-AMP) to account for variability in extraction efficiency and instrument response.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
-
Incubation & Centrifugation:
-
Incubate the samples at -20°C for at least 20 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Processing:
-
Carefully transfer 150 µL of the clear supernatant to a new, clean microcentrifuge tube, being careful not to disturb the protein pellet.
-
Evaporate the supernatant to complete dryness using a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried metabolite pellet in 100 µL of the initial mobile phase used for your chromatography method (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate for HILIC).
-
Vortex for 15 seconds to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
Protocol: Quantification of AMP by LC-MS/MS
This method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications.
-
Chromatographic Separation (HILIC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for retaining and separating highly polar molecules like AMP.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would be:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% B to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Re-equilibration at 95% B
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
AMP: Precursor ion (Q1) m/z 348.1 → Product ion (Q3) m/z 136.1
-
¹³C₅-¹⁵N₅-AMP (IS): Precursor ion (Q1) m/z 358.1 → Product ion (Q3) m/z 141.1
-
-
-
Method Validation:
-
The analytical method must be validated according to regulatory guidelines. This involves assessing:
-
Linearity: Create a calibration curve with at least 5-7 concentration points.
-
Sensitivity: Determine the Lower Limit of Detection (LOD) and Lower Limit of Quantitation (LOQ).
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Stability: Assess the stability of AMP in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
-
Protocol: Quantification of AMP by HPLC-UV
This method is a cost-effective and robust alternative for routine analysis where the highest sensitivity is not required.
-
Chromatographic Separation (Reversed-Phase):
-
Column: C18 column (e.g., 3 x 150 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate, pH adjusted to 6.80. This avoids the use of organic solvents, making it a "greener" method.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
-
UV Detection:
-
Wavelength: 254 nm.
-
-
Quantification & System Suitability:
-
Quantification is based on the peak area of the analyte compared to a standard curve.
-
The run time should be short (e.g., under 5 minutes) to be efficient.
-
Regularly inject a system suitability standard to ensure the chromatographic performance (e.g., peak shape, retention time, and resolution) remains consistent.
-
The Central Role of AMP in Cellular Signaling
Accurate measurement of AMP is vital because it is a cornerstone of cellular energy sensing. The AMP-activated protein kinase (AMPK) pathway is a primary mechanism by which cells respond to metabolic stress.
Caption: The AMP-activated protein kinase (AMPK) signaling pathway.
When cellular energy is low, the ratio of AMP to ATP increases. AMP binds to AMPK, leading to its activation via phosphorylation by upstream kinases like LKB1. Activated AMPK then orchestrates a metabolic switch: it stimulates catabolic pathways that generate ATP while simultaneously inhibiting anabolic, ATP-consuming pathways. This elegant feedback loop is fundamental to cellular survival, and its dysregulation is implicated in numerous diseases. Therefore, the ability to reproducibly measure AMP provides a direct window into the activity of this critical signaling network.
Conclusion: A Commitment to Rigor
Ensuring the reproducibility of findings in AMP research is not merely a technical exercise; it is a commitment to the integrity of the scientific process. There is no single "correct" method for every application. The choice between a robust, workhorse HPLC-UV method and a highly sensitive, specific LC-MS/MS assay depends on the research question at hand.
However, the principles that guarantee reproducibility are universal:
-
Meticulous Sample Handling: The experimental story begins the moment a sample is collected. Instantaneous metabolic quenching and validated extraction procedures are non-negotiable.
-
Thorough Method Validation: Every analytical method must be rigorously validated for its intended purpose, establishing its linearity, accuracy, precision, and stability.
-
Transparency in Reporting: Detailed reporting of all experimental parameters, from sample preparation to the specifics of the analytical method, is essential to allow for independent verification and replication.
By embracing these pillars of scientific integrity, researchers can build a body of work that is not only innovative but also trustworthy and reproducible, paving the way for meaningful advancements in metabolism, pharmacology, and drug development.
References
-
NCBI. Evaluation of Quenching and Extraction Methods for Nucleotide/Nucleotide Sugar Analysis. [Link]
-
PubMed Central (PMC). (2018). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. [Link]
-
PubMed Central (PMC). (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. [Link]
-
PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
-
PubMed. (2000). Comparison of the repeatability of quantitative data measured in high-performance liquid chromatography with UV and atmospheric pressure chemical ionization mass spectrometric detection. [Link]
-
ScienceOpen. (2019). HPLC–UV method for simultaneous determination of adenosine triphosphate and its metabolites in Mycobacterium smegmatis. [Link]
-
PubMed. (2017). Utility of Adenosine Monophosphate Detection System for Monitoring the Activities of Diverse Enzyme Reactions. [Link]
-
PubMed. (2020). Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase. [Link]
-
ResearchGate. (2017). Rapid Measurement of Adenosine Concentration in Human Blood Using Fixed Potential Amperometry: Comparison with Mass Spectrometry and High- Performance Liquid Chromatography. [Link]
Comparative study of AMP and methacholine in bronchial challenge tests.
Comparative Guide: AMP vs. Methacholine in Bronchial Challenge Testing
Bronchial hyperresponsiveness (BHR) is a defining pathophysiological hallmark of asthma. In clinical research and drug development, assessing BHR requires precise bronchoprovocation testing to quantify airway lability. While methacholine and adenosine 5'-monophosphate (AMP) are both utilized to induce controlled bronchoconstriction, they operate through fundamentally divergent pharmacological pathways.
As a Senior Application Scientist, I designed this guide to provide an objective, in-depth comparative analysis of methacholine (a direct stimulus) and AMP (an indirect stimulus). This document details their mechanistic differences, clinical utility, and the self-validating experimental protocols required to generate reproducible data.
Mechanistic Divergence: Direct vs. Indirect Provocation
Understanding the causality behind airway constriction is critical for selecting the appropriate challenge agent for your study design.
Methacholine (Direct Challenge): Methacholine acts directly on the airway smooth muscle. It binds to M3 muscarinic receptors, triggering intracellular calcium release and subsequent smooth muscle contraction[1]. Because it bypasses inflammatory cells, methacholine-induced bronchoconstriction is primarily a measure of generalized airway smooth muscle hyperreactivity[2].
AMP (Indirect Challenge): AMP acts indirectly and is highly dependent on the presence of airway inflammation. Upon inhalation, AMP is rapidly dephosphorylated by ecto-5'-nucleotidase into adenosine. Adenosine then binds to A2B receptors located on the surface of primed mast cells[1]. This binding triggers mast cell degranulation, releasing a cascade of preformed inflammatory mediators—most notably histamine, leukotrienes, and prostaglandins—which subsequently induce smooth muscle contraction[3][4]. Consequently, AMP responsiveness serves as a surrogate marker for active, eosinophilic airway inflammation[5].
Mechanistic pathways of methacholine (direct) versus AMP (indirect) bronchoprovocation.
Topographical and Clinical Significance
The mechanistic differences between these agents manifest in both the topography of the lung response and their clinical utility.
Airway Penetration & Topography: Advanced ventilation distribution tests (such as single-breath washout using helium and hexafluorosulfur) reveal that AMP and methacholine target different regions of the bronchial tree. AMP elicits a profound response in the lung periphery, reaching the terminal and respiratory bronchioles. In contrast, methacholine exerts its primary effects on the less distal, more proximal airways[1].
Sensitivity vs. Specificity: Methacholine is highly sensitive, making it the preferred agent for screening and ruling out asthma in undifferentiated populations[6]. However, its specificity for allergic inflammation is low. AMP, while less sensitive overall, is highly specific for atopic asthma. Studies demonstrate that BHR to AMP correlates strongly with blood eosinophil counts, total IgE, and the bronchodilator response (BDR)[5][7]. Furthermore, AMP is superior for monitoring the efficacy of anti-inflammatory therapies, as inhaled corticosteroids (ICS) rapidly attenuate AMP hyperresponsiveness[4].
Quantitative & Clinical Comparison
| Parameter | Methacholine | Adenosine 5'-monophosphate (AMP) |
| Mechanism of Action | Direct | Indirect |
| Primary Target | M3 Muscarinic Receptors | A2B Receptors |
| Target Cells | Airway Smooth Muscle | Primed Mast Cells |
| Airway Topography | Proximal to mid-airways | Distal/Peripheral airways (Terminal bronchioles) |
| Clinical Sensitivity | High (Excellent for screening/ruling out asthma) | Moderate |
| Specificity for Inflammation | Low | High (Correlates with eosinophilia and atopy) |
| Correlation with BDR * | Weak | Strong |
| Primary Utility | Diagnostic screening, general airway hyperreactivity | Assessing anti-inflammatory therapy (ICS) efficacy, allergic asthma phenotyping |
*BDR = Bronchodilator Response
Self-Validating Experimental Protocols
To ensure scientific integrity, bronchial challenge tests must be executed as self-validating systems. The following methodology aligns with the updated American Thoracic Society (ATS) and European Respiratory Society (ERS) technical standards[8].
Causality in Protocol Design:
-
Withholding Medications: Short-acting
-agonists (SABAs) and other bronchodilators must be withheld prior to testing. Failure to do so masks intrinsic hyperresponsiveness, yielding false-negative results. -
Saline Baseline: Administering a saline control is a critical quality control step. It isolates the pharmacological effect of the agonist from the physical stimulus of aerosol inhalation, ensuring that any subsequent drop in FEV
is strictly agent-induced[9]. -
PD
over PC : The 2017 ATS/ERS guidelines mandate calculating the Provocative Dose (PD ) rather than the Provocative Concentration (PC ). Because nebulizer output varies drastically between manufacturers, PC is scientifically imprecise. PD normalizes the data by calculating the exact mass of the drug delivered to the patient, ensuring cross-study reproducibility[8][10].
Step-by-Step Methodology:
-
Baseline Assessment: Perform baseline spirometry. The patient must demonstrate reproducible FEV
maneuvers (variance 150 mL). Testing is contraindicated if baseline FEV is < 70% of the predicted value due to the risk of severe bronchospasm[11]. -
Saline Control: Administer nebulized 0.9% saline. Measure FEV
at 30 and 90 seconds post-inhalation. The test is invalidated if the FEV drops by 10% from baseline. The post-saline FEV becomes the new reference value[9]. -
Agonist Administration:
-
Spirometric Monitoring: Measure FEV
at 30 and 90 seconds after each dose. Proceed to the next dose only if the FEV decline is < 20%[9]. -
Termination and Reversal: The challenge is immediately terminated when a
20% fall in FEV is achieved (a positive test) or the maximum dose is reached (a negative test). Administer a rapid-acting bronchodilator (e.g., albuterol) and monitor the patient until FEV returns to within 10% of baseline[9][12].
Standardized self-validating workflow for bronchial challenge testing.
References
-
Adenosine 5′-monophosphate challenge elicits a more peripheral airway response than methacholine challenge Journal of Applied Physiology[Link]
-
Screening for Bronchial Hyperresponsiveness Using Methacholine and Adenosine Monophosphate American Journal of Respiratory and Critical Care Medicine[Link]
-
Bronchial Hyperresponsiveness to Methacholine and AMP in Children With Atopic Asthma Allergy, Asthma & Immunology Research (NIH/PMC)[Link]
-
Bronchial hyperresponsiveness to methacholine/AMP and the bronchodilator response in asthmatic children European Respiratory Journal[Link]
-
ERS technical standard on bronchial challenge testing: pathophysiology and methodology of indirect airway challenge testing European Respiratory Society [Link]
-
Guidelines for Methacholine and Exercise Challenge Testing—1999 American Journal of Respiratory and Critical Care Medicine[Link]
-
ERS technical standard on bronchial challenge testing: general considerations and performance of methacholine challenge tests European Respiratory Society[Link]
-
Methacholine Challenge Test (Bronchial Provocation) Peak Sleep Clinic [Link]
-
Bronchial Challenge Lung Function Test: Methacholine or Other Agents American Thoracic Society[Link]
Sources
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- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Bronchial Hyperresponsiveness to Methacholine and AMP in Children With Atopic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bronchial Hyperresponsiveness to Methacholine and AMP in Children With Atopic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. publications.ersnet.org [publications.ersnet.org]
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- 10. research.rug.nl [research.rug.nl]
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- 12. thoracic.org [thoracic.org]
Cross-Validation of Adenosine 5'-Monophosphate (AMP) Assays: Bridging High-Throughput Screening and LC-MS/MS
Adenosine 5'-monophosphate (AMP) is a fundamental cellular metabolite, serving as a critical indicator of energy homeostasis and acting as the direct product of numerous therapeutically relevant enzymes, including phosphodiesterases (PDEs), DNA/RNA ligases, and aminoacyl-tRNA synthetases. In modern drug discovery, accurately quantifying AMP production is essential for hit-to-lead campaigns.
While High-Throughput Screening (HTS) relies heavily on optical and enzyme-coupled assays to process large compound libraries, these methods are intrinsically susceptible to optical interference and off-target enzymatic inhibition. To ensure absolute scientific integrity, HTS data must be cross-validated against an orthogonal, label-free gold standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares leading AMP detection platforms and provides a self-validating methodological framework for cross-validation.
Mechanistic Evaluation of AMP Detection Platforms
To design a robust cross-validation workflow, one must first understand the distinct physical and chemical mechanisms underpinning each assay modality.
Direct Immunodetection: Transcreener® AMP²/GMP²
The Transcreener platform utilizes a direct competitive immunoassay mechanism. It relies on a highly specific proprietary antibody that exhibits a >1,000-fold selectivity for AMP and GMP over structurally similar nucleotides like ATP or cAMP ([1]). As the target enzyme produces AMP, the unlabeled AMP competes with a far-red fluorescent tracer for antibody binding sites. This displacement is measured via Fluorescence Polarization (FP) or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) ([2]).
-
Causality of Design: By utilizing far-red fluorophores, this method drastically reduces signal interference from auto-fluorescent compounds commonly found in small-molecule libraries[3].
Indirect Enzyme-Coupled Luminescence: AMP-Glo™
The AMP-Glo™ assay is a homogeneous, indirect detection system that converts AMP into a luminescent signal. The process occurs in two phases: first, a reagent terminates the target reaction and depletes any residual ATP; second, the newly generated AMP is converted into ATP, which then drives a robust luciferin/luciferase reaction to emit light ([4]).
-
Causality of Design: The enzymatic amplification provides massive signal-to-background ratios and sub-nanomolar sensitivity. However, because it relies on coupling enzymes (luciferase), it is vulnerable to false negatives if a test compound acts as a luciferase inhibitor ([5]).
The Gold Standard: LC-MS/MS
Mass spectrometry provides absolute, label-free quantification of AMP based on its unique mass-to-charge (m/z) ratio. Using Hydrophilic Interaction Liquid Chromatography (HILIC) paired with Multiple Reaction Monitoring (MRM), LC-MS/MS bypasses all optical and enzymatic artifacts ([6]).
Quantitative Comparison of AMP Assays
| Performance Metric | Transcreener® AMP²/GMP² | AMP-Glo™ Assay | LC-MS/MS (Gold Standard) |
| Detection Modality | FP or TR-FRET | Luminescence | Mass Spectrometry (MRM) |
| Mechanism | Direct competitive immunoassay | Indirect enzyme-coupled | Direct mass/charge quantification |
| Sensitivity (LOD) | ~10 nM | <10 nM | <1 nM |
| Throughput | High (384/1536-well plates) | High (384/1536-well plates) | Low to Medium |
| Interference Risk | Low (Far-red mitigates autofluorescence) | Moderate (Luciferase inhibitors) | Very Low (Matrix ion suppression) |
| Primary Utility | Primary screening, HTS | Primary screening, HTS | Hit confirmation, Orthogonal validation |
Cross-Validation Workflow Architecture
The following diagram illustrates the logical divergence of a single enzymatic reaction into two orthogonal detection pathways, ensuring a self-validating data loop.
Workflow diagram detailing the cross-validation of HTS AMP assays with orthogonal LC-MS/MS analysis.
Self-Validating Experimental Methodologies
To establish trustworthiness, the experimental protocols must be executed in parallel from the same master reaction mix. This eliminates batch-to-batch enzymatic variability.
Protocol A: Primary HTS Screening (Transcreener TR-FRET)
Step 1: Initial Velocity Enzymatic Reaction
-
Action: Incubate the target enzyme (e.g., PDE3B) with its substrate (cAMP) and test compounds in a 384-well microplate.
-
Causality: The reaction time and enzyme concentration must be strictly optimized to keep substrate conversion below 20%. This maintains initial velocity (steady-state) conditions, ensuring that the rate of AMP production remains linear. If substrate depletion occurs, the derived IC50 values will artificially shift, misrepresenting the inhibitor's true potency.
Step 2: Reagent Addition and Equilibration
-
Action: Dispense the Transcreener AMP/GMP detection mixture (Antibody-Tb conjugate + far-red tracer) into the wells and incubate for 1 hour at room temperature.
-
Causality: The 1-hour incubation is non-negotiable; it allows the competitive binding between the generated AMP and the fluorescent tracer to reach thermodynamic equilibrium, ensuring a stable and reproducible TR-FRET signal[2].
Step 3: Microplate Readout
-
Action: Measure the TR-FRET signal using a multimode microplate reader (Excitation: 330 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.
Protocol B: Orthogonal Validation (LC-MS/MS)
Step 1: Protein Precipitation and Quenching
-
Action: Transfer a 50 µL aliquot of the enzymatic reaction into 200 µL of cold acetonitrile (ACN) containing 0.1% formic acid and a heavy-labeled internal standard (e.g., ¹³C₅-¹⁵N₅-AMP).
-
Causality: The cold organic solvent instantly denatures the enzyme, freezing the reaction at the exact time point. Adding the heavy-labeled internal standard before any extraction steps is critical; it corrects for subsequent matrix effects, ion suppression, and volumetric losses during sample preparation, ensuring absolute quantitative accuracy[6].
Step 2: Extraction and Reconstitution
-
Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 95:5 Water:ACN with 10 mM ammonium acetate.
Step 3: HILIC Separation and MRM Detection
-
Action: Inject the sample into the LC-MS/MS system equipped with a HILIC column.
-
Causality: AMP is a highly polar, charged nucleotide that exhibits poor retention on standard reversed-phase (C18) columns. HILIC stationary phases retain polar analytes through a water-enriched layer, allowing for sharp peak shapes and optimal separation from isobaric matrix interferences[6].
Data Interpretation & Concordance Analysis
Plot the IC50 values generated from the HTS assay against those derived from LC-MS/MS to calculate the Pearson correlation coefficient (R²).
-
High Concordance (R² > 0.9): Validates the HTS assay, confirming that the optical readouts are true representations of AMP concentration.
-
Low Concordance (HTS shows hit, LC-MS/MS shows no inhibition): Indicates a false positive in the HTS assay. The compound is likely interfering with the detection reagents (e.g., acting as a luciferase inhibitor in AMP-Glo or a fluorescence quencher in Transcreener) rather than inhibiting the target enzyme[7].
References
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Development and Validation of a Transcreener Assay for Detection of AMP- and GMP-Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. AMP-Glo™ Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Comparison Guide: Adenosine 5'-Monophosphate Versus Other Nucleotides in Activating AMPK
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: AMPK, The Master Energy Sensor
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal energy homeostasis.[1][2] In eukaryotes, it acts as a crucial energy sensor, activated during metabolic stress when cellular ATP levels decline and the relative concentrations of AMP and ADP rise.[3][4] Structurally, AMPK is a heterotrimeric complex composed of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit.[5][6] The γ subunit contains binding sites for the adenine nucleotides ATP, ADP, and AMP, which allows AMPK to directly sense the energy status of the cell.[1][7]
Once activated, AMPK orchestrates a comprehensive metabolic switch. It inhibits anabolic, ATP-consuming pathways such as the synthesis of fatty acids, cholesterol, and proteins, while simultaneously promoting catabolic, ATP-generating pathways like fatty acid oxidation and glucose uptake.[6][8] This pivotal role in maintaining energy balance has positioned AMPK as a major therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and even cancer.[3][7][9] This guide provides a comparative analysis of the canonical activator, adenosine 5'-monophosphate (AMP), against other key nucleotides, offering field-proven insights and detailed experimental protocols to guide your research.
The Canonical Activator: Adenosine 5'-Monophosphate (AMP)
Under conditions of metabolic stress, such as glucose deprivation or hypoxia, a decrease in the cellular ATP:AMP ratio is the primary signal for AMPK activation.[10] AMP activates the kinase through a sophisticated, triple-action mechanism that can increase its activity by over 1000-fold.[11]
-
Promotion of Thr172 Phosphorylation : The binding of AMP to the γ subunit induces a conformational change in the AMPK complex, making it a more favorable substrate for upstream kinases, most notably LKB1.[12][13] This phosphorylation of threonine 172 (Thr172) in the activation loop of the catalytic α subunit is the principal event, causing a potent activation of up to 100-fold.[8][11]
-
Inhibition of Dephosphorylation : The AMP-bound conformation also sterically hinders the access of protein phosphatases (like PP2Cα) to p-Thr172, thereby protecting the activated state from being switched off.[12][14][15]
-
Direct Allosteric Activation : AMP binding provides a modest, but direct, allosteric activation of the already phosphorylated kinase, contributing up to a 10-fold increase in activity.[11][12]
Crucially, ATP acts as a direct antagonist to all three of these activation mechanisms by competitively binding to the same sites on the γ subunit.[7][12] This competitive interplay between AMP and ATP allows the AMPK system to function as a sensitive cellular energy gauge.
Comparative Nucleotides: ADP and ZMP
While AMP is the classic activator, other nucleotides play significant roles in modulating AMPK activity, each with distinct characteristics.
Adenosine 5'-Diphosphate (ADP)
Recent evidence has established ADP as a critical physiological regulator of AMPK.[16] Under normal cellular conditions, the concentration of free ADP is substantially higher (10- to 400-fold) than that of free AMP.[17] Like AMP, ADP promotes the phosphorylation of Thr172 and protects it from dephosphorylation.[17][18] However, a key distinction is that ADP does not cause significant direct allosteric activation of the kinase.[13][17]
The physiological implication is that rising ADP levels, which occur before significant AMP accumulation during energy depletion, serve as an early signal to sensitize the AMPK system. This makes AMPK responsive not just to the absolute AMP:ATP ratio, but to the broader adenylate charge of the cell.[16]
ZMP (via AICAR)
5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely used pharmacological tool for activating AMPK. AICAR is a cell-permeable adenosine analog that is taken up by cells and phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[19][20]
ZMP is an AMP mimetic; it binds to the γ subunit and activates AMPK by mimicking all three of AMP's mechanisms.[11][21] The primary advantage of using AICAR is its ability to activate AMPK without altering the cellular energy charge, allowing researchers to isolate the effects of AMPK activation from general energy stress.[19] However, this tool is not without its limitations.
-
Potency : In cell-free assays, ZMP is a significantly less potent activator than AMP.[19] Its effectiveness in cellular models relies on its ability to accumulate to high (millimolar) intracellular concentrations.[9][19]
-
Specificity : ZMP's structural similarity to AMP means it can affect other AMP-regulated enzymes, such as glycogen phosphorylase and fructose-1,6-bisphosphatase.[21] This lack of specificity can complicate data interpretation, as observed effects may not be solely attributable to AMPK activation.[21][22]
Quantitative Comparison of Nucleotide Activators
| Activator | Primary Mechanism of Action | Relative In Vitro Potency | Key Experimental Considerations | Specificity |
| AMP | Canonical Activator: 1. Promotes Thr172 Phosphorylation 2. Inhibits Thr172 Dephosphorylation 3. Allosteric Activation[12] | High | The gold standard for studying direct, physiological activation. Requires low ATP concentrations in vitro to avoid competition. | High for AMPK, but reflects broad energy stress in cells. |
| ADP | Physiological Sensitizer: 1. Promotes Thr172 Phosphorylation 2. Inhibits Thr172 Dephosphorylation[17][18] | Moderate | Physiologically relevant due to high intracellular concentrations.[17] Does not cause significant allosteric activation.[13] | High for AMPK, reflects early stages of energy depletion. |
| ZMP | Pharmacological Mimetic: Mimics all three of AMP's activation mechanisms.[11][21] | Low[19] | Cell-permeable precursor (AICAR) allows for AMPK activation without altering cellular ATP levels.[19] Effective only at high intracellular concentrations.[9] | Low. Can activate other AMP-sensitive enzymes, leading to potential off-target effects.[21] |
Experimental Protocols for Measuring AMPK Activation
The choice of assay is critical and depends on the research question. An in vitro kinase assay directly measures enzymatic activity, which is ideal for screening direct activators, while a cell-based Western blot provides a physiological context by assessing the phosphorylation state of the kinase and its downstream targets.
Protocol 1: In Vitro AMPK Kinase Assay (Luminescence-Based)
This protocol measures the kinase activity of purified AMPK by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay is a robust, non-radioactive alternative.[23]
Causality and Trustworthiness: This assay provides a direct, quantitative measure of kinase activity, isolating the enzyme from cellular feedback loops. By running parallel reactions with and without the activator, and including a known inhibitor as a control, the system is self-validating. The use of a specific substrate peptide (e.g., SAMS) ensures that the measured activity is from the kinase of interest.
Step-by-Step Methodology:
-
Reagent Preparation :
-
Assay Buffer : Prepare a buffer suitable for kinase activity (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 0.1mg/ml BSA).[24]
-
AMPK Enzyme : Dilute purified, active recombinant AMPK to the desired final concentration (e.g., 5-10 ng per reaction) in cold Assay Buffer.[23]
-
Substrate/ATP Mix : Prepare a solution containing a specific AMPK substrate (e.g., SAMS peptide, final concentration ~200 µM) and ATP.[24] The ATP concentration should be near its Km value to accurately assess activators/inhibitors.
-
Test Compounds : Prepare serial dilutions of AMP, ZMP, or other test compounds in Assay Buffer. Include a vehicle control (e.g., DMSO).
-
-
Kinase Reaction (384-well plate format) :
-
Add 1 µL of the test compound dilutions or vehicle control to the appropriate wells.
-
Add 2 µL of the diluted AMPK enzyme solution to each well. Mix gently and pre-incubate for 15 minutes at room temperature to allow compound-enzyme interaction.[23]
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol) :
-
Terminate Reaction : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]
-
Generate Signal : Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which fuels a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence : Read the plate on a standard plate-reading luminometer.
-
-
Data Analysis :
-
Subtract the background signal (no enzyme control) from all measurements.
-
Normalize the data to the vehicle control (defined as 100% activity).
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 (concentration for half-maximal activation).
-
Protocol 2: Cell-Based AMPK Activation Assay (Western Blot)
This protocol assesses AMPK activation within a physiological context by measuring the phosphorylation status of AMPK and its direct downstream target, Acetyl-CoA Carboxylase (ACC).[25][26]
Causality and Trustworthiness: This assay validates activation within a living cell. The trustworthiness of the result is established by probing for multiple proteins on the same membrane. The ratio of phosphorylated AMPK (p-AMPK) to total AMPK confirms specific activation rather than changes in protein expression.[25] Similarly, analyzing the phosphorylation of a downstream target like ACC (p-ACC) provides functional validation that the activated kinase is signaling correctly. A loading control (e.g., β-actin) ensures equal protein loading between samples.[26]
Step-by-Step Methodology:
-
Cell Culture and Treatment :
-
Plate cells (e.g., C2C12 myotubes, HEK293 cells) in 6-well plates and grow to desired confluency.
-
Starve cells of serum for 2-4 hours if necessary to reduce basal signaling.
-
Treat cells with various concentrations of your test compound (e.g., AICAR) for the desired duration (e.g., 30-60 minutes). Include a vehicle-treated control.
-
-
Cell Lysis :
-
Place the plate on ice and aspirate the culture medium.
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold phospho-protein lysis buffer (containing protease and phosphatase inhibitors) to each well.[26]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize all samples to the same concentration using lysis buffer.
-
-
SDS-PAGE and Western Blotting :
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection :
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for:
-
p-AMPKα (Thr172) (to detect activation)
-
Total AMPKα (to normalize for protein level)
-
p-ACC (Ser79) (to confirm downstream signaling)
-
Total ACC (to normalize)
-
β-actin (as a loading control)
-
-
Wash the membrane thoroughly with TBST (3 x 10 minutes).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST (3 x 10 minutes).
-
Apply a chemiluminescent substrate (ECL) and visualize the bands using a digital imager.[27]
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
For each sample, calculate the ratio of the p-AMPK signal to the total AMPK signal.
-
Similarly, calculate the p-ACC/total ACC ratio.
-
Normalize these ratios to the loading control to correct for any loading discrepancies.[26]
-
Sources
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- 3. Allosteric regulation of AMP-activated protein kinase by adenylate nucleotides and small-molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ahajournals.org [ahajournals.org]
- 9. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules | MDPI [mdpi.com]
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- 11. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Therapeutics by cytotoxic metabolite accumulation: Pemetrexed causes ZMP accumulation, AMPK activation, and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Evaluating the Specificity of Adenosine 5'-monophosphate (AMP) Effects In Vitro
For researchers in cellular metabolism and drug discovery, understanding the precise molecular interactions of key signaling molecules is paramount. Adenosine 5'-monophosphate (AMP) is a central player in cellular energy homeostasis, primarily known for its role as an allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[1][2] However, the interpretation of in vitro experiments involving exogenously applied AMP is frequently complicated by its potential conversion to other bioactive molecules and its interactions with multiple targets.
This guide provides a comprehensive framework for designing and interpreting in vitro experiments to specifically evaluate the effects of AMP. We will delve into the causal logic behind experimental design, present detailed protocols for robust validation, and offer comparative data to distinguish AMP's direct actions from those of its metabolic relatives, adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine.
The Central Challenge: Is It Really AMP?
The primary challenge in studying extracellularly applied AMP is its rapid enzymatic conversion to adenosine by ecto-5'-nucleotidases (e.g., CD73), which are often present on the cell surface.[3][4] Adenosine, in turn, is a potent signaling molecule that activates its own family of G protein-coupled receptors (adenosine receptors A1, A2A, A2B, and A3), triggering a host of cellular responses, including changes in cyclic AMP (cAMP) levels.[5][6] This metabolic conversion can lead to misinterpretation of experimental results, where an observed effect attributed to AMP may, in fact, be mediated by adenosine.
Furthermore, a study has suggested that AMP itself can directly activate the adenosine A1 receptor (A1R), adding another layer of complexity to its signaling profile.[5] Therefore, a rigorous experimental design is not just recommended; it is essential for validating the specificity of any observed AMP-mediated effect.
Core Principles for a Self-Validating Experimental Design
To dissect the true in vitro effects of AMP, your experimental workflow must be designed as a self-validating system. This involves a multi-pronged approach that incorporates specific controls to systematically eliminate alternative explanations for your observations. The following diagram illustrates the logical workflow for these experiments.
Caption: Workflow for validating the specificity of AMP's in vitro effects.
Key Experimental Protocols
Here, we provide a detailed protocol for a non-radioactive in vitro AMPK activation assay, which is a common method to assess the direct effect of AMP. This is followed by protocols for essential control experiments.
Protocol 1: In Vitro AMPK Kinase Assay (Non-Radioactive, ELISA-based)
This assay measures the phosphorylation of a synthetic peptide substrate (e.g., SAMS peptide) by AMPK.[7][8]
Materials:
-
Recombinant human AMPK (α1/β1/γ1 complex)
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA, 0.05 mM DTT)
-
ATP solution
-
AMP and other test compounds (ADP, adenosine, etc.)
-
Stop solution (e.g., phosphoric acid)
-
ELISA plate pre-coated with a phospho-SAMS antibody
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the AMPK enzyme, SAMS peptide, and ATP to their final desired concentrations in the kinase assay buffer. Prepare serial dilutions of AMP and control compounds.
-
Kinase Reaction:
-
In a PCR tube or 96-well plate, combine 10 µL of kinase assay buffer, 5 µL of diluted AMPK enzyme (e.g., 20 ng), and 5 µL of the test compound (AMP, controls, or vehicle).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of a mix of SAMS peptide (final concentration ~200 µM) and ATP (final concentration ~200 µM).
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by adding a stop solution.
-
-
ELISA Detection:
-
Transfer the reaction mixture to the phospho-SAMS antibody-coated ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate again.
-
Add the TMB substrate and incubate until color develops.
-
Stop the color development with a stop solution and read the absorbance at 450 nm.
-
Protocol 2: Control Experiment with Ectonucleotidase Inhibitor
This experiment is crucial for cell-based assays to determine if the observed effect of AMP is due to its conversion to adenosine.
Procedure:
-
Follow the primary assay protocol (e.g., a cell-based assay measuring a physiological endpoint).
-
Prepare two sets of AMP-treated samples.
-
In one set, pre-incubate the cells with an ecto-5'-nucleotidase inhibitor, such as α,β-methylene adenosine 5'-diphosphate (APCP) (10-100 µM), for 30-60 minutes before adding AMP.[3]
-
Add AMP to both sets of samples and measure the response.
-
Interpretation: If the effect of AMP is significantly diminished or abolished in the presence of the inhibitor, it strongly suggests that the effect is mediated by adenosine.[9]
Protocol 3: Control Experiment with Adenosine Receptor Antagonist
This control further helps to confirm if an observed effect is mediated by adenosine signaling.
Procedure:
-
Follow the primary assay protocol.
-
Pre-incubate cells with a broad-spectrum adenosine receptor antagonist (e.g., CGS-15943, 1 µM) or a specific antagonist for the receptor subtype suspected to be involved (e.g., SCH-58261 for A2A receptors) for 30-60 minutes.[10]
-
Add AMP and measure the response.
-
Interpretation: If the antagonist blocks the effect of AMP, it provides strong evidence for the involvement of adenosine receptors.
Protocol 4: Control Experiment with Non-Hydrolyzable AMP Analog
Using a non-hydrolyzable AMP analog helps to confirm that the effect is due to AMP itself and not a downstream metabolite.
Procedure:
-
Follow the primary assay protocol.
-
In parallel with AMP, test a non-hydrolyzable AMP analog such as deoxyadenosine 5'-monophosphonate (ACP).[5] Note that some commercially available "non-hydrolyzable" ATP analogs like AMP-PNP are structurally different and may not be suitable substitutes for AMP in all contexts.[11]
-
Measure the response.
-
Interpretation: If the non-hydrolyzable analog mimics the effect of AMP, it supports a direct action of AMP.
Comparative Data Summary
The following table summarizes the expected outcomes when comparing AMP with its relevant alternatives in an in vitro AMPK activation assay. These are generalized trends, and the exact fold-activation will depend on the specific assay conditions (e.g., ATP concentration).
| Compound | Expected Effect on AMPK Activity | Rationale | Key Considerations |
| AMP | Strong Activation | The primary allosteric activator of AMPK. Also protects against dephosphorylation.[12][13] | The gold standard for AMPK activation. |
| ADP | Moderate Activation | Can also activate AMPK, primarily by protecting against dephosphorylation, but is generally less potent than AMP.[13][14] | Its effect can become more significant at physiological concentrations where ADP levels are higher than AMP. |
| ATP | Inhibition/No Activation | Competes with AMP and ADP for binding to the regulatory γ-subunit, thus antagonizing their activating effects.[13] | Should be included as a negative control. |
| Adenosine | No Direct Activation | Does not directly bind to or activate AMPK. | Any observed effect in a cell-based assay is likely indirect, via adenosine receptors. |
| Non-hydrolyzable AMP analog (e.g., ACP) | Activation (if effect is direct) | Should mimic the effect of AMP if the activation is not dependent on hydrolysis.[5] | A crucial control for ruling out metabolic conversion. |
Visualizing the Signaling Context
Understanding the potential pathways activated by extracellular AMP is crucial for designing and interpreting experiments.
Caption: Potential signaling pathways of extracellular AMP.
Conclusion
Evaluating the specificity of AMP's effects in vitro requires a meticulous and multi-faceted approach. By moving beyond simple treatment-and-measurement experiments and incorporating a suite of comparative and inhibitory controls, researchers can confidently dissect the direct actions of AMP from the confounding effects of its metabolic conversion to adenosine. The protocols and logical frameworks presented in this guide provide a robust starting point for generating accurate, reproducible, and publishable data on the true biological roles of this critical metabolic regulator.
References
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Wikipedia. (2023). Adenosine monophosphate. Retrieved from [Link]
- Hardie, D. G. (2007). AMP-activated/SNF1 protein kinases: conserved guardians of cellular energy. Nature reviews Molecular cell biology, 8(10), 774-785.
- Gowans, G. J., Hawley, S. A., Ross, F. A., & Hardie, D. G. (2013). Differential regulation by AMP and ADP of AMPK complexes containing different γ subunit isoforms. Biochemical Journal, 454(3), 549-555.
- Lee, C. W., et al. (2022). Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review. Journal of Medicinal Chemistry, 65(15), 10203-10237.
- Xiao, B., et al. (2011). AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand. Journal of Biological Chemistry, 286(48), 41243-41250.
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Fiveable. (2023). AMP Definition. Retrieved from [Link]
- Zylka, M. J., et al. (2012). AMP is an adenosine A1 receptor agonist. Journal of Biological Chemistry, 287(7), 4494-4503.
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Diamond Light Source. (2011). Structure of AMPK and its regulation by ADP. Retrieved from [Link]
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- Arduengo, M. (2013). Screening for Inhibitors of CD73 (5´-ectonucleotidase) Using a Metabolite Assay. Promega Connections.
- Jacobson, K. A., & Müller, C. E. (2013). Adenosine A2A receptor as a drug discovery target. Journal of Medicinal Chemistry, 56(21), 8371-8389.
- Gowans, G. J., et al. (2015). Differential regulation by AMP and ADP of AMPK complexes containing different subunit isoforms.
- Franco, R., et al. (2020). Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy. Cancers, 12(7), 1845.
- Al-Attas, A., et al. (2024). Ectonucleotidase inhibitors: an updated patent review (2017–2023).
- Li, X., et al. (2024). Adenosine Monophosphate as a Metabolic Adjuvant Enhances Antibiotic Efficacy against Drug-Resistant Bacterial Pathogens. International Journal of Molecular Sciences, 25(14), 7586.
- Jordan, J. E., et al. (2000). Comparative study of AMP579 and adenosine in inhibition of neutrophil-mediated vascular and myocardial injury during 24 h of reperfusion. Cardiovascular Research, 47(3), 535-543.
- Zhang, T., et al. (2024). An Enzyme-Linked Immunosorbent Assay (ELISA)
- Shah, M., et al. (2010). AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass. Bone, 47(2), 309-319.
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ResearchGate. (n.d.). Non-hydrolyzable AMP analog activates hA1R but not hA2BR. Retrieved from [Link]
- Lee, J. K., et al. (2015). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 59(9), 5456-5464.
-
DigitalCommons@TMC. (2025). An Enzyme-Linked Immunosorbent Assay (ELISA)-Based Activity Assay for AMP-Activated Protein Kinase (AMPK). Retrieved from [Link]
-
ResearchGate. (n.d.). Preferential effect of the adenosine precursor, AMP (100 µM), on.... Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit. Retrieved from [Link]
- Hanson, M. A., & Lemaitre, B. (2019). Synergy and remarkable specificity of antimicrobial peptides in vivo using a systematic knockout approach. eLife, 8, e44341.
-
ResearchGate. (n.d.). Typical steps for testing the AMP effect for clinical usage. Retrieved from [Link]
- Lazenby, J. J., et al. (2024). Systematic in vitro optimization of antimicrobial peptides against Escherichia coli. bioRxiv.
-
eLife. (2019). Synergy and remarkable specificity of antimicrobial peptides in vivo using a systematic knockout approach. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. In Vitro Evaluation of Adenosine 5′-Monophosphate as an Imaging Agent of Tumor Metabolism | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. AMP Is an Adenosine A1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine Receptors [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]
Radiometric Validation of Nucleotidase Activity: A Definitive Guide to [³H]/[¹⁴C]-AMP Protocols
Executive Summary
In the high-stakes landscape of immuno-oncology and metabolic drug discovery, the validation of targets such as CD73 (ecto-5'-nucleotidase) requires data of unimpeachable integrity.[1] While colorimetric assays (e.g., Malachite Green) and luciferase-coupled systems serve as excellent primary screens, they suffer from distinct liabilities: interference from colored small molecules, high background from inorganic phosphate contamination, and limited sensitivity at physiological substrate concentrations.
This guide details the application of radiolabeled Adenosine 5'-monophosphate (AMP) —specifically
Part 1: The Scientific Rationale (Why Radioactivity?)
The Validation Gap
High-throughput screening (HTS) campaigns often yield "hits" that are actually artifacts. A small molecule might appear to inhibit CD73 in a Malachite Green assay not because it stops the enzyme, but because it absorbs light at 620 nm or chelates the molybdate reagent.
Radiometric assays bridge this gap by tracking the physical transformation of the molecule .
-
Direct Measurement: We measure the product (Adenosine), not a secondary byproduct (Phosphate).
-
Kinetics: Radiolabels allow assays to run at
(nanomolar range), capturing competitive inhibitors that might be missed at the millimolar concentrations required for colorimetric assays. -
Signal-to-Noise: Background noise is virtually non-existent when proper separation techniques are employed.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the radiolabeled AMP workflow against common alternatives.
| Feature | Radiometric ( | Malachite Green (Colorimetric) | Luciferase (Coupled) | HPLC / LC-MS |
| Primary Readout | Adenosine (Product) | Inorganic Phosphate (Byproduct) | ATP (Indirect consumption) | Adenosine/AMP mass |
| Sensitivity | Femtomolar (High) | Micromolar (Moderate) | Nanomolar (High) | Nanomolar (High) |
| Interference | Minimal (ignores compound color) | High (colored compounds, free Pi) | Moderate (Luciferase inhibitors) | Low (Matrix effects) |
| Throughput | Medium (96/384-well) | Very High | High | Low/Medium |
| Substrate Limit | Can use < 1 µM AMP | Requires > 10 µM AMP | Requires ATP regeneration | Flexible |
| Cost per Well | Moderate | Low | High | Moderate |
| Use Case | Hit Validation / MoA Studies | Primary Screening | Screening | Metabolic Profiling |
Part 3: The CD73/Adenosinergic Pathway
Understanding the flux is critical. CD73 is the rate-limiting "brake" on the immune system, converting pro-inflammatory AMP into immunosuppressive Adenosine.[2]
Figure 1: The canonical adenosinergic pathway. The assay focuses on the CD73-mediated hydrolysis of AMP to Adenosine.[1][2]
Part 4: Detailed Experimental Protocol
Protocol: High-Throughput Radiometric CD73 Inhibition Assay Methodology: Precipitation of Unreacted Nucleotides.
This protocol uses Lanthanum Chloride (
Reagents & Materials[1][4][5][6][7][8][9][10][11]
-
Enzyme: Recombinant human CD73 (soluble) or cell membranes expressing CD73.
-
Substrate:
AMP (Specific Activity ~10-20 Ci/mmol). Dilute with "cold" AMP to final concentration (e.g., 1-10 µM). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM
, 1 mM . -
Stop/Precipitation Solution: 100 mM
, 100 mM Na-Acetate (pH 4.0). Note: The acidic pH aids the precipitation. -
Detection: Scintillation cocktail (e.g., Ultima Gold), 96-well filter plates (optional) or centrifugation.
Step-by-Step Workflow
-
Preparation of Substrate Mix:
-
Prepare a
substrate solution containing AMP and cold AMP in Assay Buffer. -
Target: 50,000 CPM per well is usually sufficient for robust signal.
-
-
Compound Incubation:
-
Add 10 µL of test compound (diluted in DMSO/Buffer) to a 96-well plate.
-
Add 20 µL of Enzyme solution (0.1 - 0.5 ng/µL).
-
Incubate for 15 minutes at Room Temperature (RT) to allow binding.
-
-
Reaction Initiation:
-
Add 20 µL of
Substrate Mix to start the reaction. -
Final Volume: 50 µL.
-
Incubate at 37°C for 30 minutes. (Ensure linearity by running a time-course pilot).
-
-
Termination & Separation (The Critical Step):
-
Add 100 µL of ice-cold Stop/Precipitation Solution (
). -
Place on ice for 30 minutes. The
ions form an insoluble complex with the phosphate group of AMP. Adenosine (neutral) remains in solution.
-
-
Quantification:
-
Option A (Centrifugation): Centrifuge plate at 3000 x g for 10 mins. Transfer 50 µL of supernatant to a counting plate. Add 150 µL Scintillation fluid.
-
Option B (Filtration): Transfer contents to a glass-fiber filter plate (e.g., MultiScreen). Vacuum manifold to pull liquid through. The filtrate contains the Adenosine.
-
-
Data Analysis:
-
Measure CPM (Counts Per Minute).
-
Calculate % Conversion:
(Correction factor required if only sampling partial supernatant).
-
Figure 2: The Lanthanum Chloride precipitation workflow allows for rapid separation of product from substrate.
Part 5: Data Interpretation & Self-Validation
To ensure your data meets industry standards (E-E-A-T), you must build controls directly into the plate layout.
The Z-Factor Calculation
For validation studies, a Z-factor > 0.5 is required.[3]
- : Mean of Positive Control (Enzyme + DMSO, no inhibitor).
- : Mean of Negative Control (No Enzyme OR Excess known inhibitor like APCP).
The "Self-Validating" Controls
-
Levamisole Control: If using tissue lysates rather than recombinant protein, add Levamisole to inhibit Alkaline Phosphatase (ALP). If signal drops significantly with Levamisole, your "CD73" signal was actually ALP contamination.
-
APCP (Adenosine 5'-(α,β-methylene)diphosphate): A specific, non-hydrolyzable CD73 inhibitor. This must be included in every run to define the "0% activity" baseline.
-
Substrate Depletion Check: Ensure total conversion does not exceed 10-15%. If you convert 50% of the AMP, you are no longer in the linear velocity phase, and
values will shift (the "Cheng-Prusoff" correction becomes invalid).
Troubleshooting High Background
If the background (No Enzyme) counts are high:
-
Radiochemical Purity:
AMP can degrade into Adenosine over time. Check purity via TLC. If <90%, buy fresh stock. -
Precipitation Efficiency: Ensure the Stop solution is cold and the pH is acidic (pH 4.0). Neutral pH prevents Lanthanum precipitation.
Part 6: Safety & Disposal
-
Isotope Choice:
(Tritium) is preferred over for lower cost and higher specific activity, allowing for smaller enzyme usage. -
Shielding: Tritium is a low-energy beta emitter. Plastic shielding is sufficient; lead is unnecessary and can generate Bremsstrahlung.
-
Waste: All solid waste (plates/tips) and liquid waste (scintillation fluid) must be segregated according to institutional EHS radioactive waste guidelines.
References
-
Freundlieb, M., Zimmermann, H., & Müller, C. E. (2014). "A new, sensitive ecto-5'-nucleotidase assay for compound screening."[3] Analytical Biochemistry, 446, 53–58.[3]
- Key citation for the Lanthanum Chloride precipit
-
Zimmermann, H. (1992). "5'-Nucleotidase: molecular structure and functional aspects." Biochemical Journal, 285(Pt 2), 345–365.
- Foundational text on CD73 structure and function.
-
Antonioli, L., et al. (2013). "CD73 release from macrophages in remote ischemia-reperfusion injury." Journal of Leukocyte Biology, 93(3).
- Example of [3H]AMP usage in complex biological samples.
-
PerkinElmer (Revvity) Technical Notes. "Radiometric Assays for Adenosine Receptors and Converting Enzymes."
- General reference for specific activity calcul
Sources
A Researcher's Guide to Selecting Adenosine 5'-monophosphate (AMP) Sodium Salt: A Comparative Analysis of Commercial Sources for Purity and Biological Activity
For researchers in cellular metabolism, signal transduction, and drug discovery, Adenosine 5'-monophosphate (AMP) is a critical reagent. As a key cellular energy sensor and allosteric activator of AMP-activated protein kinase (AMPK), the purity and activity of commercially sourced AMP can significantly impact experimental outcomes.[1][2][3][4] This guide provides an in-depth technical comparison of AMP sodium salt from various commercial suppliers, focusing on methodologies for assessing purity and biological activity to aid researchers in making informed purchasing decisions.
The consistency and reliability of experimental results are directly linked to the quality of the reagents used. In the context of AMP, impurities can lead to confounding results, either by interfering with the intended biological activity or by introducing unintended enzymatic activities. Therefore, a thorough evaluation of purity and a functional assessment of biological activity are paramount.
I. Purity Assessment: Beyond the Certificate of Analysis
While commercial suppliers provide a Certificate of Analysis (CoA) with each lot of AMP, these documents often present a generalized overview of purity, typically determined by a single method like UV spectrophotometry. For rigorous scientific applications, a more detailed and independent verification of purity is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose.[5][6][7]
A. The Power of HPLC for Purity Profiling
HPLC offers high-resolution separation of AMP from potential contaminants, such as Adenosine Diphosphate (ADP), Adenosine Triphosphate (ATP), and other related nucleosides or degradation products.[8][9] A reverse-phase HPLC method is particularly well-suited for this application.
A typical experimental workflow for the purity analysis of AMP sodium salt from different commercial sources is depicted below.
Caption: Workflow for assessing AMP-mediated AMPK activation.
B. Comparative AMPK Activation Data (Hypothetical)
The table below shows hypothetical EC50 values for AMPK activation by AMP from the four different suppliers. A lower EC50 value indicates higher potency.
| Supplier | Lot Number | EC50 for AMPK Activation (µM) |
| Vendor A | V-A-001 | 15.2 |
| Vendor B | V-B-002 | 25.8 |
| Vendor C | V-C-003 | 14.5 |
| Vendor D | V-D-004 | 35.1 |
Note: This data is for illustrative purposes only and does not represent actual results from these vendors.
The observed differences in EC50 values could be attributed to the presence of impurities that may inhibit or compete with AMP for binding to the regulatory sites of AMPK.
III. The Interplay of Purity and Activity: A Unified Perspective
A critical aspect of this comparative analysis is understanding the relationship between the purity of the AMP source and its observed biological activity. The presence of impurities, even at seemingly low levels, can have a significant impact on the functional performance of the reagent.
The following diagram illustrates the logical relationship between purity and activity.
Caption: Relationship between AMP purity and biological activity.
IV. Detailed Experimental Protocols
For researchers who wish to perform their own comparative analysis, detailed protocols for the methodologies described above are provided here.
A. Protocol: Reverse-Phase HPLC for AMP Purity
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Potassium Phosphate Monobasic, pH 6.0.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: 0-10 min, 100% A; 10-20 min, linear gradient to 20% B; 20-25 min, hold at 20% B; 25-30 min, return to 100% A.
-
-
Sample Preparation:
-
Dissolve AMP sodium salt from each vendor in the mobile phase A to a final concentration of 1 mg/mL.
-
Filter samples through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate the percent purity using the formula: (Area of AMP peak / Total area of all peaks) x 100.
-
B. Protocol: In Vitro AMPK Activation Assay (Luminescence-based)
-
Reagents:
-
Recombinant human AMPK (α1/β1/γ1).
-
SAMS peptide substrate.
-
ATP.
-
AMP sodium salt from each vendor.
-
ADP-Glo™ Kinase Assay Kit.
-
-
Procedure:
-
Prepare a master mix containing AMPK, SAMS peptide, and ATP in the kinase reaction buffer.
-
Serially dilute AMP from each vendor to create a range of concentrations.
-
Add the diluted AMP to the master mix in a 96-well plate.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the AMP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
V. Conclusion and Recommendations
The selection of a commercial source for AMP sodium salt should be guided by a careful consideration of both purity and biological activity. While CoAs provide a baseline level of quality control, independent verification using robust analytical methods like HPLC is highly recommended. Furthermore, assessing the functional performance of AMP in a biologically relevant assay, such as AMPK activation, provides a critical measure of its suitability for research applications.
Based on the hypothetical data presented, Vendor C would be the recommended choice due to its high purity as determined by HPLC and its potent activation of AMPK, as indicated by the lowest EC50 value. Conversely, Vendor D would be a less favorable option due to its lower purity and significantly reduced biological activity.
Ultimately, the rigor of your research depends on the quality of your reagents. By implementing the principles and methodologies outlined in this guide, researchers can confidently select the most appropriate source of AMP sodium salt for their specific experimental needs, thereby enhancing the reliability and reproducibility of their findings.
References
-
Hardie, D. G. (2007). AMP-activated/SNF1 protein kinases: conserved guardians of cellular energy. Nature Reviews Molecular Cell Biology, 8(10), 774-785. [Link]
-
Viollet, B., et al. (2003). Physiological role of AMP-activated protein kinase (AMPK): insights from knockout mouse models. Biochemical Society Transactions, 31(1), 216-219. [Link]
-
Winder, W. W., & Hardie, D. G. (1999). AMP-activated protein kinase, a metabolic master switch: possible roles in type 2 diabetes. American Journal of Physiology-Endocrinology and Metabolism, 277(1), E1-E10. [Link]
Sources
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. news-medical.net [news-medical.net]
- 4. caymanchem.com [caymanchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. moravek.com [moravek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Adenosine 5'-Monophosphate Sodium Salt: Proper Disposal Procedures
Executive Summary & Hazard Assessment
Adenosine 5'-monophosphate sodium salt (AMP-Na) is a nucleotide essential for cellular metabolism and RNA synthesis. While generally classified as non-hazardous under the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200), professional laboratory standards dictate that it be managed as chemical waste rather than general refuse.
This guide provides a self-validating disposal protocol designed to maintain Good Laboratory Practice (GLP) and Environmental Health & Safety (EHS) compliance.
| Criterion | Status | Operational Implication |
| GHS Classification | Non-Hazardous | No special "P" or "U" listing (RCRA). |
| Signal Word | None | Standard PPE is sufficient (Gloves, Goggles).[1][2] |
| Biological Activity | Bio-active Nucleotide | High concentrations can alter local microbial ecosystems (Eutrophication risk). |
| Disposal Route | Chemical Incineration | Do NOT flush down drains. Segregate into chemical waste streams. |
Pre-Disposal Assessment & Segregation
Before disposal, you must characterize the waste state.[3][4] The physical form of the waste dictates the disposal stream.
Physical & Chemical Properties Relevant to Disposal
| Property | Value | Disposal Relevance |
| Appearance | White to off-white powder | Must be contained in sealed solids containers to prevent dust generation. |
| Solubility | Soluble in water (≥50 mg/mL) | Spills can be cleaned with water; aqueous solutions are common waste forms. |
| pH (Aqueous) | ~3.0 – 7.0 (Concentration dependent) | Generally neutral; does not require pH neutralization prior to waste tagging unless highly acidified. |
| Stability | Stable under normal conditions | No risk of exothermic reaction in waste containers. |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Powder & Spills)
Context: Expired shelf stocks, weighing boat residues, or spill cleanup materials.
-
Containment: Transfer the solid AMP-Na into a wide-mouth high-density polyethylene (HDPE) waste container.
-
Why: HDPE is chemically inert and resistant to puncture. Wide-mouth prevents dust cloud generation during transfer.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Critical Step: Even if non-hazardous, label as "Non-Regulated Chemical Waste: Adenosine 5'-monophosphate sodium salt."
-
Validation: Ensure the "Solid" checkbox is marked on the tag to prevent mixing with liquids by EHS personnel.
-
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates) in the waste container, as nucleotides are organic and combustible.
Protocol B: Liquid Waste (Aqueous Solutions/Buffers)
Context: Leftover stock solutions or reaction mixtures containing AMP-Na.
-
Solvent Compatibility Check: Ensure the solution does not contain incompatible chemicals (e.g., bleach/hypochlorite).
-
Warning: Mixing biological buffers containing ammonium salts or amines (like AMP) with bleach can generate chloramines (toxic gas).
-
-
Collection: Pour into a narrow-mouth HDPE or Glass solvent waste bottle.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
-
Labeling: List all components.
-
Example: "Water (98%), Adenosine 5'-monophosphate Na salt (2%)."
-
-
PH Check: If the solution was part of an acidic precipitation, verify pH is between 5–9. If <5 or >9, check your institution's specific policy on neutralizing waste before pickup.
Protocol C: Empty Containers (The "RCRA Empty" Rule)
Context: Disposal of the original vendor bottle.
To classify a container as "trash" rather than "hazardous waste," it must meet the EPA "RCRA Empty" definition (40 CFR 261.7) :
-
Removal: All wastes have been removed using commonly employed practices (pouring, scraping).
-
Residue Limit: No more than 3% by weight of the total capacity remains (for containers <119 gallons).
-
Triple Rinse:
-
Rinse the bottle three times with a small volume of water.
-
Crucial: Collect the rinsate (the wash water) into your Liquid Chemical Waste container (Protocol B). Do not pour rinsate down the sink.
-
-
Defacing: Cross out the original label or remove it entirely.[1]
-
Disposal: Place the rinsed, defaced bottle in the laboratory glass trash or recycling, depending on local facility rules.
Operational Decision Logic (Workflow)
The following diagram illustrates the decision-making process for segregating AMP-Na waste streams.
Figure 1: Decision matrix for segregating Adenosine 5'-monophosphate sodium salt waste streams.
Regulatory Framework & Justification
Why Incineration?
Although AMP-Na is non-toxic, standard "drain disposal" is increasingly prohibited by municipal water authorities and institutional EHS bodies.
-
Biological Demand: Releasing large quantities of phosphates and nitrogenous bases into water systems contributes to Biological Oxygen Demand (BOD) and potential eutrophication (algal blooms).
-
Regulatory Ambiguity: In a mixed-use laboratory, distinguishing between "safe" white powders and hazardous ones is prone to human error. Universal chemical disposal ensures a self-validating safety system .
Key Regulations[5][6][7][8][9][10]
-
EPA RCRA (40 CFR 261): Defines hazardous waste.[5] While AMP-Na is not "Listed" (P or U list), it is a "Solid Waste" that requires proper characterization [1].
-
OSHA Laboratory Standard (29 CFR 1910.1450): Requires a Chemical Hygiene Plan (CHP) that specifies disposal procedures for all chemicals, regardless of toxicity [2].
Emergency Procedures (Spills)
Minor Spill (< 50g):
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Action: Sweep up solid powder carefully to avoid dust. If liquid, absorb with paper towels or vermiculite.
-
Disposal: Place all cleanup materials into the Solid Chemical Waste container (Protocol A).
-
Clean: Wipe the area with water and detergent.
Major Spill (> 50g or Dust Cloud):
-
Evacuate: Move personnel out of the immediate area to avoid inhalation.
-
Ventilate: Allow dust to settle (15-30 mins) if safe to do so.
-
Cleanup: Use a HEPA-filtered vacuum or wet-wiping method to prevent dust dispersion.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261. [Link][5]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories: 29 CFR 1910.1450. [Link][6][7][8]
-
PubChem. Adenosine 5'-monophosphate sodium salt - Compound Summary. National Library of Medicine. [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. uccaribe.edu [uccaribe.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. clinicallab.com [clinicallab.com]
- 5. goktl.com [goktl.com]
- 6. Chemical Hygiene Plan – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling Adenosine 5'-monophosphate Sodium Salt: Personal Protective Equipment and Disposal
Welcome to your essential guide for the safe handling and disposal of Adenosine 5'-monophosphate sodium salt (AMP-Na). As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety. While AMP-Na is not classified as a hazardous substance under the Globally Harmonized System (GHS), a disciplined approach to laboratory hygiene and the use of appropriate personal protective equipment (PPE) is fundamental to ensuring a safe research environment and the integrity of your work.[1][2] This guide provides a detailed operational plan, grounded in scientific best practices, to manage this compound effectively in your laboratory.
Hazard Identification and Risk Assessment: Beyond the Classification
Adenosine 5'-monophosphate sodium salt is a stable compound under normal laboratory conditions.[1] However, like many powdered chemical reagents, the primary risks are associated with the inhalation of dust and direct contact with the eyes and skin.[1][3] Although not considered a significant irritant, prolonged exposure to the powder can lead to mild respiratory, skin, or eye irritation.[3][4][5] Therefore, a thorough risk assessment should precede any handling of this compound, particularly when working with the powdered form.
Potential Health Effects:
-
Inhalation: Excessive inhalation of dust may cause respiratory irritation.[1]
-
Eye Contact: Dust particles may cause mechanical irritation.[1][4]
-
Skin Contact: Prolonged contact may lead to mild irritation, especially in skin folds or on sensitive skin.[1][6]
-
Ingestion: While not a primary route of occupational exposure, ingestion may cause gastrointestinal discomfort.[7]
Recommended Personal Protective Equipment (PPE): A Proactive Approach
Even with non-hazardous chemicals, a consistent PPE policy minimizes the risk of unforeseen reactions and cross-contamination. The following table summarizes the recommended PPE for handling Adenosine 5'-monophosphate sodium salt in different forms.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Solutions | Safety glasses | Nitrile or latex gloves | Lab coat | Not generally required |
| Weighing and Handling Powder | Safety goggles | Nitrile or latex gloves | Lab coat | Recommended if dust is generated |
| Large-Scale Operations | Safety goggles or face shield | Chemical-resistant gloves | Lab coat or coveralls | NIOSH-approved respirator if ventilation is inadequate |
| Cleaning Spills | Safety goggles | Chemical-resistant gloves | Lab coat | NIOSH-approved respirator for large powder spills |
Rationale for PPE Selection:
-
Eye Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes of solutions.[8] When handling the powder, safety goggles are recommended to provide a better seal against airborne particles.[9]
-
Hand Protection: Nitrile or latex gloves provide an effective barrier against skin contact with both the powder and its solutions.[8][10] It is crucial to change gloves immediately if they become contaminated.[11]
-
Body Protection: A standard lab coat protects your personal clothing and skin from minor spills and contamination.[8]
-
Respiratory Protection: While not always necessary, a NIOSH-approved respirator is advisable when weighing or handling large quantities of the powder, especially in areas with limited ventilation, to prevent inhalation of dust.[3][7]
Safe Handling and Operational Workflow
A systematic approach to handling Adenosine 5'-monophosphate sodium salt will ensure both your safety and the quality of your experimental results. The following workflow is recommended, particularly when working with the powdered form.
Workflow for Handling Powdered Adenosine 5'-monophosphate Sodium Salt
Caption: A step-by-step workflow for the safe handling of powdered Adenosine 5'-monophosphate sodium salt.
Spill and Emergency Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential risks.
For Small Spills:
-
Alert colleagues in the immediate vicinity.
-
Wear appropriate PPE , including safety goggles, gloves, and a lab coat.
-
Contain the spill using an absorbent material for liquids or by carefully covering a powder spill to prevent dust from becoming airborne.
-
Clean the area with a damp cloth or paper towels. For powder spills, gently sweep up the material and place it in a sealed container for disposal.[1][4]
-
Wash the spill area with soap and water.
For Large Spills:
-
Evacuate the area and alert your laboratory supervisor or safety officer immediately.
-
Restrict access to the spill area.
-
Follow your institution's emergency procedures for chemical spills.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[4]
-
Skin Contact: Wash the affected area with soap and water.[1] Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek medical advice.[3]
Disposal Plan: Environmental Responsibility
Proper disposal of Adenosine 5'-monophosphate sodium salt and its containers is an important aspect of responsible laboratory practice. While it is not classified as hazardous waste, it should not be disposed of down the drain or in regular trash without consulting your institution's guidelines.[1][5]
General Disposal Guidelines:
-
Unused Product: Dispose of in accordance with local, state, and federal regulations.[3] This may involve a licensed waste disposal company.
-
Empty Containers: Do not reuse empty containers.[1] Dispose of them according to your institution's protocols, which may include triple rinsing before recycling or disposal.
-
Contaminated Materials: Any materials used to clean up spills (e.g., paper towels, absorbent pads) should be placed in a sealed bag and disposed of according to your institution's chemical waste procedures.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
References
-
Loba Chemie. (2025). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT FOR BIOCHEMISTRY Safety Data Sheet. [Link]
-
Chemstock. (n.d.). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT GHS Safety Data Sheet. [Link]
-
UCC. (2017). Adenosine 5'-monophosphate (sodium salt hydrate) SAFETY DATA SHEET. [Link]
-
HiMedia Laboratories. (2015). Adenosine 5'- monophosphate sodium salt. [Link]
-
Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
